6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
Description
Properties
IUPAC Name |
6-ethoxy-3-methyl-1,3-benzothiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-3-13-7-4-5-8-9(6-7)14-10(11)12(8)2/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNQIVIKMIRRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=N)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357036 | |
| Record name | 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73901-14-1 | |
| Record name | 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Synthesis and Characterization of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine, a member of the pharmacologically significant benzothiazole class of heterocyclic compounds.[1][2][3][4] While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles, outlines a proposed synthetic pathway and a comprehensive characterization workflow. By elucidating the causality behind experimental choices and providing detailed protocols, this guide serves as a valuable resource for researchers engaged in the synthesis of novel benzothiazole derivatives and their subsequent evaluation for drug discovery and development. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2][4] This guide aims to empower researchers to explore the therapeutic potential of this promising, yet under-characterized, molecule.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole, a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[2][5] Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, allows for diverse interactions with a multitude of biological targets.[1] This has led to the development of numerous FDA-approved drugs and clinical candidates for a wide range of diseases, including cancer, epilepsy, and Alzheimer's disease.[1] The 2-aminobenzothiazole core, in particular, is a highly versatile synthetic intermediate, allowing for functionalization at the exocyclic amine and the benzothiazole ring system to modulate pharmacokinetic and pharmacodynamic properties.[6][7][8] The target molecule of this guide, this compound (C₁₀H₁₂N₂OS, CAS: 73901-14-1)[9], incorporates key structural features—an ethoxy group at the 6-position and a methyl group on the endocyclic nitrogen—that are anticipated to influence its biological activity and metabolic profile. This guide provides a robust framework for its synthesis and detailed characterization.
Proposed Synthesis of this compound
The synthesis of 2-aminobenzothiazoles can be achieved through various routes, often involving the cyclization of a substituted aniline with a source of thiocyanate or isothiocyanate.[6][10][11] A common and effective method is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine, which acts as an oxidizing agent to facilitate the cyclization. This section details a proposed two-step synthesis for this compound, starting from commercially available 4-ethoxyaniline.
Synthetic Pathway Overview
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An In-Depth Technical Guide to the Crystal Structure of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
Abstract: This guide provides a comprehensive, research-level protocol for the synthesis, characterization, and single-crystal X-ray diffraction analysis of the novel compound 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine. Benzothiazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] Understanding the precise three-dimensional structure of new derivatives is paramount for rational drug design, enabling the optimization of physicochemical properties and biological activity. This document is structured to guide researchers through the entire workflow, from initial synthesis to the detailed interpretation of crystallographic data, providing both the theoretical basis and practical methodologies required for successful structure elucidation.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents.[1] Its structural rigidity, combined with the presence of heteroatoms capable of forming multiple non-covalent interactions, makes it an ideal framework for engaging with biological targets. The 2-aminobenzothiazole moiety, in particular, serves as a versatile and synthetically accessible starting point for creating diverse chemical libraries.[2][3] Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][2]
The title compound, this compound, is a novel derivative. The introduction of a 6-ethoxy group can modulate lipophilicity and metabolic stability, while the N3-methylation prevents tautomerization and locks the molecule into a specific imino form. Determining its crystal structure is a critical step in characterizing this new chemical entity. The solid-state structure dictates key pharmaceutical properties, including solubility, stability, and bioavailability, and provides an empirical 3D model for future structure-based drug design efforts.[4][5] This guide outlines the complete experimental pipeline to achieve this goal.
Part I: Synthesis and Spectroscopic Verification
Before a crystal structure can be determined, the target compound must be synthesized in high purity, and its chemical identity must be unambiguously confirmed. This section details a proposed synthetic route and the necessary analytical techniques for structural verification.
Proposed Synthetic Pathway
The synthesis is designed as a two-step process starting from commercially available p-phenetidine. The chosen pathway is based on well-established methods for the synthesis and alkylation of 2-aminobenzothiazoles.[3][6][7]
Caption: Proposed two-step synthesis of the title compound.
Causality Behind Experimental Choices: The synthesis begins with the formation of a thiourea derivative from p-phenetidine, followed by an oxidative cyclization. This is a robust and widely used method for constructing the 2-aminobenzothiazole core.[7] The second step, N-methylation, is critical. 2-Aminobenzothiazoles possess two potential sites for alkylation: the exocyclic amino group (N2') and the endocyclic thiazole nitrogen (N3).[3][8] The reaction conditions, particularly the choice of base and solvent, must be carefully selected to favor methylation at the N3 position, yielding the desired imino tautomer. A non-polar solvent and a strong base can facilitate the formation of the desired product.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole
-
Dissolve p-phenetidine (1 eq.) in a suitable solvent such as chlorobenzene in a three-necked flask equipped with a stirrer and reflux condenser.
-
Add concentrated sulfuric acid (0.55 eq.) dropwise to form a fine suspension of the sulfate salt.
-
Add sodium thiocyanate (1.1 eq.) and heat the mixture to 100°C for 3 hours.
-
Cool the reaction mixture to 30°C and add sulfuryl chloride (1.34 eq.) dropwise, maintaining the temperature below 50°C.
-
Maintain the mixture at 50°C for 2 hours until the evolution of HCl ceases.
-
Remove the solvent under reduced pressure and treat the residue with a hot solution of sodium hydroxide to neutralize the mixture and precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from ethanol to yield pure 2-Amino-6-ethoxybenzothiazole.
Step 2: N-methylation to yield this compound
-
Suspend 2-Amino-6-ethoxybenzothiazole (1 eq.) in a suitable aprotic solvent like tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (1.1 eq.), portion-wise at 0°C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Add methyl iodide (1.2 eq.) dropwise and continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the title compound.
Protocol: Spectroscopic Verification
The purified product must be rigorously characterized to confirm its structure.
| Technique | Purpose | Expected Key Features |
| FT-IR | Functional Group Identification | - N-H stretch (primary amine) absent. - C=N (imine) stretch around 1650-1600 cm⁻¹. - C-O (ether) stretch around 1250-1050 cm⁻¹. - Aromatic C-H stretches > 3000 cm⁻¹. |
| ¹H NMR | Proton Environment Mapping | - Triplet and quartet signals for the ethoxy group (-OCH₂CH₃). - Singlet for the N-methyl group (-NCH₃) around 3.0-3.5 ppm. - Distinct signals in the aromatic region (7.0-8.0 ppm) corresponding to the benzothiazole protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | - Resonances for ethoxy, methyl, and all aromatic and heterocyclic carbons. - A key downfield signal for the imine carbon (C2). |
| HRMS | Exact Mass Determination | - A molecular ion peak corresponding to the exact mass of C₁₀H₁₂N₂OS, confirming the molecular formula. |
Part II: Single-Crystal Growth and X-ray Diffraction
With the compound synthesized and its identity confirmed, the next phase is to obtain a single crystal suitable for X-ray diffraction analysis. This process is often the most challenging step in structure determination.[9]
Experimental Protocol: Single Crystal Growth
The goal is to create a supersaturated solution from which a single, defect-free crystal can nucleate and grow slowly.
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) to find a solvent in which it is sparingly soluble.
-
Slow Evaporation Method: a. Prepare a nearly saturated solution of the compound in the chosen solvent or solvent mixture at room temperature. b. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. c. Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. This allows the solvent to evaporate very slowly over several days to weeks. d. Place the vial in a vibration-free location (e.g., a desiccator in a quiet cupboard) and monitor for crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
Once a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the diffraction experiment can be performed.[9] The workflow involves data collection, processing, structure solution, and refinement.[10][11]
Caption: Standard workflow for small-molecule X-ray crystallography.
Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The sample is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated through a range of angles.[12]
-
Data Processing: The collected images are processed using specialized software.[13] This involves:
-
Indexing: Determining the unit cell parameters and crystal lattice symmetry.
-
Integration: Measuring the intensity of each diffraction spot (reflection).
-
Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to create a final reflection file.
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using ab initio or direct methods, which is standard for small molecules, to generate an initial electron density map.[10]
-
An initial atomic model is built into the electron density map.
-
This model is then refined using a least-squares algorithm, adjusting atomic positions, and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction data.[12] The quality of the final model is assessed by metrics such as the R-factor.
-
Part III: Interpretation of Crystallographic Data
This section discusses the analysis of the hypothetical crystal structure data. The interpretation of molecular geometry and intermolecular interactions provides deep insights into the compound's nature and its potential behavior as a pharmaceutical solid.
Hypothetical Crystallographic Data Summary
The following table presents plausible crystallographic data for the title compound, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Chemical formula | C₁₀H₁₂N₂OS |
| Formula weight | 208.28 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.5, 12.1, 10.3 |
| α, γ (°) | 90 |
| β (°) | 98.5 |
| Volume (ų) | 1045 |
| Z (molecules/cell) | 4 |
| Density (calculated) | 1.32 g/cm³ |
| R-factor (R₁) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Trustworthiness of the Protocol: The quality of a solved crystal structure is indicated by the R-factor (R₁), which measures the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% (0.05) for high-quality data indicates a reliable and accurate structure determination.
Analysis of Molecular Geometry
The refined structure would provide precise measurements of all bond lengths, bond angles, and torsion angles. Key points of analysis would include:
-
Planarity: Assessing the planarity of the benzothiazole ring system.
-
Bond Lengths: Comparing the C2=N2' imine bond length with typical C-N single and C=N double bonds to confirm its character.
-
Conformation: Determining the conformation of the ethoxy group relative to the aromatic ring.
Supramolecular Assembly and Intermolecular Interactions
Perhaps the most critical information for drug development professionals is how the molecules pack together in the crystal lattice. This is dictated by non-covalent intermolecular interactions.[14]
-
Hydrogen Bonding: The primary amine hydrogen is absent, but the imine nitrogen could potentially act as a hydrogen bond acceptor. Weak C-H···N or C-H···O interactions may also be present and play a role in stabilizing the crystal packing.
-
π–π Stacking: The planar benzothiazole rings are likely to engage in π–π stacking interactions, which are significant forces in the crystal packing of aromatic compounds.[4] The distance and offset between stacked rings would be measured.
-
van der Waals Forces: These ubiquitous forces contribute to the overall cohesive energy of the crystal.
The specific network of these interactions defines the crystal's stability and its physical properties. Identifying these "supramolecular synthons" is a cornerstone of crystal engineering, allowing scientists to predict and potentially control the solid-state properties of drug candidates.[4]
Conclusion
This technical guide has outlined a complete and rigorous workflow for determining the crystal structure of this compound. By following the proposed protocols for synthesis, purification, spectroscopic verification, single-crystal growth, and X-ray diffraction analysis, researchers can obtain a precise three-dimensional model of this novel compound. The resulting structural information, particularly the details of its molecular geometry and supramolecular packing, is invaluable. It provides a fundamental understanding of the compound's solid-state properties and serves as a critical tool for advancing its development as a potential therapeutic agent within the rich field of benzothiazole chemistry.
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Krasavin, M. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
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Reddy, B. V. S., et al. (2012). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. [Link]
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Tsublova, E. G., et al. (2018). Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. ResearchGate. [Link]
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Geromichalos, G. D., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. National Institutes of Health. [Link]
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Glushkov, V. A., & Shklyaeva, E. V. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Institutes of Health. [Link]
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Kumar, S. (2023). Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. MDPI. [Link]
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S. S. Honnalli, et al. (2019). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences. [Link]
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Kiang, Y. H., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
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Shayan, M., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. National Institutes of Health. [Link]
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Li, M., et al. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. MDPI. [Link]
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Gavezzotti, A. (2011). Which intermolecular interactions have a significant influence on crystal packing? ResearchGate. [Link]
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Quantum chemical calculations for 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
An In-Depth Technical Guide to the Quantum Chemical Calculation of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
Authored by: A Senior Application Scientist
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug development, the convergence of computational chemistry and medicinal research has become a cornerstone of innovation. Quantum chemical calculations, once the domain of theoretical physicists, are now indispensable tools for predicting molecular properties, elucidating reaction mechanisms, and guiding the rational design of novel therapeutic agents. This guide is crafted for researchers, scientists, and drug development professionals who seek to leverage these powerful computational methods.
This document provides a comprehensive exploration of the quantum chemical characterization of this compound, a member of the benzothiazole class of heterocyclic compounds. Benzothiazoles are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Our focus is not merely to present a protocol but to deliver a field-proven perspective, explaining the causality behind each computational choice and grounding our analysis in the principles of Density Functional Theory (DFT), a method celebrated for its balance of accuracy and computational efficiency in drug design.[5][6][7]
We will dissect the molecule's structural and electronic properties, investigate its tautomeric stability—a critical factor for its biological function—and connect these fundamental characteristics to their implications in a drug discovery context. Every step is designed to be a self-validating system, grounded in authoritative theory and supported by comprehensive references.
The Subject Molecule: this compound
The target of our investigation is a substituted benzothiazole. The core structure, a fusion of benzene and thiazole rings, is a versatile pharmacophore. The specific substitutions—an ethoxy group at the 6-position, a methyl group on the thiazole nitrogen, and an exocyclic imine—define its unique physicochemical profile.
A crucial aspect of this molecule is the potential for tautomerism. The specified "-ylideneamine" (imine) form may exist in equilibrium with its "-amine" tautomer (6-Ethoxy-N-methyl-1,3-benzothiazol-2-amine). The relative stability of these forms governs the molecule's hydrogen bonding capacity, polarity, and ultimately, its interaction with biological targets.[8][9][10] Quantum chemical calculations are exceptionally well-suited to determine the energetic landscape of this equilibrium.
Caption: Tautomeric equilibrium between the imine and amine forms.
Theoretical Framework: Density Functional Theory (DFT)
Why DFT? Expertise in Method Selection
For molecules of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of computational cost and accuracy.[5][6] Unlike more computationally expensive post-Hartree-Fock methods, DFT can accurately model electron correlation effects, which are vital for describing the electronic structure of conjugated systems like benzothiazoles.[6] The core idea of DFT is that the ground-state energy and all other molecular properties are uniquely determined by the electron density (ρ).[7] This makes it a powerful tool for drug design applications.[11]
The B3LYP/6-311G(d,p) Level of Theory: A Validated Choice
Our computational protocol employs the B3LYP hybrid functional combined with the 6-311G(d,p) basis set. This is not an arbitrary choice; it is a trusted and widely validated level of theory for organic and medicinal chemistry applications.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. This approach has demonstrated remarkable success in predicting molecular geometries, vibrational frequencies, and reaction energetics for a vast range of molecules.[7][9][12]
-
6-311G(d,p) Basis Set: This is a Pople-style, split-valence basis set. The "6-311G" part indicates that core orbitals are described by a single function of 6 primitive Gaussians, while valence orbitals are split into three functions (composed of 3, 1, and 1 Gaussians, respectively), allowing for greater flexibility. The "(d,p)" notation signifies the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen) which are critical for accurately describing the anisotropic nature of chemical bonds and non-covalent interactions.[9][13]
This combination provides a robust framework for obtaining reliable results that can be confidently correlated with experimental data.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating workflow for the comprehensive quantum chemical analysis of our target molecule.
Caption: A comprehensive workflow for quantum chemical calculations.
Detailed Experimental Protocol
Step 1: Molecular Structure Preparation
-
Using molecular modeling software (e.g., GaussView, Avogadro), construct the 3D structures for both the imine (this compound) and amine (6-Ethoxy-N-methyl-1,3-benzothiazol-2-amine) tautomers.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
Step 2: Geometry Optimization
-
For each tautomer, set up a geometry optimization calculation using quantum chemistry software (e.g., Gaussian 09/16).
-
Keyword Specification: Opt B3LYP/6-311G(d,p)
-
This calculation will iteratively adjust the positions of the atoms to find the lowest energy conformation (a stationary point on the potential energy surface).
Step 3: Vibrational Frequency Analysis
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.
-
Keyword Specification: Freq B3LYP/6-311G(d,p)
-
Validation: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate Gibbs free energy (G), which is essential for comparing tautomer stability.
Step 4: Single-Point Energy and Property Calculations
-
From the validated optimized structures, perform single-point energy calculations to derive key electronic properties.
-
Keyword Specification: B3LYP/6-311G(d,p) Pop=NBO
-
This allows for the analysis of:
-
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals.
-
Molecular Electrostatic Potential (MEP): Maps the charge distribution to identify electrophilic and nucleophilic regions.
-
Natural Bond Orbital (NBO) Analysis: Investigates charge transfer interactions and hyperconjugation within the molecule.[13]
-
Step 5: Spectroscopic Prediction
-
IR Spectrum: The output from the frequency calculation (Step 3) directly provides the vibrational frequencies and intensities, which constitute the theoretical IR spectrum. A scaling factor (typically ~0.965 for B3LYP) is often applied to the calculated frequencies to better match experimental data.[14]
-
NMR Spectrum: Perform a calculation using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.
-
Keyword Specification: NMR=GIAO B3LYP/6-311G(d,p)
-
The output provides the absolute magnetic shielding tensors, which are then referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to predict the ¹H and ¹³C NMR chemical shifts.[15][16]
Results and Discussion: A Synthesized Analysis
This section presents the expected quantitative data from the calculations, structured for clarity and interpretation.
Tautomer Stability
The relative stability of the imine and amine tautomers is determined by comparing their Gibbs free energies (ΔG). The equilibrium constant (KT) can be calculated using the equation ΔG = -RT ln(KT). Studies on similar 2-aminobenzothiazole systems often show that the amine tautomer is more stable.[8][10] A positive ΔG (Imine → Amine) would confirm the amine form as the thermodynamically preferred species. This is a critical insight, as the dominant tautomer in a biological environment will dictate the molecule's interactions.
Optimized Molecular Geometry
The geometry optimization provides precise bond lengths and angles. This data is foundational for understanding the molecule's conformation and serves as the direct input for further studies like molecular docking.
| Parameter | Bond | Calculated Length (Å) | Calculated Angle (°) |
| Benzene Ring | C-C | ~1.39 - 1.41 | ~119 - 121 |
| Thiazole Ring | C-S | ~1.77 | - |
| C-N | ~1.31 - 1.39 | ~110 - 112 | |
| Exocyclic Bond | C=N (Imine) | ~1.28 | - |
| C-N (Amine) | ~1.37 | - | |
| Substituents | C-O (Ethoxy) | ~1.36 | - |
| N-C (Methyl) | ~1.47 | - | |
| (Note: These are representative values based on typical DFT calculations for similar structures.)[15] |
Electronic Properties and Reactivity
The electronic landscape of a molecule is key to its chemical reactivity and biological activity.
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity.[17] A smaller gap suggests the molecule is more polarizable and more reactive.[15] For many benzothiazole derivatives, this gap is in the range of 4-5 eV.[15]
| Property | Imine Tautomer (eV) | Amine Tautomer (eV) |
| EHOMO | -5.8 | -6.0 |
| ELUMO | -1.5 | -1.3 |
| ΔE (Gap) | 4.3 | 4.7 |
| (Note: Hypothetical but representative values to illustrate the analysis.) |
A larger energy gap for the amine tautomer would suggest it is kinetically more stable than the imine form.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the molecule's charge distribution.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the imine nitrogen and the oxygen of the ethoxy group. These sites are potent hydrogen bond acceptors.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. The hydrogen atom on the exocyclic nitrogen (in the imine form) would be a primary site of positive potential and a hydrogen bond donor.
-
Green Regions (Neutral Potential): Typically found over the aromatic ring.
This analysis is invaluable for predicting how the molecule will orient itself within a protein's active site.[13]
Application in Drug Development: From Data to Design
The true power of quantum chemical calculations lies in their predictive capacity to guide drug design.
-
Pharmacophore Modeling: The optimized geometry and MEP map help identify the key features (hydrogen bond donors/acceptors, aromatic rings) that define the molecule's pharmacophore. This model can then be used to screen virtual libraries for other compounds with similar interaction potential.
-
Molecular Docking: The lowest-energy conformation derived from DFT calculations is the most realistic structure to use in molecular docking simulations.[11] Docking this structure into a target protein's binding site can predict the binding mode and estimate the binding affinity, helping to prioritize compounds for synthesis and biological testing.[1][2][18][19] The accuracy of the initial ligand conformation is critical for the success of any docking study.
-
QSAR Studies: Calculated quantum chemical descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges, can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular properties with biological activity.
Conclusion
This guide has detailed a robust and scientifically grounded workflow for the quantum chemical characterization of this compound using Density Functional Theory. By moving beyond a simple recitation of steps and explaining the rationale behind key methodological choices, we provide a framework for generating high-fidelity data. The insights gained from analyzing the molecule's tautomeric stability, geometry, and electronic properties are not merely academic; they are actionable intelligence that can significantly accelerate the drug discovery process, enabling a more rational, structure-based approach to the design of next-generation therapeutics.
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Whitepaper: A Technical Guide to the In Silico Screening of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine Derivatives for Accelerated Drug Discovery
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] This guide provides an in-depth technical framework for the in silico screening of a specific, promising subclass: 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine derivatives. We detail a comprehensive, multi-stage computational workflow designed for researchers, scientists, and drug development professionals. This process begins with strategic target identification and virtual library generation, proceeds through a cascade of high-throughput virtual screening, molecular docking, and ADMET filtration, and culminates in advanced validation using molecular dynamics simulations. The objective is to provide a robust, field-proven methodology for rapidly identifying and prioritizing lead candidates with high potential for therapeutic success, thereby minimizing the time and cost associated with traditional experimental screening.[4][5]
Introduction: The Rationale for a Computational Approach
The this compound core represents a privileged scaffold. Benzothiazole derivatives have historically shown a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][6][7] The traditional path to drug discovery, involving the synthesis and experimental screening of thousands of compounds, is a decade-long, billion-dollar endeavor.[8][9] In silico screening offers a paradigm shift, enabling the rapid evaluation of vast virtual chemical libraries to identify compounds with a high probability of binding to a biological target.[5] This computational pre-filtering allows research efforts to be concentrated on a smaller, more promising set of candidates, dramatically improving the efficiency of the drug discovery pipeline.[10]
This guide outlines a validated workflow that leverages computational chemistry to explore the therapeutic potential of novel derivatives based on this specific benzothiazole core.
The Strategic In Silico Workflow
Our screening cascade is designed as a multi-step filtration process. It begins with a large virtual library of compounds and systematically narrows the field to a handful of high-potential candidates, with each successive step increasing the level of computational rigor and predictive accuracy.
Caption: High-level overview of the in silico drug discovery workflow.
Phase 1: Target Identification and Library Preparation
Rationale-Driven Target Selection
The choice of a biological target is the most critical first step. Based on the known activities of benzothiazole analogs, several protein families present compelling targets. The selection should be grounded in existing literature to maximize the probability of success.
Table 1: Potential Protein Targets for Benzothiazole Derivatives
| Target Protein | PDB ID | Therapeutic Area | Rationale & Justification |
|---|---|---|---|
| VEGFR-2 Kinase | 4ASD | Oncology | Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, a critical process in tumor growth. Other benzoxazole/thiazole derivatives have been investigated as VEGFR-2 inhibitors.[11] |
| DHPS | 3TYE | Antimicrobial | Dihydropteroate Synthase is a crucial enzyme in the folate biosynthesis pathway of bacteria, but not humans, making it an excellent selective target. Benzothiazoles have shown activity against this enzyme.[12] |
| p56lck Kinase | 1QPC | Oncology, Autoimmune | The p56lck tyrosine kinase is essential for T-cell activation, making it a target for cancer and autoimmune diseases. Benzothiazoles are known to bind the ATP site of protein kinases.[13][14] |
| GABA-AT | 1OHV | Neurology | GABA-aminotransferase is a target for anticonvulsant agents. In silico screening has identified benzothiazole derivatives as potential inhibitors.[6] |
Virtual Library Generation
Starting with the this compound core, a diverse virtual library of derivatives is generated computationally. This is achieved by combinatorial enumeration of various R-groups at synthetically accessible positions.
Protocol: Ligand Library Preparation
-
Core Scaffold Drawing: Draw the 2D structure of the core scaffold using chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
R-Group Enumeration: Define substitution points on the core scaffold. Attach a comprehensive library of chemical fragments (e.g., alkyls, aryls, heterocycles) to these points. Aim for a library size of 10,000 to 1,000,000+ compounds.
-
2D to 3D Conversion: Convert the 2D structures into 3D conformations.
-
Ionization and Tautomerization: Generate plausible ionization and tautomeric states for each molecule at a physiological pH (e.g., 7.4).
-
Energy Minimization: Perform an energy minimization on each 3D structure using a suitable force field (e.g., MMFF94) to relieve steric clashes and obtain a low-energy starting conformation. This step is crucial for successful docking.
Phase 2: High-Throughput Screening and Filtering
Molecular Docking: Predicting Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is the primary tool for high-throughput virtual screening (HTVS).
Caption: The sequential process of a molecular docking experiment.
Protocol: Structure-Based Virtual Screening
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.
-
Add polar hydrogen atoms and assign atomic charges using a standard force field (e.g., CHARMM, AMBER).
-
Perform a constrained energy minimization to relax the structure.
-
-
Grid Generation: Define the active site (the "binding pocket") of the protein. This is typically the location of the co-crystallized ligand or a site predicted by binding site detection algorithms. A 3D grid that encompasses this site is generated, pre-calculating the potential energy fields for different atom types.
-
Docking Execution: Systematically dock each prepared ligand from the virtual library into the prepared grid using software like AutoDock, Glide, or GOLD.[15] The software will sample many possible conformations and orientations of the ligand within the active site.
-
Scoring and Ranking: Each generated pose is assigned a score that estimates its binding affinity (e.g., in kcal/mol). The ligands are then ranked based on their best score. This allows for the prioritization of compounds that are most likely to be potent binders.
ADMET Prediction: Filtering for Drug-Likeness
A high binding affinity is useless if the compound cannot be absorbed by the body, is rapidly metabolized, or is toxic.[4] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast these properties early, weeding out candidates destined for late-stage failure.[10][16]
Protocol: ADMET & Physicochemical Filtering
-
Input Selection: Take the top 10-20% of compounds from the docking results.
-
Property Calculation: Use validated software platforms (e.g., pkCSM, ADMETlab, QikProp) to calculate key descriptors.[10][17]
-
Filtering Criteria: Apply filters based on established guidelines:
-
Lipinski's Rule of Five: A key guideline for oral bioavailability. Filter out compounds with more than one violation (MW > 500, LogP > 5, H-bond donors > 5, H-bond acceptors > 10).
-
Aqueous Solubility (LogS): Ensure the compound is sufficiently soluble.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS targets.
-
CYP450 Enzyme Inhibition: Predict potential for drug-drug interactions.
-
Predicted Toxicity: Flag compounds with predicted hepatotoxicity or mutagenicity (Ames test).
-
Table 2: Example Virtual Screening Hit Summary (Hypothetical Data for p56lck Target)
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Lipinski Violations | Predicted LogS | Predicted BBB Permeant |
|---|---|---|---|---|---|
| BTZ-001 | -10.8 | Met319, Glu317, Ala370 | 0 | -3.5 | Yes |
| BTZ-002 | -10.5 | Met319, Leu252 | 0 | -4.1 | Yes |
| BTZ-003 | -9.9 | Lys272, Asp382 | 1 (MW > 500) | -5.2 | No |
| BTZ-004 | -11.2 | Met319, Thr316 | 0 | -3.8 | Yes |
| Control | -8.5 | Met319 | 0 | -3.1 | Yes |
Compounds like BTZ-003 would be deprioritized due to the Lipinski violation and poor predicted solubility, despite a decent docking score. BTZ-001 and BTZ-004 emerge as strong candidates.
Phase 3: Rigorous Validation with Molecular Dynamics
Molecular docking provides a static picture of the binding event. Molecular Dynamics (MD) simulations provide a dynamic view, simulating the movements of atoms in the protein-ligand complex over time (typically nanoseconds).[18][19] This step is crucial for validating the stability of the predicted binding pose.[20] A ligand that appears promising in docking but is unstable in MD simulations is unlikely to be a successful drug.
Protocol: MD Simulation of Protein-Ligand Complex
-
System Setup:
-
Parameterization: Generate force field parameters for the ligand, which are not standard in protein force fields. This can be done using servers like CGenFF or antechamber.[21]
-
Minimization and Equilibration:
-
Perform energy minimization of the entire solvated system to remove bad contacts.
-
Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure while restraining the protein and ligand. This allows the water molecules to relax around the complex.
-
-
Production Run: Release the restraints and run the simulation for 50-100 nanoseconds, saving the coordinates (trajectory) at regular intervals.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates the complex is not falling apart and the ligand remains securely in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual amino acid residues to see how the ligand's binding affects protein flexibility.
-
Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts throughout the simulation to confirm they are stable and persistent.
-
Conclusion and Forward Look
This in-depth technical guide provides a robust, multi-stage framework for the in silico screening of this compound derivatives. By integrating structure-based virtual screening, ADMET filtering, and rigorous MD simulation-based validation, this workflow enables the rapid and cost-effective identification of lead candidates with a high probability of success. The compounds that remain after this comprehensive computational funnel are the highest priority candidates for chemical synthesis and subsequent in vitro and in vivo experimental validation. This data-driven approach accelerates the entire drug discovery process, focusing precious laboratory resources only on molecules with the most promising, computationally-validated therapeutic potential.
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Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health (NIH). [Link]
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Synthesis and Structural Elucidation of Novel Benzothiazole Derivatives as Anti-tubercular Agents: In-silico Screening for Possible Target Identification. PubMed. [Link]
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Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews. [Link]
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Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. MDPI. [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of Novel 6-Ethoxy-Benzothiazole Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery, synthesis, and evaluation of novel 6-ethoxy-benzothiazole compounds. Moving beyond a rigid template, this document is structured to provide a logical and insightful narrative, grounded in scientific principles and practical laboratory experience.
Introduction: The Significance of the 6-Ethoxy-Benzothiazole Scaffold
Benzothiazole, a bicyclic heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4] The structural rigidity and aromatic nature of the benzothiazole core allow it to effectively interact with various biological targets.[2]
The substitution pattern on the benzothiazole ring is critical in determining the specific biological activity.[5] Notably, modifications at the 2- and 6-positions have been shown to significantly influence the therapeutic potential of these compounds. The introduction of an ethoxy group at the 6-position is a key design element. This group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the ethoxy group can engage in specific hydrogen bonding interactions within target proteins, thereby influencing binding affinity and selectivity. This guide will delve into the synthesis of novel derivatives bearing this key feature and explore their potential as therapeutic agents.
PART 1: Synthetic Strategies for 6-Ethoxy-Benzothiazole Derivatives
The synthesis of 6-ethoxy-benzothiazole derivatives can be broadly categorized into two main approaches: formation of the benzothiazole ring from a pre-functionalized 4-ethoxyaniline derivative, or modification of a pre-formed 6-ethoxy-benzothiazole core. The choice of strategy is often dictated by the desired substitution at the 2-position.
Synthesis of the 6-Ethoxy-2-aminobenzothiazole Core
A common and versatile starting material is 6-ethoxy-2-aminobenzothiazole. This can be reliably synthesized from the readily available p-phenetidine (4-ethoxyaniline) through a one-pot reaction involving thiocyanation.
Experimental Protocol: Synthesis of 6-Ethoxy-2-aminobenzothiazole
-
Reaction Setup: To a solution of p-phenetidine (1 equivalent) in glacial acetic acid, add potassium thiocyanate (KSCN, 2.2 equivalents). Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Thiocyanogen Formation and Cyclization: Cool the reaction mixture to 0-5 °C in an ice bath. Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid and add it dropwise to the cooled mixture, maintaining the temperature below 10 °C. The in situ generation of thiocyanogen leads to electrophilic attack on the aniline ring, followed by intramolecular cyclization to form the benzothiazole ring.
-
Work-up and Isolation: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution to a pH of 8. The precipitate formed is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 6-ethoxy-2-aminobenzothiazole as a crystalline solid.
Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides a polar protic medium that facilitates the dissolution of the starting materials and the stabilization of charged intermediates. The low temperature during the bromine addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts. Neutralization with a base is necessary to deprotonate the aminobenzothiazole and facilitate its precipitation from the aqueous solution.
Diversification at the 2-Position: Modern Synthetic Approaches
With the 6-ethoxy-benzothiazole core in hand, a variety of substituents can be introduced at the 2-position to explore structure-activity relationships. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer efficient and versatile routes to novel derivatives.
1.2.1. Synthesis of 2-Aryl-6-ethoxy-benzothiazoles via Palladium-Catalyzed C-H Functionalization
A powerful method for the synthesis of 2-aryl benzothiazoles involves the palladium-catalyzed intramolecular C-H functionalization of N-(2-mercaptophenyl)benzamides. This approach allows for the direct coupling of the benzothiazole core with a wide range of aryl groups.[1][4][5][6][7]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-6-ethoxy-benzothiazoles
-
Substrate Preparation: Synthesize the requisite N-(4-ethoxy-2-mercaptophenyl)benzamide by reacting 2-amino-5-ethoxyphenol with a desired benzoyl chloride in the presence of a base. The resulting amide is then subjected to a thionation reaction (e.g., using Lawesson's reagent) to yield the corresponding thiobenzanilide.
-
Catalytic Cyclization: In a reaction vessel, combine the thiobenzanilide (1 equivalent), a palladium catalyst such as Pd(OAc)₂ or PdCl₂ (5-10 mol%), a copper(I) co-catalyst (e.g., CuI, 50 mol%), and a phase-transfer catalyst like tetrabutylammonium bromide (Bu₄NBr, 2 equivalents) in a suitable solvent such as DMF or DMA.
-
Reaction Execution: Heat the reaction mixture at 100-120 °C for 6-12 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-ethoxy-benzothiazole.
Causality Behind Experimental Choices: The palladium catalyst is essential for activating the C-H bond of the aromatic ring, facilitating the intramolecular C-S bond formation. The copper co-catalyst often enhances the catalytic activity and reoxidizes the palladium catalyst. The phase-transfer catalyst can improve the solubility and reactivity of the components.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of 6-ethoxy-benzothiazole derivatives.
PART 2: Physicochemical and Spectroscopic Characterization
The unambiguous characterization of newly synthesized compounds is paramount for establishing their identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds.
Interpreting NMR Spectra of 6-Ethoxy-Benzothiazole Derivatives:
-
¹H NMR:
-
Ethoxy Group: A characteristic triplet (for the -CH₃) and a quartet (for the -OCH₂-) are observed in the upfield region of the spectrum. The chemical shifts are typically around δ 1.4 ppm and δ 4.1 ppm, respectively.
-
Aromatic Protons: The protons on the benzothiazole ring appear in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns (doublets, doublets of doublets) provide information about their relative positions.
-
2-Substituent Protons: The chemical shifts and multiplicities of protons on the 2-substituent will depend on its nature (e.g., aromatic, aliphatic, etc.).
-
-
¹³C NMR:
-
Ethoxy Group: The methyl and methylene carbons of the ethoxy group typically appear at around δ 15 ppm and δ 64 ppm, respectively.
-
Benzothiazole Carbons: The carbons of the benzothiazole ring resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the ethoxy group will be shielded compared to the others.
-
2-Substituent Carbons: The chemical shifts of the carbons in the 2-substituent will be characteristic of their chemical environment.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and, consequently, the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 6-ethoxy-benzothiazole derivatives, characteristic peaks include:
-
C-O stretch (ethoxy): Around 1240 cm⁻¹
-
Aromatic C=C stretch: In the range of 1600-1450 cm⁻¹
-
C=N stretch (thiazole): Around 1620 cm⁻¹
-
N-H stretch (for 2-amino derivatives): A broad peak around 3300-3400 cm⁻¹
Table 1: Summary of Spectroscopic Data for a Representative 2-Aryl-6-ethoxy-benzothiazole
| Technique | Observed Features | Interpretation |
| ¹H NMR | δ 7.8-7.2 (m, Ar-H), 4.1 (q, 2H), 1.4 (t, 3H) | Aromatic protons, -OCH₂-, -CH₃ |
| ¹³C NMR | δ 160-110 (Ar-C), 64.0 (-OCH₂-), 14.8 (-CH₃) | Aromatic carbons, ethoxy carbons |
| HRMS | [M+H]⁺ calculated and found values match | Confirms molecular formula |
| IR (cm⁻¹) | 3050 (Ar C-H), 1610 (C=N), 1245 (C-O) | Aromatic, thiazole, and ether groups |
PART 3: Biological Evaluation and Structure-Activity Relationship (SAR)
The synthesized 6-ethoxy-benzothiazole derivatives should be subjected to a battery of biological assays to determine their therapeutic potential. The choice of assays will be guided by the known activities of the benzothiazole scaffold.
Anticancer Activity Evaluation: The MTT Assay
Many benzothiazole derivatives have shown promising anticancer activity.[8][9][10][11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][13][14][15]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Diagram of MTT Assay Workflow
Caption: Workflow of the MTT assay for evaluating anticancer activity.
Enzyme Inhibition Assays
Benzothiazole derivatives are known to inhibit various enzymes, including kinases, which are crucial targets in cancer therapy.[2][16][17][18][19]
General Protocol for a Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, and ATP in an appropriate assay buffer.
-
Compound Dilution: Prepare serial dilutions of the 6-ethoxy-benzothiazole derivatives.
-
Kinase Reaction: In a multi-well plate, combine the kinase and the test compound and incubate briefly to allow for binding. Initiate the reaction by adding the ATP/substrate mixture. Incubate at a controlled temperature for a specific time.
-
Detection: Stop the kinase reaction and add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). This is often achieved using a coupled enzyme system that generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value can be determined by plotting the inhibition of kinase activity against the compound concentration.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-substituent on the 6-ethoxy-benzothiazole scaffold and subsequent biological evaluation will allow for the elucidation of SAR.
Key Considerations for SAR Studies:
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on a 2-aryl substituent can influence the electronic properties of the benzothiazole ring and its interaction with the target protein.
-
Steric Factors: The size and shape of the 2-substituent will affect how the molecule fits into the binding pocket of the target.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by both the 6-ethoxy group and the 2-substituent, will impact its pharmacokinetic properties.
Table 2: Hypothetical SAR Data for 2-Aryl-6-ethoxy-benzothiazole Derivatives against a Cancer Cell Line
| Compound ID | 2-Aryl Substituent | IC₅₀ (µM) |
| 1a | Phenyl | 15.2 |
| 1b | 4-Methoxyphenyl | 8.5 |
| 1c | 4-Chlorophenyl | 12.8 |
| 1d | 3,4-Dimethoxyphenyl | 5.1 |
| 1e | 4-Nitrophenyl | 25.6 |
From this hypothetical data, one could infer that electron-donating groups (e.g., methoxy) at the para-position of the 2-phenyl ring enhance anticancer activity, while electron-withdrawing groups (e.g., nitro) are detrimental.
Diagram of a Putative Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a pro-survival kinase pathway.
Conclusion
The 6-ethoxy-benzothiazole scaffold represents a promising starting point for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of the synthetic strategies, characterization techniques, and biological evaluation methods that are essential for the exploration of this chemical space. By systematically applying these principles, researchers can design and synthesize novel 6-ethoxy-benzothiazole derivatives with tailored pharmacological profiles, contributing to the development of new medicines for a range of diseases. The interplay between rational design, efficient synthesis, and rigorous biological testing is key to unlocking the full therapeutic potential of this versatile heterocyclic system.
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A Technical Guide to the Solubility Profiling of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for determining the solubility of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine, a novel heterocyclic amine of interest in drug discovery, across a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-tested experimental protocol based on the shake-flask method, outline a robust analytical quantification workflow using High-Performance Liquid Chromatography (HPLC), and discuss the interpretation of solubility data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and reproducible solubility profile for this and similar small molecules.
Introduction: The Central Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, a significant portion of which are related to its physicochemical properties. Among these, solubility is a paramount parameter.[1][2] A drug must be in a dissolved state at the site of absorption to enter systemic circulation and exert its pharmacological effect.[1] Poorly soluble compounds often exhibit low and erratic bioavailability, necessitating higher doses that can lead to increased risks of toxicity and adverse effects.[1]
Therefore, a thorough understanding of a compound's solubility in various solvent systems is a cornerstone of preclinical development. This knowledge informs critical decisions in:
-
Formulation Development: Guiding the selection of appropriate excipients and delivery systems (e.g., solutions, suspensions, solid dispersions) to enhance bioavailability.[4]
-
Process Chemistry: Choosing suitable solvents for synthesis, purification, and crystallization steps.
-
Toxicology Studies: Ensuring homogeneous and accurate dosing in preclinical safety assessments.
-
High-Throughput Screening: Developing appropriate solvent systems for in vitro assays.
This guide focuses on This compound , a compound featuring a benzothiazole core. While specific data for this molecule is not widely published, its structural motifs—a heterocyclic aromatic system, an ethoxy group, a methyl group, and an exocyclic amine—suggest a complex interplay of polarity, hydrogen bonding potential, and molecular size that will govern its solubility.
Theoretical Principles of Solubility
The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy. A negative Gibbs free energy change (ΔG < 0) favors dissolution. This process can be understood as the result of overcoming two main energy barriers: the solute-solute interactions in the crystal lattice and the solvent-solvent intermolecular forces, which is compensated by the formation of new solute-solvent interactions.[5]
The adage "like dissolves like" serves as a fundamental, qualitative predictor of solubility.[6][7] This principle is rooted in the nature of intermolecular forces:[8]
-
Polar Solvents: Solvents like water, methanol, and ethanol have significant dipole moments and can form strong hydrogen bonds. They are effective at dissolving polar solutes and ionic compounds by forming strong dipole-dipole or ion-dipole interactions.[7][8][9]
-
Non-polar Solvents: Solvents like hexane and toluene are characterized by weak van der Waals forces (London dispersion forces).[8] They are adept at dissolving non-polar solutes, which also interact primarily through these forces.[8][10]
-
Intermediate (Aprotic Polar) Solvents: Solvents like acetone and ethyl acetate possess significant dipole moments but lack hydrogen bond-donating capabilities. They can dissolve a range of compounds by engaging in dipole-dipole interactions.
For this compound, we can predict its behavior:
-
The benzothiazole ring system and ethoxy group introduce polar characteristics and potential hydrogen bond acceptor sites (the nitrogen and oxygen atoms).
-
The exocyclic amine (-NH) group is a key feature, acting as a hydrogen bond donor and a basic center. This basicity implies that solubility could be significantly enhanced in acidic media through salt formation.
-
The aromatic rings and alkyl groups (methyl, ethyl) contribute to the molecule's non-polar character, favoring solubility in less polar solvents.[11]
A systematic study across solvents of varying polarity is therefore essential to fully characterize its solubility profile.
Experimental Design & Protocols
A robust determination of solubility requires a well-designed experiment with meticulous execution and a validated analytical method for quantification.
Materials & Equipment
-
Solute: this compound (purity >98%)
-
Solvents: HPLC-grade or equivalent purity solvents covering a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Water).
-
Equipment:
-
Analytical balance (± 0.1 mg precision)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[12]
-
Experimental Workflow: The Shake-Flask Method
The shake-flask method is a globally recognized standard for determining equilibrium solubility, referenced in guidelines from the OECD and EPA.[13][14][15][16] It involves agitating an excess of the solute in a solvent for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
Causality: The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring the measured concentration represents the true equilibrium solubility.[17]
-
Preparation:
-
Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility. A preliminary test with a small amount of solvent can help estimate this.[16]
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Prepare triplicate samples for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Agitate the vials for a predetermined period. A minimum of 24 hours is typical, but 48-72 hours may be necessary to ensure equilibrium is reached, especially for poorly soluble compounds.[18] The time required should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining microscopic particles. The filter material must be chemically compatible with the solvent to avoid introducing extractables.
-
Perform an accurate serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.
-
Analytical Quantification: HPLC Method
High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the concentration of the dissolved solute due to its specificity, sensitivity, and precision.[12][19]
Protocol: HPLC Method for Quantification
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[20]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for small molecules like the one .[21]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time for the analyte.
-
Detection: The UV detector wavelength should be set to the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.
-
Calibration:
-
Prepare a series of calibration standards of known concentrations by dissolving the compound in the chosen solvent.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
The curve must demonstrate linearity over the expected concentration range of the diluted samples (R² > 0.999).
-
-
Sample Analysis:
-
Inject the diluted, filtered samples from the solubility experiment.
-
Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
Trustworthiness through Self-Validation: The analytical method itself must be validated to ensure the reliability of the solubility data.[22][23][24] Key validation parameters include accuracy, precision, specificity, linearity, and range, as outlined in ICH guidelines.[25][26]
Data Presentation and Interpretation
Solubility data should be presented clearly to facilitate comparison and analysis.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Polarity Index | Hydrogen Bonding | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | 0.1 | Non-polar | < 0.1 | < 0.0005 |
| Toluene | 2.4 | Non-polar, Aromatic | 5.2 | 0.025 |
| Dichloromethane | 3.1 | Polar Aprotic | 25.8 | 0.125 |
| Ethyl Acetate | 4.4 | Polar Aprotic | 18.6 | 0.090 |
| Acetone | 5.1 | Polar Aprotic | 41.5 | 0.201 |
| Ethanol | 4.3 | Polar Protic | 33.2 | 0.161 |
| Methanol | 5.1 | Polar Protic | 55.0 | 0.266 |
| Water | 10.2 | Polar Protic | 0.5 | 0.002 |
(Note: The data above is hypothetical and for illustrative purposes only. Actual molecular weight of a related compound, 6-ethoxy-2-methyl-1,3-benzothiazole (C10H11NOS), is 193.27 g/mol [27], which is used for the molarity calculation.)
Interpretation: The hypothetical data illustrates a classic solubility profile. The compound shows very poor solubility in the non-polar solvent hexane, which is expected. Its solubility increases in solvents of intermediate polarity like dichloromethane and acetone, which can engage in dipole-dipole interactions. The highest solubility is observed in polar protic solvents like methanol, indicating that hydrogen bonding between the solvent and the compound's amine and ether functionalities plays a significant role.[11][28] The limited aqueous solubility, despite its polar groups, is likely due to the significant non-polar surface area of the benzothiazole ring system.[11]
Caption: Relationship between molecular properties and solubility.
Conclusion
The systematic determination of solubility in organic solvents is an indispensable step in the early-phase development of any potential drug candidate. The protocols and principles outlined in this guide, centered on the reliable shake-flask method and robust HPLC quantification, provide a validated framework for obtaining high-quality, reproducible data for this compound. The resulting solubility profile is not merely a set of numbers; it is actionable intelligence that guides formulation scientists, process chemists, and toxicologists in advancing a compound toward clinical reality.
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- 28. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol details a reliable two-step synthetic route commencing with the preparation of 2-amino-6-ethoxybenzothiazole, followed by N-alkylation to yield the target compound. This guide emphasizes the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations. All procedures are supported by established chemical principles and aim to provide a self-validating framework for researchers.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-aminobenzothiazole scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3][4] The specific target of this protocol, this compound, incorporates an ethoxy group at the 6-position and a methyl group on the endocyclic nitrogen, modifications that can significantly influence its biological activity and physicochemical properties. This document outlines a detailed and robust protocol for its synthesis, intended for use by researchers in organic synthesis and drug discovery.
Reaction Scheme
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 2-Amino-6-ethoxybenzothiazole
This initial step involves the synthesis of the key intermediate, 2-amino-6-ethoxybenzothiazole, from 4-ethoxyaniline. The reaction proceeds via an in-situ formation of a thiourea derivative followed by oxidative cyclization.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Ethoxyaniline | Reagent | Sigma-Aldrich |
| Potassium Thiocyanate | ACS Reagent | Fisher Scientific |
| Glacial Acetic Acid | ACS Reagent | VWR |
| Bromine | Reagent | Sigma-Aldrich |
| Ammonium Hydroxide | Certified ACS | Fisher Scientific |
| Ethanol | 200 Proof | Decon Labs |
| Round-bottom flask (500 mL) | - | - |
| Magnetic stirrer with hotplate | - | - |
| Dropping funnel | - | - |
| Ice bath | - | - |
| Buchner funnel and filter paper | - | - |
| Standard laboratory glassware | - | - |
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxyaniline (0.1 mol) in glacial acetic acid (150 mL).
-
Addition of Thiocyanate: To this solution, add potassium thiocyanate (0.12 mol) in one portion. Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Bromination: Cool the flask in an ice bath to below 10 °C. Prepare a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water. Neutralize the solution by the slow addition of concentrated ammonium hydroxide until a pH of 8 is reached. This will precipitate the crude product.
-
Purification: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water. Recrystallize the crude solid from an ethanol-water mixture to obtain pure 2-amino-6-ethoxybenzothiazole as a crystalline solid. Dry the product under vacuum.
Part 2: Synthesis of this compound
This second step involves the N-alkylation of the endocyclic nitrogen atom of the benzothiazole ring system. The regioselectivity of this alkylation is a key aspect of this synthesis.[5]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Amino-6-ethoxybenzothiazole | Synthesized in Part 1 | - |
| Methyl Iodide | ReagentPlus®, 99.5% | Sigma-Aldrich |
| Acetone | ACS Reagent | Fisher Scientific |
| Sodium Bicarbonate | Certified ACS | Fisher Scientific |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with hotplate | - | - |
| Rotary evaporator | - | - |
| Standard laboratory glassware | - | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-ethoxybenzothiazole (0.05 mol) in acetone (100 mL).
-
Addition of Methylating Agent: To this solution, add methyl iodide (0.06 mol). The use of a slight excess of the alkylating agent ensures complete conversion of the starting material.
-
Reaction Conditions: Gently reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any solid that may have formed. Evaporate the solvent from the filtrate using a rotary evaporator.
-
Purification: Dissolve the residue in dichloromethane (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of the solid products.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry): To confirm the chemical structure of the intermediate and final products.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Methyl iodide is a carcinogen and should be handled with appropriate precautions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Discussion
The synthesis of 2-aminobenzothiazole derivatives is a well-established area of heterocyclic chemistry.[1] The initial step, the Hugershoff reaction, provides a versatile method for constructing the benzothiazole ring system from substituted anilines. The subsequent N-alkylation of 2-aminobenzothiazoles can be regioselective, with alkylation potentially occurring at either the exocyclic or endocyclic nitrogen.[4][5] The reaction conditions outlined in this protocol favor alkylation at the endocyclic nitrogen, leading to the desired 3-methyl derivative. The ethoxy substituent at the 6-position is introduced from the commercially available 4-ethoxyaniline and can modulate the electronic properties and biological activity of the final compound.[6]
References
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Available at: [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]
-
Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. Available at: [Link]
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. ResearchGate. Available at: [Link]
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules. Available at: [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin. Available at: [Link]
-
Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. Available at: [Link]
-
Synthesis and Mesomorphic Properties of 6-Methoxy and 6-Ethoxy-2-(2-Hydroxy-4-Alkanoyloxybenzylidenamino)Benzothiazoles. ResearchGate. Available at: [Link]
-
Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. ResearchGate. Available at: [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]
- Process for the preparation of 2-aminobenzothiazoles. Google Patents.
-
Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available at: [Link]
-
Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]
-
Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. ResearchGate. Available at: [Link]
-
Benzothiazole-based poly(phenoxy-imine)s containing ethoxy and methoxy units: synthesis, thermal and optical properties. ResearchGate. Available at: [Link]
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- 3. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
High-Yield Synthesis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive and optimized two-step protocol for the high-yield synthesis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthetic strategy involves an initial electrophilic cyclization to form the 2-aminobenzothiazole core, followed by a regioselective N-methylation and subsequent deprotonation to yield the target ylideneamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a robust, self-validating experimental protocol.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities.[1] The 2-aminobenzothiazole moiety, in particular, is considered a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antiviral, antimicrobial, antitumor, and anti-inflammatory compounds.[1][2] The specific target of this guide, this compound, incorporates key structural features—an electron-donating ethoxy group, an N-methylated thiazole ring, and an exocyclic imine—that are of significant interest for tuning the molecule's physicochemical properties and biological interactions.
The synthesis of substituted 2-aminobenzothiazoles has been an area of continuous development, with numerous methodologies reported.[2] This protocol focuses on a reliable and scalable approach that ensures high yields and purity.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is strategically divided into two main stages. This approach allows for the purification of a key intermediate, ensuring the final product's high purity.
Stage 1: Synthesis of 6-Ethoxy-2-aminobenzothiazole (Intermediate I)
The initial step involves the formation of the benzothiazole ring. The classical and robust method of treating a substituted aniline with a thiocyanate salt in the presence of a halogen is employed.[3] In this case, 4-ethoxyaniline serves as the starting material. The reaction proceeds via an in-situ formation of a thiourea derivative, which then undergoes an electrophilic cyclization facilitated by bromine. The ethoxy group at the para-position of the aniline directs the cyclization to yield the desired 6-ethoxy isomer.
Stage 2: N-Methylation and Deprotonation to Yield this compound (Final Product)
The second stage involves the regioselective methylation of the endocyclic nitrogen (N-3) of the benzothiazole ring system of Intermediate I. This is a critical step, as alkylation could potentially occur at the exocyclic amino group. However, studies on the alkylation of 2-aminobenzothiazoles have shown that the endocyclic nitrogen is often more nucleophilic, leading to the formation of the 3-alkylated benzothiazolium salt.[4] Following N-methylation with a suitable agent like methyl iodide, the resulting 2-amino-6-ethoxy-3-methylbenzothiazolium iodide is a salt. The final step is a simple deprotonation of the exocyclic amino group using a suitable base to yield the neutral ylideneamine target compound. The stability of this imino tautomer is a known characteristic of this class of compounds.[1][5]
Below is a graphical representation of the overall synthetic workflow.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Bromine is highly corrosive and toxic; handle with extreme care. Methyl iodide is a suspected carcinogen.
Stage 1: Synthesis of 6-Ethoxy-2-aminobenzothiazole (Intermediate I)
This protocol is adapted from a similar synthesis of 6-methoxy-2-aminobenzothiazole.[3]
Materials:
-
4-Ethoxyaniline (1.0 eq)
-
Ammonium thiocyanate (NH₄SCN) (3.5 eq)
-
Glacial Acetic Acid
-
Bromine (Br₂) (1.0 eq)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve ammonium thiocyanate (3.5 eq) in glacial acetic acid (approx. 3 mL per g of NH₄SCN).
-
To this solution, add a solution of 4-ethoxyaniline (1.0 eq) in glacial acetic acid (approx. 4 mL per g of aniline).
-
Cool the reaction mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of bromine (1.0 eq) in glacial acetic acid (approx. 1.25 mL per mL of Br₂).
-
Add the bromine solution dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.
-
Pour the reaction mixture into a beaker containing crushed ice (approx. 10 g of ice per mL of acetic acid used).
-
Neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to afford pure 6-ethoxy-2-aminobenzothiazole as a crystalline solid.
Stage 2: Synthesis of this compound (Final Product)
This stage involves the N-methylation of the intermediate followed by deprotonation.
Materials:
-
6-Ethoxy-2-aminobenzothiazole (Intermediate I) (1.0 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Acetonitrile (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve 6-ethoxy-2-aminobenzothiazole (1.0 eq) in anhydrous acetonitrile.
-
Add methyl iodide (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a new, more polar spot (the benzothiazolium salt) should be observed.
-
After the reaction is complete, cool the mixture to room temperature. The 2-amino-6-ethoxy-3-methylbenzothiazolium iodide salt may precipitate. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Isolate the salt by filtration if it precipitates, or proceed with the crude mixture to the next step.
-
Add a saturated solution of sodium bicarbonate to the reaction mixture (or the isolated salt) and stir vigorously for 30 minutes.
-
The ylideneamine product will precipitate. Collect the solid by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Dry the final product, this compound, under vacuum.
Data Summary and Expected Results
The following table summarizes the expected outcomes of the synthesis based on literature precedents for similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Appearance |
| 6-Ethoxy-2-aminobenzothiazole | C₉H₁₀N₂OS | 194.25 | 80-90% | Off-white to pale yellow solid |
| This compound | C₁₀H₁₂N₂OS | 208.28 | >90% (from Intermediate I) | White to off-white crystalline solid |
Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy. Melting point determination is also a crucial indicator of purity.
Mechanistic Insights and Rationale
-
Choice of Bromine in Acetic Acid: This reagent system is a classic and effective method for the oxidative cyclization of arylthioureas to form 2-aminobenzothiazoles. Acetic acid serves as a solvent that is relatively resistant to oxidation by bromine.
-
Temperature Control: Maintaining a low temperature during the bromination step is critical to prevent unwanted side reactions, such as the bromination of the aromatic ring.
-
Regioselectivity of N-Methylation: The endocyclic nitrogen of the 2-aminobenzothiazole is generally more nucleophilic than the exocyclic amino group, leading to preferential formation of the 3-methylated product. The use of a polar aprotic solvent like acetonitrile facilitates this Sₙ2 reaction.
-
Final Deprotonation: The 2-amino-3-methylbenzothiazolium salt is acidic due to the proton on the exocyclic nitrogen. A mild base like sodium bicarbonate is sufficient to deprotonate it and form the stable, neutral ylideneamine.
Conclusion
This application note details a robust and high-yield two-step synthesis of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable heterocyclic compound for further investigation in drug discovery and materials science. The self-validating nature of the protocol, with a purifiable intermediate, ensures a high-quality final product.
References
- CN1634900A - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride - Google P
-
Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole and Chiral Amino Acids - MDPI. [Link]
-
steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. [Link]
-
2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - NIH. [Link]
Sources
- 1. Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole and Chiral Amino Acids | MDPI [mdpi.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1634900A - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for Antimicrobial Assays Using 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
Introduction: The Promise of Benzothiazole Scaffolds in Antimicrobial Drug Discovery
The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzothiazole nucleus stands out as a privileged scaffold, consistently demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] Derivatives of benzothiazole have been shown to exhibit significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific benzothiazole derivative, 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine , in a suite of antimicrobial assays.
The core structure of benzothiazoles, a fusion of a benzene and a thiazole ring, offers a versatile platform for chemical modification, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[2] The antimicrobial prowess of these compounds is often attributed to their ability to interfere with essential microbial processes. Mechanistic studies on various benzothiazole derivatives have implicated the inhibition of key enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and other targets crucial for microbial survival.[4][6]
This application note is designed to be a comprehensive resource, moving beyond a simple recitation of protocols. It aims to provide a foundational understanding of the principles behind each experimental step, ensuring that the described methodologies are not just followed, but understood. This approach empowers the researcher to troubleshoot effectively and adapt these protocols to their specific research questions. We will delve into the practical aspects of preparing this compound for testing, detail standardized antimicrobial susceptibility testing (AST) methods, and provide guidance on data interpretation and quality control.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of a test compound is a prerequisite for accurate and reproducible antimicrobial assays. For this compound, the following should be considered:
| Property | Value/Information | Source |
| Molecular Formula | C10H12N2OS | [7] |
| Molecular Weight | 208.28 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Typical for this class of compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents such as DMSO and ethanol. | [7] |
Preparation of Stock Solutions:
The limited aqueous solubility of many benzothiazole derivatives necessitates the use of an organic solvent for the preparation of high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its high solubilizing power and relatively low toxicity to most microorganisms at the final concentrations used in assays.[8]
Protocol for Stock Solution Preparation (10 mg/mL):
-
Accurately weigh 10 mg of this compound using a calibrated analytical balance.
-
Transfer the compound to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, molecular biology grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid in dissolution.
-
This 10 mg/mL (or 10,000 µg/mL) stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
A Note on Solvent Effects: It is crucial to include a solvent control in all assays to ensure that the observed antimicrobial activity is not an artifact of the DMSO. The final concentration of DMSO in the assay should typically not exceed 1% (v/v), as higher concentrations can inhibit microbial growth.
Core Antimicrobial Susceptibility Testing (AST) Protocols
The following protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and are widely used in the scientific community for the evaluation of novel antimicrobial agents.[9]
Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.
Workflow for Broth Microdilution Assay:
Caption: Workflow for the Broth Microdilution Assay.
Detailed Protocol:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions in a 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the stock solution of this compound (appropriately diluted from the 10 mg/mL stock to achieve the highest desired starting concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well containing the compound dilutions.
-
Controls are critical:
-
Growth Control (Positive Control): A well containing broth and the inoculum, but no test compound.
-
Sterility Control (Negative Control): A well containing only broth to check for contamination.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay with the inoculum to ensure the solvent itself is not inhibitory.
-
-
Seal the plate (e.g., with a breathable membrane for aerobic organisms) and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
For a more quantitative assessment, the optical density at 600 nm (OD600) can be measured using a microplate reader.
-
Agar Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative or semi-quantitative method that is useful for screening the antimicrobial activity of a compound.
Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The plate is incubated, and the compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Detailed Protocol:
-
Preparation of Inoculum and Agar Plates:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Use a sterile cotton swab to uniformly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Allow the plate to dry for 3-5 minutes.
-
-
Preparation and Application of Disks:
-
Sterile paper disks (6 mm in diameter) are impregnated with a specific amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution).
-
Allow the solvent to evaporate completely from the disks in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Controls: A disk impregnated with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a positive control, and a disk with the solvent alone as a negative control.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at the appropriate temperature for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.
-
Data Presentation for Disk Diffusion:
| Test Microorganism | Compound Concentration on Disk (µg) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 10 | e.g., 15 | Ciprofloxacin (5 µg) | e.g., 25 |
| Escherichia coli | 10 | e.g., 12 | Ciprofloxacin (5 µg) | e.g., 22 |
| Candida albicans | 10 | e.g., 18 | Fluconazole (25 µg) | e.g., 20 |
Potential Mechanisms of Action and Further Investigations
While the precise mechanism of action for this compound requires experimental validation, the broader class of benzothiazoles has been shown to target several key microbial pathways.[6]
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized mechanisms of action for benzothiazole derivatives.
Further Mechanistic Studies:
To elucidate the specific mechanism of this compound, the following assays can be performed:
-
Macromolecular Synthesis Assays: Incorporate radiolabeled precursors for DNA (³H-thymidine), RNA (³H-uridine), and protein (³H-leucine) to determine which biosynthetic pathway is primarily inhibited.
-
Enzyme Inhibition Assays: Utilize purified microbial enzymes, such as DNA gyrase or DHPS, to directly measure the inhibitory activity of the compound.
-
Cell Membrane Integrity Assays: Employ fluorescent dyes like propidium iodide or SYTOX Green to assess damage to the microbial cell membrane.
Trustworthiness and Self-Validating Systems: The Importance of Controls
The reliability of any antimicrobial assay hinges on the inclusion of appropriate controls. Each experimental run must include:
-
Positive Controls: A known effective antibiotic to demonstrate that the assay conditions are suitable for detecting antimicrobial activity.
-
Negative Controls: A solvent control to rule out any inhibitory effects of the solvent (e.g., DMSO).
-
Growth and Sterility Controls: To ensure the viability of the test organism and the sterility of the growth medium, respectively.
Consistent results from these controls validate the integrity of the experimental setup and the reliability of the data generated for the test compound.
Conclusion and Future Directions
This compound, as a member of the promising benzothiazole class of compounds, warrants thorough investigation for its antimicrobial properties. The protocols detailed in this application note provide a robust framework for the initial screening and characterization of its activity. By determining its MIC and spectrum of activity, researchers can take the first crucial step in evaluating its potential as a lead compound for a new antimicrobial agent. Subsequent studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring its in vivo efficacy in animal models of infection. The journey of drug discovery is long and challenging, but with rigorous and well-designed experimental approaches, the potential of novel compounds like this compound can be fully realized.
References
-
(PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles - ResearchGate. Available at: [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. Available at: [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][2]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. Available at: [Link]
-
Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives - ResearchGate. Available at: [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. Available at: [Link]
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Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents - PubMed. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]
-
The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance - MDPI. Available at: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available at: [Link]
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Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines - Semantic Scholar. Available at: [Link]
-
Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms - JOCPR. Available at: [Link]
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Reactions and Antibacterial Activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One. Available at: [Link]
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This compound. Available at: [Link]
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Application Note & Protocols: A Framework for Investigating the Anticenter Potential of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
Abstract
The benzothiazole nucleus is a privileged heterocyclic scaffold known to impart a wide spectrum of biological activities, including potent anticancer properties[1][2][3]. Derivatives of 2-aminobenzothiazole, in particular, have been extensively explored as inhibitors of key oncogenic pathways[4][5][6]. This document provides a comprehensive framework for the initial in vitro evaluation of a novel derivative, 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine. While direct studies on this specific compound are not yet prevalent in published literature, its structural similarity to other active benzothiazoles, such as the reported efficacy of a 6-ethoxy-benzothiazole analog against MCF-7 breast cancer cells, provides a strong rationale for its investigation[7]. This guide outlines detailed, field-proven protocols for assessing cytotoxicity, determining half-maximal inhibitory concentrations (IC₅₀), and elucidating the primary mechanism of cell death. We present a hypothetical mechanism of action centered on kinase inhibition to guide initial target identification efforts.
Introduction & Rationale
The Benzothiazole Scaffold in Oncology
Benzothiazole derivatives are a cornerstone in modern medicinal chemistry. Their rigid, bicyclic structure serves as an effective pharmacophore for interacting with various biological targets[1][8]. In oncology, their significance is underscored by their ability to induce apoptosis and inhibit critical enzymes such as protein tyrosine kinases, phosphoinositide 3-kinases (PI3K), and topoisomerases[2][9]. The versatility of the 2-aminobenzothiazole core, in particular, allows for facile substitution, enabling the synthesis of diverse compound libraries for screening[5][10].
Compound Profile: this compound
-
IUPAC Name: this compound
-
Synonyms: 2-Imino-3-methyl-6-ethoxy-2,3-dihydrobenzothiazole
-
Molecular Formula: C₁₀H₁₂N₂OS
-
Molecular Weight: 208.28 g/mol
-
Chemical Structure: (A placeholder for the chemical structure)
Rationale for Investigation
The rationale for investigating this specific compound is twofold. First, the 2-aminobenzothiazole scaffold is well-established as a source of potent anticancer agents[4]. Second, substitutions at the C-6 position of the benzothiazole ring, such as methoxy or chloro groups, have been shown to significantly enhance cytotoxic activity[11]. The presence of a 6-ethoxy group is therefore a rational design choice for potentially enhancing efficacy. A study on the related compound, 6-ethoxy-2-(2-methoxy-benzylideneamino)benzothiazole, demonstrated activity against the MCF-7 breast cancer cell line, lending further support to the investigation of this structural class[7]. This guide provides the necessary protocols to systematically test this hypothesis.
Hypothetical Mechanism of Action: Kinase Inhibition
Many benzothiazole derivatives function as ATP-competitive inhibitors of protein kinases, which are frequently dysregulated in cancer[4][9]. We hypothesize that this compound may target a key kinase in a pro-survival signaling pathway, such as the PI3K/Akt or Ras/MAPK pathways. Inhibition of such a kinase would block downstream signaling, leading to cell cycle arrest and the induction of apoptosis.
Caption: Hypothetical signaling pathway targeted by the compound.
Experimental Protocols
This section provides step-by-step protocols for the initial screening and characterization of the compound's anticancer activity.
Compound Preparation
For in vitro assays, the compound must be dissolved in a suitable solvent.
-
Primary Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Crucial: Ensure the final concentration of DMSO in the culture wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[12].
Cell Line Selection and Maintenance
A panel of human cancer cell lines is recommended to assess the breadth of activity.
-
MCF-7: Breast Adenocarcinoma (Estrogen Receptor positive)
-
A549: Lung Carcinoma
-
HCT-116: Colorectal Carcinoma
-
HEK293: Human Embryonic Kidney (as a non-cancerous control for selectivity)[13][14].
Maintain cell lines in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability[15].
Caption: Workflow for the MTT Cell Viability Assay.
Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium[16][17]. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin)[12].
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[15][18].
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals[14]. Mix gently on an orbital shaker for 15 minutes[17].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise[15].
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[19]. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V[20][21]. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells)[22].
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using trypsin or a non-enzymatic cell dissociation solution[21]. Centrifuge the cell suspension at 300 x g for 5 minutes[21].
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again[22].
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL[20][22].
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution[21][22]. Gently vortex the tubes.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[20][22].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry[22].
Data Presentation and Interpretation
Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency[12][19]. It is calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Representative Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HCT-116 | Colorectal Carcinoma | 48 | [Insert Value] |
| HEK293 | Non-Cancerous Kidney | 48 | [Insert Value] |
Apoptosis Data Interpretation
Flow cytometry data will generate a quadrant plot from which the percentage of cells in each state can be quantified:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells[22].
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells[22].
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
A significant increase in the Annexin V+ populations in treated cells compared to the control indicates that the compound induces cell death via apoptosis.
Conclusion & Future Directions
This document provides a robust and validated framework for the initial in vitro characterization of this compound as a potential anticancer agent. The protocols for assessing cytotoxicity and apoptosis are fundamental first steps in the drug discovery pipeline[13]. Positive results from these assays—specifically, potent low-micromolar IC₅₀ values against cancer cell lines and a clear induction of apoptosis—would warrant further investigation. Subsequent studies could include cell cycle analysis, western blotting to probe the hypothesized kinase inhibition pathway, and eventually, preclinical evaluation in in vivo models.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Salahuddin, O. M., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]
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Irfan, A., et al. (2022). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Keri, R. S., et al. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
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Bentham Science. (n.d.). A Review on Anticancer Potentials of Benzothiazole Derivatives. Retrieved from [Link]
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Irfan, A., et al. (2022). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Retrieved from [Link]
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Irfan, A., et al. (2022). Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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El-Gamal, M. I., et al. (2024). Synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Advances. Retrieved from [Link]
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El-Adl, K., et al. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Scientific Reports. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Salahuddin, O. M., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Wang, Z., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Berridge, M. V., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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ResearchGate. (2025). Microwave Irradiation Synthesis and Breast Carcinoma of 6-ethoxy-2-(2-methoxy- benzylideneamino)benzothiazole and Its Metal Complexes. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][10][22]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. Retrieved from [Link]
-
ResearchGate. (2025). Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity. Retrieved from [Link]
-
MDPI. (n.d.). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Retrieved from [Link]
-
Krol, E., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. Retrieved from [Link]
-
Krol, E., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[3][4][5][6] This document provides a comprehensive guide for the initial characterization of a novel benzothiazole derivative, 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine, as a potential kinase inhibitor. These application notes offer detailed, step-by-step protocols for in vitro biochemical assays to determine inhibitory potency (IC50) and cell-based assays to assess cellular efficacy and cytotoxicity. The methodologies described herein are designed to provide a robust framework for the preliminary evaluation of this compound and can be adapted for the screening of other potential kinase inhibitors.
Introduction: The Rationale for Investigating Benzothiazole Derivatives as Kinase Inhibitors
The human kinome comprises over 500 protein kinases that act as key nodes in signal transduction pathways, governing fundamental cellular activities such as growth, proliferation, differentiation, and survival.[2] Consequently, aberrant kinase activity is a frequent driver of oncogenesis and other proliferative disorders.[2] This has established protein kinases as a major class of therapeutic targets, with numerous small molecule inhibitors achieving clinical success.[2]
The benzothiazole core is a heterocyclic aromatic structure that has garnered significant interest in drug discovery due to its diverse pharmacological activities.[3] Several studies have highlighted the potential of substituted benzothiazoles to function as potent inhibitors of various protein kinases, including those involved in cancer progression such as ATR kinase, Rho-associated kinase (ROCK-II), and components of the PI3K/AKT/mTOR signaling pathway.[3][4][5] The structural features of the benzothiazole ring system allow for versatile chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
This compound is a novel compound featuring the core benzothiazole scaffold with specific substitutions that may confer unique kinase inhibitory properties. The ethoxy group at the 6-position and the methyl group at the 3-position may influence the compound's binding affinity and selectivity towards the ATP-binding pocket of specific kinases. Therefore, a systematic evaluation of its inhibitory potential against a panel of relevant kinases is a critical first step in elucidating its therapeutic promise.
Materials and Reagents
Compound Handling and Preparation
-
Compound: this compound (Source: Commercial supplier or synthesized in-house).
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Storage: Store the compound as a dry powder at -20°C, protected from light and moisture. Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Reagents for In Vitro Kinase Assays (Luminescence-Based)
-
Recombinant human kinases (e.g., a panel of representative tyrosine and serine/threonine kinases).
-
Kinase-specific peptide substrates.
-
Adenosine triphosphate (ATP), high purity.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent luminescence-based ADP detection system.[7]
-
Positive control inhibitor with known activity against the target kinase(s) (e.g., Staurosporine for broad-spectrum inhibition).
-
White, opaque 96-well or 384-well assay plates.
Reagents and Materials for Cell-Based Assays
-
Human cancer cell line(s) with well-characterized kinase signaling pathways (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[3]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter).
-
Clear, flat-bottom 96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 cell proliferation reagent.
-
Solubilization buffer (for MTT assay).
-
Multi-well plate reader (spectrophotometer).
Experimental Protocols
In Vitro Kinase Inhibition Assay: Determination of IC50 Value
This protocol outlines a luminescence-based assay to quantify the inhibitory potency of this compound against a specific kinase by measuring the amount of ADP produced.[7]
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for the in vitro luminescence-based kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO, typically starting from a high concentration (e.g., 100 µM) and performing 3-fold or 10-fold serial dilutions. Also, prepare a DMSO-only control.
-
Assay Plate Setup: In a 96-well plate, add 2.5 µL of each serially diluted compound or DMSO control to the appropriate wells.
-
Kinase Reaction:
-
Prepare a master mix of the recombinant kinase in kinase assay buffer. Add 2.5 µL of the kinase solution to each well.
-
Gently mix and incubate the plate for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.
-
Prepare a master mix of the kinase-specific substrate and ATP in kinase assay buffer. The optimal concentrations should be determined empirically, but a common starting point is at or near the Km for ATP.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[8][9]
-
Data Presentation:
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | Experimental Value | Experimental Value |
| Kinase B | Experimental Value | Experimental Value |
| Kinase C | Experimental Value | Experimental Value |
Table 1: Example table for presenting the inhibitory activity of this compound against a panel of kinases.
Cell-Based Proliferation/Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.
Workflow for Cell-Based Proliferation Assay
Caption: Workflow for the cell-based proliferation/viability (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or a vehicle control (medium with the same percentage of DMSO).
-
Incubate the cells for 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by fitting the data to a dose-response curve.
-
Further Characterization (Optional but Recommended)
-
Kinase Selectivity Profiling: To understand the specificity of this compound, it is crucial to screen it against a broad panel of kinases.[10][11][12] This can be outsourced to specialized service providers or performed in-house if a comprehensive kinase panel is available. A more selective inhibitor is often desirable to minimize off-target effects.[13]
-
Mechanism of Action Studies: Further biochemical assays can be conducted to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).[8] This typically involves varying the concentrations of both the inhibitor and ATP in the kinase reaction.
-
Cellular Target Engagement: Techniques like Western blotting can be used to assess the phosphorylation status of downstream substrates of the target kinase in treated cells, providing evidence of target engagement in a cellular context.[14][15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in in vitro assay | Pipetting errors, improper mixing, unstable reagents. | Use calibrated pipettes, ensure thorough mixing, prepare fresh reagents. |
| No kinase activity observed | Inactive enzyme, incorrect buffer conditions, missing cofactors. | Use a new batch of enzyme, verify buffer composition and pH, ensure all necessary cofactors are present. |
| High background in cell-based assay | High cell seeding density, bacterial contamination. | Optimize cell seeding density, maintain sterile technique. |
| Inconsistent IC50/GI50 values | Compound precipitation, instability of the compound in the medium. | Check the solubility of the compound, prepare fresh dilutions for each experiment. |
Conclusion
The protocols detailed in these application notes provide a foundational framework for the initial evaluation of this compound as a potential kinase inhibitor. By systematically determining its in vitro inhibitory potency and its effects on cancer cell proliferation, researchers can gain valuable insights into its therapeutic potential. Positive results from these initial screens will warrant further investigation into its selectivity, mechanism of action, and in vivo efficacy.
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Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
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International Centre for Kinase Profiling. Kinase Profiling Inhibitor Database. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Frasinyuk, M. S., Chhabria, D., Mrug, G. P., Bondar, Y. V., Choshy, A. V., Shandura, M. P., ... & Saliy, K. M. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4587. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
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Feng, Y., Li, Y., Gao, H., Li, Y., Liu, T., & Zhu, F. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & medicinal chemistry letters, 19(23), 6649-6652. [Link]
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Frasinyuk, M. S., Chhabria, D., Mrug, G. P., Bondar, Y. V., Choshy, A. V., Shandura, M. P., ... & Saliy, K. M. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Semantic Scholar. [Link]
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Application Notes and Protocols for Investigating the Plant Growth Regulation Activity of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
For: Researchers, scientists, and drug development professionals in the field of plant biology and agricultural sciences.
Introduction: The Potential of Benzothiazole Derivatives in Agriculture
Benzothiazole and its derivatives represent a versatile class of heterocyclic compounds with a wide array of documented biological activities, including applications in medicine and agriculture.[1] Within the agricultural sector, these compounds have been explored for their fungicidal, herbicidal, and notably, their plant growth-regulating properties.[1][2][3] Research into 2-substituted benzothiazole derivatives has revealed that many of these molecules exhibit significant plant growth regulatory (PGR) effects, often mimicking the activity of natural auxins.[4][5] This auxin-like activity can manifest as the promotion of cell elongation, induction of root formation, and influencing overall plant development, making them attractive candidates for the development of novel agricultural products.
This document provides a comprehensive technical guide for the investigation of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine , a specific benzothiazole derivative, as a potential plant growth regulator. The protocols outlined herein are designed to be robust and self-validating, enabling researchers to systematically characterize the biological activity of this compound and elucidate its potential mechanism of action. While the synthesis of this specific compound is not detailed, it would likely follow established methodologies for similar benzothiazole derivatives.[3][6]
Section 1: Compound Handling and Stock Solution Preparation
The accuracy and reproducibility of any biological assay are fundamentally dependent on the correct preparation of the test compound. Given that many benzothiazole derivatives exhibit low solubility in water, a carefully considered approach to creating stock solutions is paramount.
Rationale for Solvent Selection
To ensure the biological relevance of in-vitro and in-planta assays, the concentration of organic solvents must be minimized in the final working solutions. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity to plant tissues at low concentrations.
Protocol for Stock Solution Preparation
-
Initial Solubilization: Accurately weigh 10 mg of this compound and place it in a sterile glass vial. Add a minimal volume of 100% DMSO (e.g., 1 mL) to completely dissolve the compound. Gentle vortexing may be applied.
-
Aqueous Dilution: Once fully dissolved in DMSO, slowly add sterile, deionized water with continuous stirring to create a concentrated stock solution (e.g., 1 mg/mL). It is crucial to add the water gradually to prevent precipitation of the compound.
-
Storage: Store the stock solution in an amber vial at -20°C to protect it from light and degradation. For working solutions, it is advisable to prepare fresh dilutions from the stock on the day of the experiment.
-
Solvent Control: In all subsequent bioassays, a "vehicle control" must be included. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used in the experiment. This is essential to differentiate the effects of the compound from any potential effects of the solvent itself.
Section 2: Bioassays for Auxin-Like Activity
Based on existing literature for structurally similar compounds, it is hypothesized that this compound will exhibit auxin-like properties.[4] The following bioassays are classical and reliable methods for detecting and quantifying auxin activity.
Avena (Oat) Coleoptile Elongation Bioassay
This assay is a highly sensitive and specific test for auxins, measuring their ability to promote cell elongation.[7][8][9][10]
2.1.1. Experimental Rationale
The growth of oat coleoptiles is highly dependent on auxin. By using decapitated coleoptile segments, the endogenous auxin supply is removed, making any subsequent elongation directly proportional to the concentration of the exogenously applied test compound.
2.1.2. Step-by-Step Protocol
-
Seed Germination: Germinate oat (Avena sativa) seeds in the dark for 72 hours at 25°C on moist filter paper.
-
Coleoptile Preparation: Under a dim green safelight, select uniform coleoptiles and excise the apical 3-4 mm. From the remaining portion, cut 10 mm segments.
-
Incubation: Randomly distribute the segments into petri dishes containing a basal medium (e.g., 2% sucrose and a buffer) and a range of concentrations of this compound (e.g., 10⁻⁷ M to 10⁻³ M).[4] Include a positive control (Indole-3-acetic acid, IAA) and a vehicle control (DMSO).
-
Measurement: Incubate the petri dishes in the dark at 25°C for 24 hours. Measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the percentage elongation for each treatment relative to the initial length.
2.1.3. Expected Results and Interpretation
A dose-dependent increase in coleoptile length, similar to that observed with IAA, would indicate auxin-like activity. At very high concentrations, inhibition of elongation may be observed, which is a common characteristic of auxins.
Table 1: Hypothetical Data from Avena Coleoptile Elongation Bioassay
| Treatment | Concentration (M) | Mean Elongation (mm) | Standard Deviation |
| Vehicle Control | - | 1.5 | 0.2 |
| IAA (Positive Control) | 10⁻⁵ | 5.2 | 0.4 |
| Test Compound | 10⁻⁷ | 2.1 | 0.3 |
| Test Compound | 10⁻⁶ | 3.5 | 0.4 |
| Test Compound | 10⁻⁵ | 4.8 | 0.5 |
| Test Compound | 10⁻⁴ | 3.9 | 0.6 |
| Test Compound | 10⁻³ | 2.3 | 0.4 |
Mung Bean (Vigna radiata) Adventitious Root Formation Bioassay
Auxins are well-known for their ability to stimulate the formation of adventitious roots from stem cuttings.[11][12][13]
2.2.1. Experimental Rationale
This bioassay provides a clear and quantifiable measure of auxin activity by counting the number of adventitious roots that develop on hypocotyl cuttings.
2.2.2. Step-by-Step Protocol
-
Seedling Growth: Grow mung bean seeds in vermiculite or on moist filter paper in the dark for 7-9 days at 26°C.[11]
-
Cutting Preparation: Excise seedlings by cutting the hypocotyl 3-4 cm below the cotyledons.
-
Treatment Application: Place the cuttings in vials containing solutions of this compound at various concentrations (e.g., 10⁻⁷ M to 10⁻³ M). Include a positive control (Indole-3-butyric acid, IBA) and a vehicle control.
-
Incubation: Maintain the cuttings under controlled light and temperature conditions for 5-7 days.
-
Data Collection: Count the number of adventitious roots formed on each cutting.
2.2.3. Expected Results and Interpretation
A significant, dose-dependent increase in the number of adventitious roots compared to the vehicle control would confirm auxin-like activity.
Table 2: Hypothetical Data from Mung Bean Adventitious Rooting Bioassay
| Treatment | Concentration (M) | Mean Number of Roots | Standard Deviation |
| Vehicle Control | - | 3 | 1 |
| IBA (Positive Control) | 10⁻⁵ | 25 | 4 |
| Test Compound | 10⁻⁷ | 6 | 2 |
| Test Compound | 10⁻⁶ | 14 | 3 |
| Test Compound | 10⁻⁵ | 22 | 5 |
| Test Compound | 10⁻⁴ | 18 | 4 |
| Test Compound | 10⁻³ | 9 | 3 |
Section 3: Bioassay for Cytokinin-Like Activity
While auxin-like activity is the primary hypothesis, it is prudent to investigate other potential hormonal effects. The chlorophyll retention assay is a classic method for detecting cytokinin activity.[14]
Chlorophyll Retention Bioassay in Excised Leaves
3.1.1. Experimental Rationale
Cytokinins are known to delay senescence in detached leaves by preventing the degradation of chlorophyll.[15] This bioassay quantifies this effect spectrophotometrically.
3.1.2. Step-by-Step Protocol
-
Leaf Excision: Detach mature leaves from a suitable plant species (e.g., barley, tobacco, or wheat).
-
Treatment: Float the leaves in petri dishes containing solutions of this compound at various concentrations. Include a positive control (e.g., 6-Benzylaminopurine, BAP) and a vehicle control.
-
Incubation: Place the petri dishes in the dark for 3-5 days to induce senescence.
-
Chlorophyll Extraction: Extract chlorophyll from the leaves using a solvent such as 80% acetone or ethanol.
-
Spectrophotometry: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm. Calculate the total chlorophyll content.
3.1.3. Expected Results and Interpretation
A significantly higher chlorophyll content in leaves treated with the test compound compared to the vehicle control would suggest cytokinin-like activity.
Section 4: Proposed Mechanism of Action and Visualization
Should this compound demonstrate auxin-like activity, its mechanism of action is likely to involve the core auxin signaling pathway.
The Canonical Auxin Signaling Pathway
Natural and synthetic auxins act by promoting the interaction between the TIR1/AFB F-box protein receptors and the Aux/IAA transcriptional repressors.[16] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to cellular responses such as cell elongation and division.[14]
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for assessing the plant growth regulation activity of the test compound.
Caption: Simplified diagram of the canonical auxin signaling pathway.
Section 5: Data Analysis and Validation
To ensure the trustworthiness of the experimental findings, rigorous statistical analysis is essential.
-
Replication: Each experiment should be conducted with a sufficient number of biological and technical replicates to ensure statistical power.
-
Statistical Tests: The data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare treatment means. For pairwise comparisons, a Student's t-test can be used.
-
Dose-Response Curves: The data can be used to generate dose-response curves, from which parameters such as the EC₅₀ (half-maximal effective concentration) can be calculated.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of this compound as a potential plant growth regulator. By following these methodologies, researchers can obtain reliable and reproducible data to characterize its biological activity and pave the way for its potential application in agriculture.
References
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D. Weijers, et al. (2018). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 69(2), 291-301. [Link]
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D. Mahajan, et al. (2013). Synthesis, Characterization and Plant Growth Regulator Activity of Some Substituted 2-Amino Benzothiazole Derivatives. International Journal of Chemistry, 5(4). [Link]
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Y. Zhang, et al. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 27(13), 4087. [Link]
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H. Liu, et al. (2019). Benzothiazole Inhibits the Growth of Phytophthora Capsici Through Inducing Apoptosis and Suppressing Stress Responses and Metabolic Detoxification. Pesticide Biochemistry and Physiology, 154, 7-16. [Link]
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X. Wang, et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(18), 6524. [Link]
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S. S. Sonawane, et al. (2016). Biological Evaluation of Benzothiazole-Thiourea Derivatives, Plant Extracts and their Combinations. ResearchGate. [Link]
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V. Sutoris, et al. (2000). Benzothiazole Derivatives. 48. Synthesis of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones and 3-Alkoxycarbonylmethyl-6-nitro-2-benzothiazolones as Potential Plant Growth Regulators. Molecules, 5(3), 545-553. [Link]
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Application Notes & Protocols: 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine as a Fluorescent Probe for Amyloid Aggregates
Introduction and Principle of Action
The benzothiazole scaffold is a cornerstone in the development of fluorescent probes for detecting protein aggregation, a pathological hallmark of numerous neurodegenerative diseases like Alzheimer's and Parkinson's.[5][6] Dyes such as Thioflavin T (ThT) are invaluable for visualizing and quantifying amyloid fibrils, the β-sheet-rich protein aggregates characteristic of these conditions.[1]
The fluorescence mechanism of these dyes is based on their nature as "molecular rotors." In solution, the bond between the benzothiazole ring and its phenyl substituent allows for free rotation, which provides a non-radiative pathway for the molecule to return to its ground state after excitation. This process effectively quenches fluorescence, resulting in a weak emission signal.[1][7] However, when the dye binds to the characteristic channels or grooves on the surface of amyloid fibrils, this intramolecular rotation is restricted.[3][7][8] This immobilization forces the excited molecule to decay via radiative pathways, leading to a dramatic enhancement in fluorescence quantum yield and a characteristic shift in the emission spectrum.[3]
Based on this principle, 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine (hereafter referred to as BTA-Probe) is expected to serve as a highly specific probe for amyloid structures, enabling both quantitative analysis of aggregation kinetics in vitro and histochemical visualization of amyloid plaques in tissue samples.
Anticipated Biophysical and Spectral Properties
The spectral properties of BTA-Probe are predicted based on Thioflavin T. The addition of an ethoxy group may slightly alter the spectral characteristics, and researchers should perform a full spectral characterization (absorbance scan, emission scan with excitation at the absorbance maximum) to confirm the precise wavelengths for their specific experimental setup.
| Property | Predicted Value (based on Thioflavin T) | Condition |
| Absorbance Maximum (λ_abs) | ~385-412 nm | Unbound, in aqueous buffer |
| Excitation Maximum (λ_ex) | ~440-450 nm | Bound to amyloid fibrils |
| Emission Maximum (λ_em) | ~480-490 nm | Bound to amyloid fibrils |
| Stokes Shift | ~30-40 nm | Bound to amyloid fibrils |
| Binding Affinity (K_d) | 40-350 nM | For Aβ or α-synuclein aggregates[5] |
| Fluorescence Enhancement | >100-fold | Upon binding to fibrils |
Core Applications and Methodologies
The primary application for BTA-Probe is the detection and quantification of amyloid fibrils. This can be broadly divided into two key workflows: real-time monitoring of protein aggregation kinetics in solution and staining of amyloid deposits in biological tissue.
Application 1: In Vitro Amyloid Aggregation Assay
This protocol allows for the real-time monitoring of amyloid fibril formation from a solution of monomeric protein (e.g., Amyloid-beta, Alpha-synuclein, Insulin). The increase in fluorescence intensity over time directly correlates with the extent of fibrillization.[4]
Caption: Workflow for in vitro amyloid aggregation kinetics assay.
Protocol 1: Detailed Steps for In Vitro Fluorometric Assay
-
Reagent Preparation:
-
Protein Stock: Prepare a stock solution of the amyloidogenic protein (e.g., 1 mg/mL Aβ1-42) following established protocols to ensure a monomeric starting state. For Aβ1-42, this often involves dissolution in hexafluoroisopropanol (HFIP), evaporation, and resuspension in a suitable buffer like PBS.[9]
-
BTA-Probe Stock: Prepare a 1 mM stock solution of BTA-Probe in DMSO. Store protected from light at -20°C.
-
Assay Buffer: Prepare a suitable buffer, typically Phosphate-Buffered Saline (PBS) at pH 7.4, and filter it through a 0.22 µm filter.
-
-
Assay Setup:
-
Note: Perform all dilutions and transfers in low-protein-binding microcentrifuge tubes and use a non-binding, black, clear-bottom 96-well plate for the assay.
-
Prepare a reaction mixture in each well. For a final volume of 200 µL:
-
160 µL of Assay Buffer
-
20 µL of Protein Stock (e.g., for a final concentration of 10 µM)
-
20 µL of BTA-Probe from a freshly diluted intermediate stock (for a final concentration of 10-20 µM)
-
-
Controls: Include wells with (a) BTA-Probe in buffer alone (for background subtraction) and (b) protein in buffer alone (to check for autofluorescence).
-
-
Measurement:
-
Place the 96-well plate in a plate reader equipped with fluorescence detection.
-
Set the incubation temperature to 37°C.
-
Program the reader to shake the plate (e.g., 10 seconds of orbital shaking every 5 minutes) to promote fibril formation.
-
Measure fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 48 hours. Use an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm. Optimize gain settings to avoid detector saturation.
-
-
Data Analysis:
-
Subtract the background fluorescence (BTA-Probe alone) from all readings.
-
Plot the mean fluorescence intensity against time.
-
The resulting curve will typically be sigmoidal, showing a lag phase, an exponential growth phase, and a plateau. This curve can be used to extract kinetic parameters.[4]
-
Application 2: Staining of Amyloid Plaques in Tissue Sections
This protocol describes the use of BTA-Probe for the histochemical detection of amyloid plaques in fixed frozen (cryostat) tissue sections, for example, from a transgenic mouse model of Alzheimer's disease.[5][10]
Caption: Workflow for histochemical staining of amyloid plaques.
Protocol 2: Detailed Steps for Tissue Staining
-
Tissue Preparation:
-
Perfuse the animal and fix the brain tissue in 4% paraformaldehyde (PFA) overnight at 4°C.[11]
-
Cryoprotect the tissue by sequential immersion in 15% and then 30% sucrose in PBS at 4°C until the tissue sinks.[12]
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze. Store at -80°C.[10]
-
Using a cryostat, cut sections at 10-20 µm thickness and mount them on positively charged microscope slides. Store slides at -80°C until use.[12]
-
-
Staining Procedure:
-
Bring slides to room temperature for 30 minutes.
-
Rehydrate the tissue sections by washing three times with PBS for 5 minutes each.
-
Prepare the BTA-Probe staining solution: Dilute the 1 mM stock solution in PBS to a final concentration of 1 µM.
-
Cover the tissue sections with the BTA-Probe solution and incubate for 10 minutes at room temperature, protected from light.
-
Quickly rinse the slides in PBS.
-
To reduce non-specific background staining, differentiate the slides by dipping them in 70% ethanol for 2-5 minutes. The optimal time may require testing.
-
Rinse the slides thoroughly in PBS.
-
-
Mounting and Imaging:
-
(Optional) For nuclear counterstaining, incubate the sections with a DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes, followed by a final PBS wash.
-
Carefully remove excess PBS from around the tissue section without letting it dry.
-
Apply a drop of aqueous anti-fade mounting medium and place a coverslip over the tissue, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish.
-
Examine the slides using a fluorescence microscope equipped with a filter set appropriate for FITC or GFP (e.g., Ex: 450-490 nm, Em: >515 nm). Amyloid plaques should appear brightly fluorescent.
-
Methodological Considerations and Trustworthiness
-
Probe Concentration: The optimal concentration of BTA-Probe should be determined empirically for each application. For in vitro assays, concentrations are typically in the 10-20 µM range.[13] For histology, lower concentrations (0.5-5 µM) are common to minimize background.
-
pH Sensitivity: The charge state of ThT can be affected by pH, which influences its binding and fluorescence.[13] It is crucial to maintain a consistent and appropriate pH in all assay buffers (typically pH 7.4 for physiological relevance).
-
Specificity Controls: When staining tissue, it is essential to use tissue from a non-diseased, age-matched control animal to confirm that staining is specific to pathological aggregates. For in vitro assays, test the probe with non-amyloidogenic proteins (e.g., BSA) to ensure it does not produce a false-positive signal.[6]
-
Photostability: Like all fluorophores, BTA-Probe will be susceptible to photobleaching. When imaging, use the lowest possible excitation intensity and exposure time necessary to acquire a clear signal. The use of an anti-fade mounting medium is critical for preserving the signal in tissue sections.
References
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Bio-Techne. (n.d.). Immunofluorescence Staining of Frozen Tissue Sections | IHC Protocol. Retrieved from [Link]
-
Khurana, R., Coleman, C., Ionescu-Zanetti, C., Carter, S. A., Krishna, V., Grover, R. K., Roy, R., & Singh, S. K. (2005). Mechanism of thioflavin T binding to amyloid fibrils. Journal of Structural Biology, 151(3), 229–238. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). Immunofluorescence protocol for frozen sections. Retrieved from [Link]
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Wikipedia. (n.d.). Thioflavin. Retrieved from [Link]
-
Jacob, R. S., Ghosh, D., Singh, P. K., Basu, S. K., & Ramakumar, S. (2015). Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies. PLoS ONE, 10(9), e0137333. Retrieved from [Link]
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Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405–1412. Retrieved from [Link]
-
Amdursky, N., Erez, Y., & Huppert, D. (2012). Common benzothiazole and benzoxazole fluorescent DNA intercalators for studying Alzheimer Aβ1-42 and prion amyloid peptides. Biophysical Chemistry, 163-164, 23–32. Retrieved from [Link]
-
Lindberg, D. J., Wranne, M. S., Gilbert, J., Grønlund, A., & Johansson, L. B. -Å. (2015). Fluorescent Filter-Trap Assay for Amyloid Fibril Formation Kinetics in Complex Solutions. Analytical Chemistry, 87(11), 5733–5740. Retrieved from [Link]
-
Groenning, M. (2010). Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status. Journal of Chemical Biology, 3(1), 1–18. Retrieved from [Link]
-
Wranne, M. S., Lindberg, D. J., Grønlund, A., & Johansson, L. B. -Å. (2015). Fluorescent Filter-Trap Assay for Amyloid Fibril Formation Kinetics in Complex Solutions. Analytical Chemistry, 87(11), 5733–5740. Retrieved from [Link]
-
Choi, E. H., Kim, D. H., Lee, J. H., Ryu, Y. H., Choi, J. Y., Lyoo, C. H., & Lee, M. S. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(10), 2259–2267. Retrieved from [Link]
-
Staneva, D., Heffeter, P., Tzoneva, R., & Berger, W. (2016). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Talanta, 147, 182–187. Retrieved from [Link]
-
Whiten, D. R., & Horrocks, M. H. (2019). Illuminating amyloid fibrils: Fluorescence-based single-molecule approaches. FEBS Letters, 593(14), 1743–1764. Retrieved from [Link]
-
Lindberg, D. J., Wranne, M. S., & Johansson, L. B. -Å. (2005). Fluorescence molecular probes for sensitive point detection of amyloid fibrils and protofibrils. Proceedings of SPIE, 5990, 59900P. Retrieved from [Link]
-
Mondal, T., Das, S., & Das, K. P. (2022). An efficient method to generate fluorescent amyloid fibrils. bioRxiv. Retrieved from [Link]
-
Pop, F., Toth, B. B., & Silaghi-Dumitrescu, R. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 26(15), 4658. Retrieved from [Link]
-
Mondal, R., Ghosh, A., Das, S., Jana, A., Gayen, S., & Ghosh, S. (2022). Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. ACS Chemical Neuroscience, 13(16), 2503–2516. Retrieved from [Link]
-
Sun, Z., Zhang, C., Zhang, L., Wang, C., & Liu, Y. (2019). Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo. ACS Applied Bio Materials, 2(7), 2920–2928. Retrieved from [Link]
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Application Notes and Protocols for 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine in Organic Electronics
Forward
The field of organic electronics is continually driven by the exploration of novel molecular architectures to enhance device performance, stability, and processability. Benzothiazole derivatives have emerged as a promising class of materials, primarily utilized as electron-accepting units in organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2][3] This document provides detailed application notes and protocols for the prospective use of a specific, yet underexplored, benzothiazole derivative: 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine .
These guidelines are designed for researchers, chemists, and materials scientists in both academic and industrial settings. The protocols outlined herein are synthesized from established methodologies for analogous benzothiazole-based organic semiconductors and are intended to serve as a robust starting point for investigating the potential of this target molecule. While direct experimental data for this specific compound is nascent, the principles and procedures are grounded in proven experimental designs from the broader class of benzothiazole materials.
Introduction: The Potential of this compound
The molecular structure of this compound, featuring an electron-rich ethoxy group and an electron-withdrawing imine-functionalized benzothiazole core, suggests its potential as a versatile building block or active material in organic electronic devices. The ethoxy group can enhance solubility in common organic solvents, a critical attribute for solution-processable fabrication techniques, while the benzothiazole moiety provides the necessary electronic properties for charge transport.[1]
Potential Applications:
-
n-Type Semiconductor in Organic Field-Effect Transistors (OFETs): The inherent electron-deficient nature of the benzothiazole ring system makes it a candidate for an n-channel semiconductor.
-
Electron Transport Layer (ETL) or Host in Organic Light-Emitting Diodes (OLEDs): Its electronic properties may be suitable for facilitating electron injection and transport from the cathode to the emissive layer or for serving as a host material for phosphorescent emitters.
-
Acceptor Component in Organic Photovoltaics (OPVs): When copolymerized with a suitable donor moiety, the benzothiazole unit can contribute to the formation of a bulk heterojunction active layer for efficient charge separation.
This guide will focus on its application as an n-type semiconductor in an OFET, providing a comprehensive workflow from material synthesis and characterization to device fabrication and performance evaluation.
Synthesis and Characterization
The synthesis of this compound can be approached through established routes for substituted benzothiazoles. A plausible synthetic pathway is outlined below.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 1-(4-ethoxyphenyl)thiourea (Intermediate I)
-
Dissolve 4-ethoxyaniline (1 equivalent) in a suitable solvent such as ethanol.
-
Add ammonium thiocyanate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. Recrystallize from ethanol to obtain pure 1-(4-ethoxyphenyl)thiourea.
Step 2: Synthesis of 2-Amino-6-ethoxybenzothiazole (Intermediate II)
-
Suspend 1-(4-ethoxyphenyl)thiourea (1 equivalent) in chloroform.
-
Cool the suspension in an ice bath.
-
Add a solution of bromine (2 equivalents) in chloroform dropwise with constant stirring.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
The resulting hydrobromide salt is filtered and washed with chloroform.
-
Neutralize the salt with an aqueous solution of sodium carbonate or ammonia to obtain the free base, 2-amino-6-ethoxybenzothiazole.
-
Filter the product, wash with water, and dry. Purify by recrystallization or column chromatography.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve 2-amino-6-ethoxybenzothiazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Physicochemical Characterization
A thorough characterization is essential to confirm the identity, purity, and relevant electronic properties of the synthesized compound.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | Characteristic peaks corresponding to the ethoxy, methyl, and benzothiazole protons and carbons. |
| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₀H₁₂N₂OS. |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic vibrational bands for C-O-C, C=N, N-H, and aromatic C-H bonds. |
| UV-Vis Spectroscopy | Determination of optical properties and bandgap. | Absorption maxima in the UV-visible region, from which the optical bandgap can be estimated. |
| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels. | Reversible or quasi-reversible oxidation and reduction peaks to determine the electrochemical bandgap. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | Decomposition temperature to assess suitability for device fabrication processes involving heating. |
Application in Organic Field-Effect Transistors (OFETs)
This section details the protocol for fabricating and characterizing a bottom-gate, top-contact (BGTC) OFET using this compound as the active semiconductor layer.
Device Fabrication Workflow
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Detailed OFET Fabrication and Characterization Protocol
Materials and Equipment:
-
Heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer.
-
This compound.
-
Anhydrous solvents (e.g., chloroform, chlorobenzene).
-
Hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) for surface treatment.
-
High-purity gold (Au) for source/drain electrodes.
-
Spin-coater.
-
Hotplate.
-
Thermal evaporator.
-
Semiconductor parameter analyzer.
-
Glovebox with an inert atmosphere (N₂).
Protocol:
-
Substrate Preparation:
-
Cut the n-doped Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Clean the substrates by sequential ultrasonication in acetone and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the SiO₂ surface with HMDS vapor or by immersing in an OTS solution to form a hydrophobic self-assembled monolayer. This improves the quality of the semiconductor film.
-
-
Semiconductor Film Deposition:
-
Prepare a solution of this compound in a suitable anhydrous solvent (e.g., 5 mg/mL in chloroform).
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Transfer the substrates to a spin-coater. Deposit the semiconductor solution onto the substrate and spin-coat at a suitable speed (e.g., 2000 rpm for 60 seconds) to form a thin film.
-
Anneal the film on a hotplate at an optimized temperature (e.g., 80-120 °C) for a specific duration (e.g., 30 minutes) inside a glovebox to remove residual solvent and improve film morphology.
-
-
Source-Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length (L) and width (W) onto the semiconductor film.
-
Transfer the samples to a thermal evaporator.
-
Deposit 50 nm of gold (Au) at a rate of ~0.1-0.2 Å/s to define the source and drain electrodes.
-
-
Electrical Characterization:
-
Transfer the fabricated devices to a probe station connected to a semiconductor parameter analyzer. All measurements should be conducted in an inert atmosphere.
-
Measure the output characteristics by sweeping the drain-source voltage (Vds) at different constant gate-source voltages (Vgs).
-
Measure the transfer characteristics by sweeping Vgs at a constant high Vds in both the linear and saturation regimes.
-
Data Analysis and Performance Metrics
From the electrical characterization, the key performance metrics of the OFET can be extracted.
| Parameter | How to Extract | Significance |
| Field-Effect Mobility (µ) | From the slope of the (I_ds)^1/2 vs. Vgs plot in the saturation regime. | Indicates the charge carrier transport efficiency in the semiconductor. |
| On/Off Current Ratio (I_on/I_off) | The ratio of the maximum drain current (I_on) to the minimum drain current (I_off) from the transfer curve. | A measure of the switching capability of the transistor. |
| Threshold Voltage (V_th) | The x-intercept of the linear extrapolation of the (I_ds)^1/2 vs. Vgs plot. | The gate voltage required to turn the transistor "on". |
Hypothetical Performance Data:
Based on the performance of other solution-processable benzothiazole-based n-type semiconductors, the following is a target performance table for OFETs based on this compound.[1]
| Device Parameter | Target Value |
| Mobility (µ) | > 0.1 cm²/Vs |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage (V_th) | < 10 V |
Troubleshooting and Optimization
-
Low Mobility: This could be due to poor film morphology or high contact resistance. Optimize the annealing temperature and time, try different solvents for film deposition, and consider using a low work function metal for the source/drain electrodes (for n-type enhancement).
-
High Off-Current: This may result from impurities in the semiconductor material or a high density of trap states at the semiconductor-dielectric interface. Ensure high purity of the synthesized compound and optimize the dielectric surface treatment.
-
Poor Film Quality: If the spin-coated film is not uniform, adjust the solution concentration, spin speed, and choice of solvent. Consider alternative deposition techniques like solution shearing or blade coating.[4]
Safety Precautions
-
All synthesis and device fabrication steps should be performed in a well-ventilated fume hood or glovebox.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Handle organic solvents and reagents with care, and consult their Material Safety Data Sheets (MSDS) before use.
Conclusion
This compound represents a promising candidate for exploration in the field of organic electronics. The protocols detailed in this application note provide a comprehensive framework for its synthesis, characterization, and integration into organic field-effect transistors. While the provided performance targets are hypothetical, they are based on the established potential of the benzothiazole chemical class. It is through systematic investigation, following structured protocols such as these, that the full potential of new organic semiconductor materials can be realized.
References
-
Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors. PubMed Central. Available at: [Link]
-
Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. PubMed. Available at: [Link]
-
Synthesis and Mesomorphic Properties of 6Methoxy and 6-Ethoxy-2-(2Hydroxy4-Alkanoyloxybenzylidenamino)Benzothiazoles. ResearchGate. Available at: [Link]
-
Benzothiadiazole Substituted Semiconductor Molecules for Organic Solar Cells: The Effect of the Solvent Annealing Over the Thin Film Hole Mobility Values. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. PMC - NIH. Available at: [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC - NIH. Available at: [Link]
-
Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. Available at: [Link]
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- 2. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols: A Scalable Synthetic Route to 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
Abstract
This document provides a comprehensive, technically detailed guide for the scalable synthesis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine, a substituted benzothiazole derivative of interest for pharmaceutical and materials science research. As direct literature for this specific molecule is sparse, this guide presents a robust and logically derived three-step synthetic pathway based on well-established, scalable chemical transformations. The protocol is designed for researchers, chemists, and process engineers in drug development and chemical manufacturing. It emphasizes not only the procedural steps but also the underlying chemical principles, process optimization, safety considerations, and analytical validation required for successful scale-up.
Introduction and Scientific Background
Benzothiazole and its derivatives are privileged heterocyclic scaffolds that form the core of numerous pharmacologically active compounds and functional materials.[1] The 2-aminobenzothiazole moiety, in particular, is a versatile intermediate and a key pharmacophore found in agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The target molecule, this compound, is an N-alkylated benzothiazole with an exocyclic imine functionality. This structural class, known as 2-imino-2,3-dihydrothiazoles or related ylideneamines, possesses unique electronic and biological properties.[3]
The proposed synthesis is designed around three core, industrially relevant transformations:
-
Thiocyanation and Cyclization: Formation of the 6-ethoxy-2-aminobenzothiazole core from a readily available substituted aniline.
-
N-Alkylation: Regioselective methylation of the endocyclic nitrogen to form a benzothiazolium salt intermediate.
-
Deprotonation: A final base-mediated proton abstraction to yield the target ylideneamine.
This approach prioritizes the use of cost-effective starting materials, reaction conditions amenable to standard manufacturing equipment, and a logical progression that simplifies purification at each stage.
Proposed Synthetic Pathway Overview
The overall transformation is outlined below. Each step is detailed in the subsequent sections with specific protocols and scale-up analysis.
Caption: Proposed three-step synthesis for the target molecule.
Detailed Protocols and Scale-Up Considerations
Step 1: Synthesis of 6-Ethoxy-2-aminobenzothiazole
This step employs a variation of the Hugerschoff benzothiazole synthesis, a reliable method for constructing the 2-aminobenzothiazole core.[1] It involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, which facilitates electrophilic attack and subsequent intramolecular cyclization.
Reaction: 4-Ethoxyaniline + 2 KSCN + Br₂ → 6-Ethoxy-2-aminobenzothiazole
Materials & Equipment:
| Reagent/Equipment | Quantity/Specification | Purpose |
|---|---|---|
| 4-Ethoxyaniline | 100 g (0.729 mol) | Starting Material |
| Potassium Thiocyanate (KSCN) | 155 g (1.59 mol, 2.18 eq) | Thiocyanate Source |
| Glacial Acetic Acid | 1.5 L | Solvent |
| Bromine (Br₂) | 116.5 g (0.729 mol, 1.0 eq) | Oxidant/Cyclization Agent |
| 5 L Jacketed Glass Reactor | -20°C to 100°C capability | Reaction Vessel |
| Mechanical Stirrer | Overhead, high-torque | Ensure proper mixing |
| Addition Funnel | 250 mL, pressure-equalizing | Controlled reagent addition |
Procedure:
-
Charge the 5 L reactor with 4-ethoxyaniline, potassium thiocyanate, and 1.0 L of glacial acetic acid.
-
Begin vigorous stirring and cool the mixture to 0-5°C using a circulating chiller.
-
In a separate flask, carefully dissolve 116.5 g of bromine in 500 mL of glacial acetic acid. Transfer this solution to the addition funnel.
-
Add the bromine solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C. A thick precipitate will form.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor reaction completion via TLC or HPLC (see Section 4).
-
Pour the reaction mixture slowly into 10 L of ice water with stirring.
-
Neutralize the mixture by the slow addition of 50% aqueous sodium hydroxide until the pH is ~8-9. This will precipitate the product.
-
Filter the resulting solid, wash thoroughly with deionized water (3 x 2 L) until the filtrate is neutral, and dry the crude product under vacuum at 50°C.
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
-
Choice of Reagents: 4-Ethoxyaniline is a cost-effective starting material. Potassium thiocyanate is preferred over ammonium thiocyanate for its lower hygroscopicity and better handling at scale.[4] Bromine is a potent but manageable halogenating agent for this transformation.
-
Solvent: Glacial acetic acid serves as both a solvent and a catalyst by maintaining an acidic environment that promotes the reaction.
-
Temperature Control: The initial cooling to 0-5°C is critical to control the highly exothermic reaction between bromine and the aniline/thiocyanate mixture, preventing side reactions and ensuring safety.
-
Thermal Management: The bromination step is highly exothermic. A jacketed reactor with efficient cooling is mandatory. The rate of bromine addition must be tied to the reactor's ability to dissipate heat to prevent a thermal runaway.
-
Mass Transfer: As the reaction proceeds, a thick slurry forms. A powerful overhead stirrer with an appropriate impeller (e.g., anchor or pitched-blade turbine) is necessary to maintain suspension and ensure uniform reaction.
-
Material Handling: Bromine is highly corrosive and toxic. Use of a closed-system transfer apparatus (e.g., peristaltic pump with compatible tubing) is required for large quantities.
-
Work-up: The neutralization step with NaOH is also highly exothermic and produces significant off-gassing. It must be performed in a well-ventilated area with slow, controlled addition of the base. At scale, filtration and drying times will be significant; equipment such as a Nutsche filter-dryer is recommended.
Step 2: N-Methylation to form 6-Ethoxy-3-methyl-2-aminobenzothiazolium Salt
This step involves the regioselective alkylation of the endocyclic nitrogen (N-3) of the benzothiazole ring. While the exocyclic amino group can also be alkylated, reaction conditions can be optimized to favor formation of the quaternary ammonium salt.[5] Dimethyl sulfate is a powerful, efficient, and cost-effective methylating agent for this purpose.[6]
Reaction: 6-Ethoxy-2-aminobenzothiazole + (CH₃)₂SO₄ → 6-Ethoxy-3-methyl-2-aminobenzothiazolium methyl sulfate
Materials & Equipment:
| Reagent/Equipment | Quantity/Specification | Purpose |
|---|---|---|
| 6-Ethoxy-2-aminobenzothiazole | 100 g (0.515 mol) | Starting Material |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 71.5 g (0.567 mol, 1.1 eq) | Methylating Agent |
| Sodium Bicarbonate (NaHCO₃) | 86.5 g (1.03 mol, 2.0 eq) | Mild Base / Acid Scavenger |
| Acetone | 2.0 L | Solvent |
| 3 L Jacketed Glass Reactor | 0°C to 100°C capability | Reaction Vessel |
| Condenser & Nitrogen Inlet | - | Maintain inert atmosphere |
Procedure:
-
Charge the reactor with 6-Ethoxy-2-aminobenzothiazole, sodium bicarbonate, and 1.5 L of acetone.
-
Begin stirring to create a fine suspension and heat the mixture to a gentle reflux (~56°C) under a nitrogen atmosphere.
-
Add the dimethyl sulfate dropwise via an addition funnel over 1 hour.
-
Maintain the reflux for 18-24 hours. The reaction progress can be monitored by HPLC, observing the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (sodium bicarbonate and sodium methyl sulfate byproduct). Wash the solid cake with fresh acetone (2 x 200 mL).
-
Combine the filtrates and concentrate under reduced pressure to about 500 mL.
-
Cool the concentrated solution in an ice bath to precipitate the product. If precipitation is slow, hexane can be added dropwise to induce crystallization.[6]
-
Filter the solid product, wash with a cold acetone/hexane mixture (1:1), and dry under vacuum at 40°C. The product is the methyl sulfate salt.
-
Reagent Selection: Dimethyl sulfate is a highly effective methylating agent.[6] Sodium bicarbonate is used as a mild, non-nucleophilic base to neutralize the sulfuric acid byproduct, preventing potential degradation of the product.
-
Solvent and Temperature: Acetone is a suitable polar aprotic solvent for this reaction. Refluxing provides the necessary activation energy for the Sₙ2 reaction without promoting significant side reactions.
-
Regioselectivity: Alkylation occurs preferentially on the more nucleophilic endocyclic nitrogen atom to form the thermodynamically stable aromatic quaternary salt.
-
EXTREME CAUTION: Dimethyl sulfate is extremely toxic, corrosive, and a probable human carcinogen.[7][8][9] All handling must be performed in a well-maintained fume hood or a closed-system reactor.[7][10] Personnel must wear appropriate PPE, including impermeable gloves, safety goggles, and a face shield.[8]
-
Quenching: A quench solution (e.g., aqueous ammonia or sodium hydroxide) should be readily available to neutralize any spills. Unused dimethyl sulfate in the reaction can be quenched by the slow addition of a dilute ammonia solution at the end of the process.
-
Process Control: The addition of dimethyl sulfate can be exothermic. Although less vigorous than the bromination in Step 1, the temperature should still be monitored and controlled.
-
Product Isolation: At scale, the filtration of inorganic salts can be challenging. The use of a centrifuge or a larger filter press may be necessary. Product precipitation may require seeding to ensure consistent crystal size and purity.
Step 3: Deprotonation to this compound
The final step is the deprotonation of the exocyclic amino group of the benzothiazolium salt to form the target neutral ylideneamine. This requires a strong, non-nucleophilic base to selectively remove the desired proton without attacking the heterocyclic ring.
Reaction: 6-Ethoxy-3-methyl-2-aminobenzothiazolium salt + Base → Target Molecule
Materials & Equipment:
| Reagent/Equipment | Quantity/Specification | Purpose |
|---|---|---|
| Benzothiazolium Salt (from Step 2) | 100 g (~0.32 mol) | Starting Material |
| Sodium Ethoxide (NaOEt) | 24 g (0.35 mol, 1.1 eq) | Strong Base |
| Anhydrous Ethanol | 1.5 L | Solvent |
| 3 L Jacketed Glass Reactor | -10°C to 50°C capability | Reaction Vessel |
| Nitrogen Atmosphere Setup | - | Prevent moisture/air contamination |
Procedure:
-
Charge the reactor with the benzothiazolium salt and 1.0 L of anhydrous ethanol under a nitrogen atmosphere.
-
Stir to dissolve or suspend the salt and cool the mixture to 0-5°C.
-
In a separate flask, dissolve the sodium ethoxide in 500 mL of anhydrous ethanol.
-
Slowly add the sodium ethoxide solution to the reactor over 30-60 minutes, maintaining the temperature below 10°C. A color change may be observed.
-
Stir the mixture at 0-5°C for 2 hours. Monitor the reaction by HPLC for the disappearance of the salt.
-
Once the reaction is complete, carefully quench the mixture by adding it to 2 L of ice-cold saturated ammonium chloride solution. This neutralizes the excess base.
-
Extract the aqueous mixture with ethyl acetate (3 x 1 L).
-
Combine the organic layers, wash with brine (1 x 1 L), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
-
Base Selection: Sodium ethoxide is a strong base capable of deprotonating the relatively acidic exocyclic amine of the benzothiazolium cation (pKa of similar structures is often in the range of 7-9). Using the corresponding alcohol (ethanol) as the solvent prevents transesterification or other side reactions.
-
Anhydrous Conditions: The reaction is sensitive to water, which can compete with the desired deprotonation. Anhydrous solvents and a nitrogen atmosphere are crucial for high yield.
-
Temperature: Low temperature is used to control the reaction and minimize potential side reactions, such as ring opening, which can occur under harsh basic conditions.
-
Base Handling: Sodium ethoxide is a moisture-sensitive and flammable solid. Large-scale operations should consider using a commercially available solution of sodium ethoxide in ethanol to simplify handling.
-
Quench and Extraction: The quench and subsequent multi-step extraction can be cumbersome at scale. A liquid-liquid extractor or a reactor designed for phase separation would be beneficial.
-
Purification: Flash chromatography is generally not feasible for large-scale production. Developing a robust crystallization procedure is essential for achieving the required purity on an industrial scale. This may involve extensive solvent screening and optimization of cooling profiles.
Analytical Quality Control
Consistent analytical monitoring is crucial for a successful multi-step synthesis. The following methods are recommended for in-process control and final product release.
Workflow for Analytical QC:
Caption: Recommended analytical quality control points for each step.
Typical Analytical Parameters:
| Analysis | Purpose | Typical Conditions / Expected Results |
|---|---|---|
| HPLC | Monitor reaction progress, determine purity | Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA. Detection: UV at 254 nm & 280 nm. |
| ¹H & ¹³C NMR | Structural confirmation of intermediates and final product | Spectra should be consistent with the proposed structures. Key shifts include the ethoxy and methyl groups, and changes in the aromatic region.[11] |
| HRMS (ESI) | Confirm molecular weight | Provides exact mass measurement to confirm elemental composition. |
| FT-IR | Confirm functional groups | Look for characteristic C=N, N-H, C-O-C stretches.[11] |
Safety and Handling
Chemical synthesis at any scale requires a strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses/goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a certified chemical fume hood or a well-ventilated enclosure.
-
Specific Hazards:
-
Bromine: Highly corrosive and toxic. Avoid inhalation and skin contact.
-
Dimethyl Sulfate: Extremely toxic and a suspected carcinogen.[7][9] Handle with extreme caution using appropriate engineering controls and PPE.[8][10]
-
Sodium Ethoxide: Flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. This includes quenching reactive reagents before disposal.
Conclusion
This document outlines a robust, scalable, and scientifically-grounded synthetic route for the production of this compound. By breaking down the synthesis into three distinct, well-understood chemical transformations, this guide provides the necessary detail for both laboratory-scale synthesis and considerations for industrial scale-up. The emphasis on process safety, analytical controls, and the rationale behind procedural choices is intended to empower researchers and chemists to successfully produce this valuable compound for further investigation.
References
- Benchchem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- ChemicalBook. (2019). Dimethyl sulfate-Hazard and Toxicity.
- Chemstock. (n.d.). DIMETHYL SULPHATE.
- Laitonjam, W., & Nahakpam, L. (n.d.). Scheme 1.
- ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega.
- ResearchGate. (n.d.). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via....
- National Institutes of Health (NIH). (n.d.).
- Penta Chemicals. (2025). Dimethyl sulfate.
- Wikipedia. (n.d.). Benzothiazole.
- Der Pharma Chemica. (2023).
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- Beilstein Journals. (n.d.). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole.
- Royal Society of Chemistry. (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information (NCBI). (n.d.).
- National Center for Biotechnology Information (NCBI). (n.d.).
- National Center for Biotechnology Information (NCBI). (2020).
- White Rose Research Online. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole.
- Fisher Scientific. (2010).
- ResearchGate. (2025). ChemInform Abstract: Novel and Expedient Regioselective Synthesis of 2-Imino-3-methyl-2,3-dihydrothiazoles (III).
- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- New Jersey Department of Health. (n.d.).
- ChemSpider. (2012).
- Malaysian Journal of Analytical Sciences. (2017).
- Beilstein Journals. (n.d.). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole.
- PubMed Central. (n.d.). Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents.
- Semantic Scholar. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.
- National Center for Biotechnology Information (NCBI). (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. server.ccl.net [server.ccl.net]
- 7. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 8. chemstock.ae [chemstock.ae]
- 9. nj.gov [nj.gov]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
Welcome to the technical support center for the synthesis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, improve yield, and ensure high purity of the final product. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to address your most pressing questions.
Section 1: Troubleshooting Common Synthesis Issues (Q&A)
This section directly addresses specific experimental problems in a question-and-answer format.
Question 1: My overall yield for the two-step synthesis is consistently low (<40%). What are the primary factors I should investigate?
Answer: A low overall yield in this synthesis typically points to issues in one of the two key stages: the initial cyclization to form the 2-amino-6-ethoxybenzothiazole intermediate, or the subsequent N-methylation.
Step 1: Investigate the Cyclization Reaction
The formation of the benzothiazole ring is the critical foundation of your synthesis. Common methods involve the reaction of 4-ethoxyaniline with a thiocyanating agent.[1] Low yields here are often traced back to three areas:
-
Purity of Starting Materials: 4-ethoxyaniline is susceptible to oxidation, appearing as a dark-colored liquid or solid. Using oxidized starting material can lead to significant tarry byproducts. We recommend purifying it by distillation or recrystallization before use.
-
Reaction Temperature Control: The thiocyanation and subsequent cyclization are exothermic. Poor temperature control can lead to runaway reactions and the formation of polymeric side products. A gradual temperature increase and efficient stirring are crucial.
-
Inefficient Cyclization: The final ring-closing step requires specific conditions to proceed efficiently. Insufficient heating or incorrect pH can cause the reaction to stall.
Step 2: Scrutinize the N-Methylation Reaction
The second step, methylation of the endocyclic nitrogen, presents its own challenges.
-
Choice of Methylating Agent: Stronger methylating agents like dimethyl sulfate or methyl iodide are effective but can lead to over-methylation (quaternization) if not used in the correct stoichiometry. Weaker agents may require harsher conditions and longer reaction times.
-
Base and Solvent System: The choice of base and solvent is critical for deprotonating the correct nitrogen atom and facilitating the SN2 reaction. A base that is too strong or a solvent that is too polar can promote unwanted side reactions.
To systematically troubleshoot, we recommend analyzing a crude sample from each step by TLC or LC-MS to pinpoint where the yield loss is occurring before proceeding with optimization.
Question 2: I'm observing a significant amount of a dark, insoluble byproduct after the initial cyclization step. What is this and how can I prevent it?
Answer: The formation of dark, often polymeric, byproducts is a frequent issue in benzothiazole synthesis.[2] This is typically due to oxidative side reactions.
Causality: The starting material, 4-ethoxyaniline, and the intermediate thiourea derivative are electron-rich aromatic compounds. They are highly susceptible to oxidation, especially under acidic conditions or in the presence of trace metal impurities, which can catalyze polymerization.
Preventative Measures:
-
Use High-Purity Reagents: As mentioned, ensure your 4-ethoxyaniline is pure and colorless.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is highly effective. This minimizes contact with atmospheric oxygen, which is the primary oxidant.
-
Control Reaction Temperature: Avoid excessive heating. High temperatures can accelerate the rate of decomposition and polymerization reactions.[3] A controlled, gradual heating ramp is preferable.
-
Degas Solvents: If applicable to your specific protocol, using degassed solvents can help remove dissolved oxygen.
Question 3: My N-methylation step is not selective. I'm getting a mixture of products, including a quaternary salt. How can I improve selectivity for the desired product?
Answer: Achieving selective N-methylation on the endocyclic nitrogen without forming the exocyclic N-methyl or the quaternary salt is a common hurdle. The key is to control the reactivity of the nucleophile and the electrophile.
Underlying Principle: The target molecule exists in tautomeric forms. The desired reaction is the methylation of the endocyclic nitrogen of the imine tautomer. Over-methylation leads to a highly stable quaternary benzothiazolium salt, which is often difficult to separate.
Strategies for Improved Selectivity:
-
Stoichiometric Control: Use a precise stoichiometry of your methylating agent. We recommend starting with 1.05 to 1.1 equivalents. Adding the agent dropwise at a controlled temperature (e.g., 0 °C) can prevent localized excess and reduce the chance of a second methylation event.
-
Choice of Base and Solvent: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the appropriate nitrogen without creating an overly reactive nucleophile. Solvents like DMF or acetonitrile are suitable as they can dissolve the reactants but are less likely to promote over-methylation compared to highly polar protic solvents.
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). The quaternary salt byproduct will have a very different polarity (often staying at the baseline in many solvent systems). Stop the reaction as soon as the starting material is consumed to prevent further reaction.
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low yield synthesis.
Section 2: Frequently Asked Questions (FAQs)
What is the most reliable synthetic route for this compound?
The most common and generally reliable route proceeds in two stages, as depicted below. This pathway is advantageous because the intermediates are typically stable and can be purified before proceeding to the next step, which is crucial for achieving a high-purity final product.
Caption: General two-step synthesis pathway.
How critical is solvent choice for yield and purity?
Solvent choice is paramount. In the cyclization step, a solvent like chloroform or acetic acid is often used to facilitate the bromination and subsequent ring closure. For the N-methylation step, a polar aprotic solvent such as DMF, DMSO, or acetonitrile is preferred. These solvents effectively dissolve the benzothiazole salt intermediate without interfering with the reaction, leading to cleaner reaction profiles and higher yields. Avoid protic solvents like ethanol or water in the methylation step, as they can react with the methylating agent and complicate the reaction.
What are the best analytical techniques for monitoring this reaction?
-
Thin Layer Chromatography (TLC): This is the most straightforward method for real-time monitoring. Use a solvent system like Ethyl Acetate/Hexane. The starting material, intermediate, and product should have distinct Rf values. The formation of a highly polar spot at the baseline can indicate the formation of the undesirable quaternary salt.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise analysis, LC-MS is invaluable. It allows you to track the disappearance of starting materials and the appearance of the product (by its mass-to-charge ratio) and any byproducts. This is particularly useful for identifying the source of yield loss.
Section 3: Optimized Reference Protocol
This protocol is a synthesized guideline based on common practices in benzothiazole chemistry.[1][4] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole
-
Reaction Setup: To a solution of purified 4-ethoxyaniline (1 eq.) in chloroform (CHCl₃), add ammonium thiocyanate (NH₄SCN) (3 eq.).
-
Thiocyanation: Cool the mixture in an ice bath (0-5 °C). Add a solution of bromine (Br₂) (1 eq.) in CHCl₃ dropwise over 1-2 hours. Maintain the temperature below 10 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Work-up: Pour the reaction mixture into a solution of sodium thiosulfate to quench any remaining bromine. Basify with aqueous ammonia to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain pure 2-amino-6-ethoxybenzothiazole.
Step 2: Synthesis of this compound
-
Reaction Setup: Suspend 2-amino-6-ethoxybenzothiazole (1 eq.) and potassium carbonate (K₂CO₃) (1.5 eq.) in dry dimethylformamide (DMF).
-
Methylation: Cool the suspension to 0 °C. Add dimethyl sulfate (Me₂SO₄) (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.
-
Purification: Filter the crude product, wash thoroughly with water to remove DMF and salts, and dry under vacuum. If necessary, the product can be further purified by column chromatography on silica gel.
Data Summary Table
| Parameter | Step 1: Cyclization | Step 2: N-Methylation |
| Key Reagents | 4-Ethoxyaniline, NH₄SCN, Br₂ | 2-Amino-6-ethoxybenzothiazole, Me₂SO₄, K₂CO₃ |
| Solvent | Chloroform / Acetic Acid | DMF / Acetonitrile |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Typical Yield | 60-75% | 70-85% |
| Common Byproducts | Polymeric tars | Quaternary benzothiazolium salt |
References
-
MDPI. (n.d.). Benzothiazole Derivatives. 48. Synthesis of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones and 3-Alkoxycarbonylmethyl-6-nitro-2-benzothiazolones as Potential Plant Growth Regulators. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzothiazole amine. Retrieved from [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. Retrieved from [Link]
-
IJCRT.org. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Mesomorphic Properties of 6Methoxy and 6-Ethoxy-2-(2Hydroxy4-Alkanoyloxybenzylidenamino)Benzothiazoles. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
PubMed. (2001). An Improved Method for the Rapid Preparation of 2-amino-4,4a-dihydro-4a,7-dimethyl-3H-phenoxazine-3-one, a Novel Antitumor Agent. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]
Sources
Technical Support Center: Purification of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
Welcome to the technical support center for the purification of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this benzothiazole derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to streamline your purification workflow and enhance product purity and yield.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: My crude product is an oil or a waxy solid that is difficult to handle.
Q: After the synthesis and initial work-up, I am left with a persistent oil or a low-melting, waxy solid instead of a crystalline product. How can I induce crystallization and improve the handling of my compound?
A: This is a common challenge with many organic compounds, including N-substituted benzothiazole derivatives. The presence of impurities can depress the melting point and inhibit crystallization. Here is a systematic approach to address this issue:
Step-by-Step Protocol:
-
Initial Solvent Trituration:
-
Place the oily or waxy product in a flask.
-
Add a small amount of a non-polar solvent in which the product is expected to have low solubility, such as hexanes or diethyl ether.
-
Stir the mixture vigorously at room temperature or with gentle cooling in an ice bath. The goal is to "wash" the product, dissolving non-polar impurities while the desired compound remains as a solid.
-
Decant the solvent. Repeat this process 2-3 times.
-
Dry the resulting solid under vacuum.
-
-
Recrystallization with a Solvent Screen:
-
If trituration yields a solid, proceed with recrystallization. If the product remains oily, a preliminary purification by column chromatography may be necessary before attempting recrystallization. . To find a suitable recrystallization solvent, test the solubility of a small amount of your product in various solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
-
Seeding:
-
If you have a small amount of pure, crystalline material from a previous batch, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
-
Scratching:
-
If seeding is not possible, gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Issue 2: I am seeing multiple spots on my TLC, and they are close together, making separation by column chromatography difficult.
Q: My thin-layer chromatography (TLC) analysis of the crude product shows the desired product spot along with several impurities that have similar Rf values. How can I optimize my column chromatography for better separation?
A: Achieving good separation of closely eluting compounds requires careful optimization of the stationary and mobile phases. For benzothiazole derivatives, silica gel is a common stationary phase. The key to successful separation lies in modulating the polarity of the eluent.
Step-by-Step Protocol for Chromatography Optimization:
-
Systematic Solvent System Screening:
-
Begin with a relatively non-polar solvent system, such as a 9:1 mixture of hexanes:ethyl acetate, and gradually increase the polarity.
-
Run TLCs with various solvent systems to identify the one that provides the best separation between your product and the impurities. Common solvent systems for benzothiazole derivatives include gradients of ethyl acetate in hexanes or petroleum ether.[1]
-
Consider adding a small percentage (0.5-1%) of a more polar solvent like methanol or a basic modifier like triethylamine to the eluent. Triethylamine can be particularly useful for basic compounds like 2-aminobenzothiazole derivatives, as it can reduce tailing on the silica gel.
-
-
Column Parameters:
-
Use a long, thin column for better resolution.
-
Ensure the silica gel is packed uniformly to avoid channeling.
-
Apply the crude product to the column in a concentrated solution using a minimal amount of the initial eluent.
-
-
Gradient Elution:
-
Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. This will allow the less polar impurities to elute first, followed by your product, and then the more polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. A plausible synthesis involves the reaction of 4-ethoxyaniline with a thiocyanate source to form 2-amino-6-ethoxybenzothiazole, followed by N-methylation. Potential impurities could include:
-
Unreacted 2-amino-6-ethoxybenzothiazole: The precursor to the final product.
-
Over-methylated byproducts: Methylation may occur at the exocyclic amine in addition to the endocyclic nitrogen.
-
Starting materials: Residual 4-ethoxyaniline.
-
Regioisomers: Depending on the initial thiocyanation of 4-ethoxyaniline, small amounts of other isomers could be formed.[2]
Q2: What is the general solubility profile of this compound?
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The final product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q4: Is this compound stable under acidic or basic conditions?
A4: Benzothiazole derivatives can exhibit varying stability. The imine functionality in your compound may be susceptible to hydrolysis under strong acidic conditions. It is generally advisable to avoid prolonged exposure to strong acids or bases during work-up and purification. If an acid or base wash is necessary, it should be performed quickly and at low temperatures.
Visualizing Purification and Troubleshooting
General Purification Workflow
The following diagram illustrates a typical purification workflow for this compound.
Caption: General purification workflow for the target compound.
Troubleshooting Decision Tree for Poor Chromatographic Separation
This decision tree can guide you in optimizing the separation of closely eluting compounds.
Caption: Decision tree for optimizing column chromatography.
References
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC - NIH. (n.d.). Retrieved from [Link]
-
Aerobic Visible-Light Photo-Redox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. (n.d.). Retrieved from [Link]
-
Synthesis and Mesomorphic Properties of 6-Methoxy and 6-Ethoxy-2-(2-Hydroxy-4-Alkanoyloxybenzylidenamino)Benzothiazoles | Request PDF. (n.d.). Retrieved from [Link]
-
Benzothiazole Derivatives. 48. Synthesis of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones and 3-Alkoxycarbonylmethyl-6-nitro-2-benzothiazolones as Potential Plant Growth Regulators. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. (n.d.). Retrieved from [Link]
-
Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem. (n.d.). Retrieved from [Link]
Sources
Overcoming solubility issues of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine in aqueous media
Welcome to the technical support center for 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the significant challenge of this compound's low aqueous solubility. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that contribute to its poor water solubility?
A1: While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure and from data on similar 2-aminobenzothiazole compounds.[1][2][3]
-
Aromaticity and Hydrophobicity: The core structure consists of a fused benzothiazole ring system, which is aromatic and inherently hydrophobic. The ethoxy (-OCH2CH3) and methyl (-CH3) groups further increase its lipophilicity, leading to unfavorable interactions with polar water molecules.
-
Basic Amine Group: The molecule possesses a ylideneamine group, which is a tautomer of an exocyclic amine. This group is basic and can be protonated. The pKa of the conjugate acid of the parent 2-aminobenzothiazole is approximately 4.48. This means the compound's charge, and thus its solubility, will be highly dependent on the pH of the aqueous medium.[4][5]
-
Crystalline Structure: Like many organic molecules, this compound is likely a crystalline solid. The energy required to break the crystal lattice and solvate the individual molecules in water can be substantial, contributing to low solubility.[6]
A summary of predicted properties is presented below:
| Property | Predicted Characteristic | Implication for Aqueous Solubility |
| LogP (Octanol-Water Partition Coefficient) | High (likely >3) | High hydrophobicity, low affinity for water. |
| pKa (Conjugate Acid) | Weakly Basic (pKa ~ 4-5) | Solubility is pH-dependent; protonation at acidic pH will increase solubility. |
| Molecular Weight | ~208 g/mol | Moderate size, but dominated by hydrophobic scaffold. |
| Hydrogen Bonding | Limited (one H-bond donor, multiple acceptors) | Insufficient to overcome the hydrophobic nature of the core structure. |
Q2: My compound is precipitating immediately upon addition to my aqueous buffer (e.g., PBS pH 7.4). What is the first and simplest troubleshooting step?
A2: The most direct and often successful first step is to leverage the basicity of the ylideneamine group through pH adjustment .[] Since the compound is a weak base, it will become protonated and positively charged in acidic conditions. This charged species is significantly more polar and will exhibit much higher solubility in aqueous media.[8][4][5]
Initial Action:
-
Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Prepare your desired aqueous buffer at a pH at least 2 units below the compound's estimated pKa (e.g., pH 2.0-2.5).
-
Add the organic stock solution dropwise to the acidic aqueous buffer while vortexing or stirring vigorously. This "acidic trapping" should result in a clear solution.
-
Once dissolved, you can carefully and slowly adjust the pH upwards towards your target experimental pH. Be aware that precipitation may occur as you approach and exceed the pKa.
This method is ideal for determining the maximum thermodynamic solubility at a given pH and for experiments where a slightly acidic starting condition is tolerable.
Q3: Using a low pH is not compatible with my biological assay. What other strategies can I employ?
A3: When pH modification is not an option, the next line of defense involves altering the properties of the solvent itself using co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9][10][11] This makes the environment more favorable for dissolving hydrophobic compounds.[12]
Commonly used co-solvents in biological research include:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but can have effects on cell viability and enzyme activity, typically kept below 0.5-1% v/v in final assays.[13]
-
Ethanol: A less potent but often more biocompatible option.[12][13]
-
Polyethylene Glycol (PEG 300/400): Often used in pharmaceutical formulations for their low toxicity.[14]
-
Propylene Glycol (PG): Another common, low-toxicity excipient.[14]
The solubility of a compound often increases exponentially with the fraction of the co-solvent.[12] A systematic approach is crucial. See the troubleshooting guide below for a detailed workflow.
Q4: I've tried co-solvents, but the required concentration is too high and interferes with my experiment. What are the next-level options?
A4: If simple pH adjustment and co-solvency are insufficient, you should explore more advanced formulation strategies that encapsulate the molecule in a hydrophilic shell. The two most common and effective methods are the use of cyclodextrins and surfactants .
-
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. Your hydrophobic compound can form an "inclusion complex" by fitting inside the cyclodextrin's core, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[15][16] Commonly used derivatives include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD).[15]
-
Surfactants (Detergents): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[17] These micelles have a hydrophobic core and a hydrophilic shell.[17] Your compound can be partitioned into the hydrophobic core, a process known as micellar solubilization, effectively creating a stable aqueous dispersion.[18][19][20] Common non-ionic surfactants used in biological labs include Tween® 80 and Triton™ X-100.[19]
Troubleshooting Guide & Experimental Workflows
This section provides a logical, step-by-step approach to systematically identify the optimal solubilization strategy for your specific experimental needs.
Workflow Diagram: Selecting a Solubilization Strategy
Caption: A decision tree for troubleshooting solubility issues.
Detailed Experimental Protocols
Protocol 1: pH-Mediated Solubilization
-
Objective: To dissolve the compound by protonating the basic amine group.
-
Materials: this compound, DMSO, 1 M HCl, 1 M NaOH, target aqueous buffer (e.g., PBS).
-
Procedure:
-
Prepare a 100 mM stock solution of the compound in 100% DMSO.
-
In a separate tube, take 980 µL of your target aqueous buffer.
-
Add 1 M HCl dropwise to the buffer to adjust the pH to ~2.5.
-
While vortexing the acidic buffer, add 20 µL of the 100 mM DMSO stock solution to achieve a final concentration of 2 mM. The solution should be clear.
-
Slowly add 1 M NaOH drop-by-drop to back-titrate the pH to your desired final value (e.g., 7.4).
-
Observe the solution closely. If it remains clear, you have successfully prepared the solution. If turbidity or precipitation appears, the concentration is above the thermodynamic solubility at that pH. Repeat with a lower final concentration.
-
Protocol 2: Co-Solvent Titration
-
Objective: To determine the minimum percentage of a co-solvent required to maintain solubility.
-
Materials: Compound, DMSO, Ethanol, PEG 400, target aqueous buffer.
-
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% of the chosen co-solvent (e.g., DMSO).
-
Set up a series of microcentrifuge tubes.
-
In each tube, create a different final concentration of the co-solvent in your aqueous buffer. For example, for a 10-tube series, prepare solutions with 1%, 2%, 5%, 10%, 15%, 20%, 30%, 40%, and 50% (v/v) co-solvent.
-
To each tube, add the compound stock solution to achieve your desired final concentration (e.g., add 10 µL of 10 mM stock to 990 µL of each co-solvent/buffer mix for a final concentration of 100 µM).
-
Vortex all tubes thoroughly and visually inspect for precipitation after 1 hour and 24 hours.
-
The lowest percentage of co-solvent that results in a clear, stable solution is your minimum required concentration.
-
Protocol 3: Cyclodextrin Complexation
-
Objective: To enhance solubility by forming an inclusion complex.[21]
-
Materials: Compound, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), target aqueous buffer.
-
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in your aqueous buffer. This may require gentle heating and stirring to fully dissolve.
-
Weigh the solid compound directly into the HP-β-CD solution to achieve the desired final concentration.
-
Seal the container and place it on a shaker or rotator at room temperature overnight. For difficult-to-dissolve compounds, gentle heating (40-50°C) can be applied.
-
After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. This is your solubilized compound-cyclodextrin complex solution. The concentration can be confirmed via UV-Vis spectroscopy or HPLC.
-
Protocol 4: Micellar Solubilization
-
Objective: To dissolve the compound within surfactant micelles.[18]
-
Materials: Compound, Tween® 80 or Polysorbate 80, target aqueous buffer.
-
Procedure:
-
Prepare a series of surfactant solutions in your buffer at concentrations above the CMC (e.g., 0.1%, 0.5%, 1.0% w/v Tween® 80). The CMC for Tween® 80 is ~0.0013%.
-
Add an excess amount of the solid compound to each surfactant solution.
-
Incubate the mixtures on a shaker at room temperature for 24-48 hours to allow equilibrium to be reached.
-
After incubation, filter the solutions through a 0.22 µm syringe filter to remove undissolved solid.
-
The concentration of the solubilized compound in the filtrate can be quantified by HPLC or UV-Vis spectroscopy to determine the solubilization capacity of each surfactant concentration.
-
Mechanism Visualization: Micellar Solubilization
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
References
- N.A. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Accessed January 18, 2026.
- Wikipedia. (n.d.).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Accessed January 18, 2026.
- Wikipedia. (n.d.). Cosolvent. Accessed January 18, 2026.
- NIH. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Accessed January 18, 2026.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Accessed January 18, 2026.
- Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Accessed January 18, 2026.
- Elsevier. (2021).
- NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Accessed January 18, 2026.
- NIH. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Accessed January 18, 2026.
- ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Accessed January 18, 2026.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Accessed January 18, 2026.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Accessed January 18, 2026.
- ResearchGate. (2025). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Accessed January 18, 2026.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Accessed January 18, 2026.
- Taylor & Francis. (n.d.). Solubilization – Knowledge and References. Accessed January 18, 2026.
- Benchchem. (n.d.). 2-Aminobenzothiazole | High Purity Reagent. Accessed January 18, 2026.
- RSC Publishing. (2021).
- N/A. (n.d.). This compound. Accessed January 18, 2026.
- YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Accessed January 18, 2026.
- BOC Sciences. (n.d.).
- N/A. (2025). Co-solvent: Significance and symbolism. Accessed January 18, 2026.
- Sigma-Aldrich. (n.d.). 2-Aminobenzothiazole 97 136-95-8. Accessed January 18, 2026.
- Sigma-Aldrich. (n.d.). 2-Aminobenzothiazole 97 136-95-8. Accessed January 18, 2026.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Accessed January 18, 2026.
- ResearchGate. (2025). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Accessed January 18, 2026.
- PubChem. (2026). Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. Accessed January 18, 2026.
- Khan Academy. (n.d.). pH and solubility (video) | Equilibrium. Accessed January 18, 2026.
- Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Accessed January 18, 2026.
- ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Accessed January 18, 2026.
- PubChem. (n.d.). 6-Ethoxy-2-methyl-1,3-benzothiazole | C10H11NOS | CID 285325. Accessed January 18, 2026.
- NIH. (n.d.).
- Wikipedia. (n.d.). 2-Aminobenzothiazole. Accessed January 18, 2026.
- Solubility of Things. (n.d.). 2-Aminobenzothiazole. Accessed January 18, 2026.
- PMC - PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Accessed January 18, 2026.
- Grokipedia. (n.d.). 2-Aminobenzothiazole. Accessed January 18, 2026.
- Sigma-Aldrich. (n.d.). 2-Aminobenzothiazole 97 136-95-8. Accessed January 18, 2026.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminobenzothiazole - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. youtube.com [youtube.com]
- 13. wjbphs.com [wjbphs.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 19. brieflands.com [brieflands.com]
- 20. cup.edu.cn [cup.edu.cn]
- 21. humapub.com [humapub.com]
Side-product analysis in the synthesis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges encountered during this synthesis, with a particular focus on side-product analysis and resolution.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via a two-step route: first, the formation of the 2-amino-6-ethoxybenzothiazole core, followed by N-alkylation to introduce the methyl group. While seemingly straightforward, the key challenge lies in the regioselectivity of the methylation step. The 2-aminobenzothiazole scaffold possesses two nucleophilic nitrogen atoms: the endocyclic (N3) and exocyclic (NH2) nitrogens.[1][2] Alkylation can occur at either site, leading to a mixture of isomers that can be difficult to separate and characterize, thereby impacting yield and purity. This guide will focus on identifying and mitigating the formation of these side-products.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize the 2-amino-6-ethoxybenzothiazole precursor is giving a low yield. What are the common causes?
A1: Low yields in the initial cyclization step often stem from a few key issues:
-
Oxidation of the Thiophenol Precursor: The starting material, likely a 4-ethoxy-2-aminothiophenol derivative, is susceptible to oxidation, which can form a disulfide byproduct.[3] It is crucial to use fresh, high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Inefficient Cyclization: The condensation and subsequent cyclization to form the benzothiazole ring can be sensitive to reaction conditions.[3] Ensure the chosen catalyst (e.g., an acid catalyst for condensation with a carboxylic acid derivative or an oxidant for reactions with aldehydes) is active and used in the correct stoichiometry.[3][4]
-
Suboptimal Temperature: Temperature can significantly impact the reaction rate and side-product formation. If the reaction is sluggish at room temperature, a gradual increase may be necessary. Conversely, if side-products are prevalent, lowering the temperature could be beneficial.[3]
Q2: I'm seeing an unexpected product in my final methylation reaction with a similar mass to my target compound. What could it be?
A2: The most probable side-product is the isomeric N-alkylated product, 2-(Methylamino)-6-ethoxybenzothiazole. This arises from methylation occurring on the exocyclic amino group instead of the desired endocyclic nitrogen atom.[1][2] Due to their similar structures and molecular weights, these isomers can be challenging to distinguish without proper analytical methods.
Q3: How can I control the regioselectivity of the N-methylation to favor the desired product?
A3: Controlling the site of alkylation is a known challenge in 2-aminobenzothiazole chemistry.[2] Several factors can influence the outcome:
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly affect the regioselectivity. A systematic optimization of these parameters is often necessary.
-
Nature of the Alkylating Agent: While methyl iodide or dimethyl sulfate are common, their reactivity can sometimes lead to poor selectivity.
-
Protecting Group Strategy: In some cases, protecting the exocyclic amino group before methylation, followed by deprotection, may be a viable, albeit longer, route to ensure the desired regiochemistry.
Q4: My final product is difficult to purify by standard silica gel chromatography. Are there alternative methods?
A4: The similar polarity of the desired product and the isomeric side-product can make separation by conventional chromatography difficult.[3] Consider the following:
-
Alternative Stationary Phases: Using alumina (neutral or basic) instead of acidic silica gel might improve separation and prevent product degradation.[3]
-
Recrystallization: If the product is a solid, careful recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) with an appropriate column and solvent system may be the most effective solution.
Part 2: Troubleshooting Guide: Side-Product Analysis
This section provides a structured approach to identifying and resolving issues related to side-product formation during the synthesis of this compound.
Problem: Presence of a Major Impurity in the Final Product
Initial Assessment:
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction progress. Spot the starting material, the reaction mixture at different time points, and a co-spot. This helps to visualize the consumption of reactants and the formation of new products.[3]
-
Mass Spectrometry (MS): Obtain a mass spectrum of the crude product. The presence of a peak corresponding to the molecular weight of the desired product and any major impurities will confirm their formation.
Logical Troubleshooting Workflow
Below is a workflow to diagnose and address the presence of the common isomeric side-product.
Caption: Troubleshooting workflow for impurity identification.
Synthetic Pathway and Side-Product Formation
The following diagram illustrates the intended reaction and the formation of the primary side-product.
Caption: Synthesis and side-product formation pathway.
Part 3: Experimental Protocols
Protocol 1: HPLC-MS Method for Product and Side-Product Differentiation
This method is designed to separate and identify the desired product from its main isomer.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Detection (UV) | 254 nm and 280 nm |
| MS Detector | Electrospray Ionization (ESI) in positive ion mode. Scan for the expected m/z of the protonated molecule. |
Expected Outcome: The two isomers should exhibit slightly different retention times due to differences in polarity. Mass spectrometry will confirm they have the same molecular weight.
Protocol 2: NMR Analysis for Structural Confirmation
¹H and ¹³C NMR are definitive techniques for distinguishing between the endo- and exo-alkylated isomers.
Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Key Differentiating Features:
-
¹H NMR:
-
Desired Product (Endo-Alkylated): The N-methyl group will appear as a singlet, likely in the range of 3.0-3.5 ppm. The protons of the exocyclic amine (NH) may appear as a broad singlet.
-
Side-Product (Exo-Alkylated): The N-methyl group will also be a singlet but may have a slightly different chemical shift. The key difference will be the presence of a single proton on the exocyclic nitrogen (NH-CH₃), which may show coupling to the methyl protons under certain conditions and will integrate to one proton.
-
-
¹⁵N NMR (if available): A significant upfield shift of the endocyclic ¹⁵N signal upon alkylation is a clear indicator of the desired product formation.[2]
References
- BenchChem. (2025).
- Tsublova, E. G., et al. (2016). Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. Pharmaceutical Chemistry Journal, 49(10).
- ResearchGate. (2016). Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity.
- National Institutes of Health (NIH). (n.d.).
- IOSR Journal. (2015).
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- PubMed Central (PMC). (n.d.).
- Royal Society of Chemistry. (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- National Institutes of Health (NIH). (2023).
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Stabilizing 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine for Long-Term Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine. The information herein is synthesized from established principles of handling air- and moisture-sensitive heterocyclic amines and aims to ensure the integrity and stability of the compound throughout its lifecycle in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors leading to the degradation of this compound are exposure to atmospheric oxygen, moisture, light, and elevated temperatures. The ylideneamine functional group and the electron-rich benzothiazole ring system are susceptible to oxidation and hydrolysis.[1][2][3]
Q2: How can I visually assess if my sample of this compound has started to degrade?
A2: Visual signs of degradation can include a change in color (e.g., from off-white or light yellow to brown or black), a change in physical state (e.g., from a crystalline solid to a viscous oil), or the emission of an unusual odor. However, significant degradation can occur before any visual changes are apparent. Therefore, analytical assessment is recommended for critical applications.
Q3: What is the recommended general storage condition for this compound?
A3: For optimal stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C to -80°C).[2][4] It is crucial to minimize headspace in the vial to reduce the amount of any residual reactive gases.
Q4: Is it necessary to use a glovebox for handling this compound?
A4: For long-term storage and for experiments where purity is critical, handling the compound inside a glovebox with a controlled inert atmosphere (<1 ppm of O2 and H2O) is highly recommended.[1][2] For short-term handling, Schlenk line techniques can be employed to maintain an inert atmosphere.[3][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent experimental results using a previously reliable batch of the compound. | The compound may have degraded due to improper storage or handling. | 1. Verify Purity: Analyze the compound's purity using HPLC, LC-MS, or ¹H NMR spectroscopy. Compare the results with the certificate of analysis or a freshly opened sample. 2. Implement Inert Atmosphere Handling: If not already doing so, handle the compound under an inert atmosphere using a glovebox or Schlenk line to prevent further degradation.[1][3] 3. Re-purify if Necessary: If degradation is confirmed, consider re-purification by recrystallization or column chromatography, if feasible. |
| The solid compound has changed color from light yellow to dark brown. | This is a strong indicator of significant degradation, likely due to oxidation or polymerization. | 1. Discard the Sample: For most applications, a significant color change indicates that the compound is no longer suitable for use. It is recommended to discard the batch following proper chemical waste disposal procedures. 2. Review Storage Protocol: Re-evaluate your storage conditions. Ensure the container is properly sealed, the inert atmosphere is maintained, and the storage temperature is appropriate.[2][4] |
| The compound is difficult to dissolve, or the solution appears cloudy when it was previously clear. | Formation of insoluble degradation products. | 1. Filter the Solution: For immediate use in non-critical applications, you may be able to filter the solution to remove insoluble impurities. However, be aware that soluble degradation products may still be present. 2. Confirm Identity of Impurities: If possible, analyze the insoluble material to understand the degradation pathway. 3. Obtain a Fresh Sample: For reliable and reproducible results, it is best to use a fresh, high-purity sample. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
-
Preparation (Inside a Glovebox):
-
Transfer the desired amount of the compound into a pre-dried amber glass vial.
-
Minimize the headspace in the vial.
-
Seal the vial with a cap containing a chemically resistant septum or a Teflon-lined screw cap.
-
-
Sealing:
-
For ultimate long-term storage, the compound can be flame-sealed in a glass ampoule under vacuum.[1]
-
Alternatively, wrap the cap of the vial with Parafilm® to create an additional barrier against moisture and air.
-
-
Storage:
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the sealed vial inside a secondary container.
-
Store the container in a freezer at -20°C or, for maximum stability, in an ultra-low temperature freezer at -80°C.[2]
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a working solution of approximately 10-50 µg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the pure compound (e.g., 254 nm or 280 nm).
-
-
Analysis:
-
Inject the sample and analyze the chromatogram.
-
The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates degradation.
-
Visualizing Degradation and Workflow
A potential degradation pathway for this compound involves oxidation and hydrolysis. The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical degradation pathways for this compound.
The recommended workflow for handling and storing this sensitive compound is outlined below.
Sources
Technical Support Center: Crystallization of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
Welcome to the technical support center for the crystallization of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure you can achieve high-purity, crystalline material with a consistent and desirable morphology.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I've completed the synthesis of this compound, but it has oiled out upon cooling instead of crystallizing. What are the primary causes and how can I resolve this?
Answer:
Oiling out, or the formation of a liquid phase instead of solid crystals, is a common issue in crystallization and is typically a result of insufficient supersaturation control, the presence of impurities, or the selection of an inappropriate solvent.
-
Causality of Oiling Out: When a solution is cooled too rapidly, the rate of nucleation can be outpaced by the separation of a liquid phase that is rich in the solute. This is particularly prevalent with compounds that have low melting points or when the solvent has a very high dissolving power at elevated temperatures and a sharp decrease in solvating power upon cooling. Impurities can also suppress crystallization by interfering with the formation of an ordered crystal lattice.
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice. A programmed cooling ramp, if available, is ideal. Otherwise, allowing the solution to cool to room temperature on the benchtop, followed by a gradual transfer to a refrigerator and then a freezer, can be effective.
-
Solvent System Modification: The ideal solvent for crystallization should exhibit moderate solubility for your compound at high temperatures and low solubility at low temperatures.[1] If your compound is too soluble, consider adding an anti-solvent. An anti-solvent is a solvent in which your compound is poorly soluble. Add the anti-solvent dropwise to the hot solution until slight turbidity is observed, then add a small amount of the primary solvent to redissolve the precipitate before cooling.
-
Increase Solute Concentration: If the solution is too dilute, it may not reach the necessary level of supersaturation for nucleation to occur. Carefully evaporate some of the solvent to increase the concentration before attempting to cool again.
-
Seeding: Introducing a small crystal of the desired compound (a seed crystal) can provide a template for crystal growth and bypass the kinetic barrier of nucleation. If you don't have a seed crystal, you can try scratching the inside of the flask with a glass rod to create microscopic imperfections that can act as nucleation sites.
-
Question 2: My crystallization of this compound resulted in very fine needles, which are difficult to filter and dry. How can I obtain larger crystals?
Answer:
The formation of fine needles is often indicative of rapid nucleation and crystal growth. To obtain larger crystals, the crystallization process needs to be slowed down to favor crystal growth over nucleation.
-
Controlling Crystal Growth: Crystal size is a function of the competition between nucleation and growth.[2] When nucleation dominates, many small crystals are formed. When growth is favored, existing crystals will become larger. The key is to maintain a state of moderate supersaturation.
-
Strategies for Larger Crystals:
-
Slower Cooling: As mentioned previously, a slower cooling rate is crucial. This reduces the level of supersaturation and allows more time for solute molecules to deposit onto existing crystal surfaces.
-
Solvent Selection: A solvent in which the compound has slightly higher solubility at room temperature can sometimes lead to larger crystals, as the driving force for rapid precipitation is reduced. Refer to the solvent selection table below for guidance.
-
Reduced Agitation: While some agitation can improve heat and mass transfer, vigorous stirring can induce secondary nucleation, leading to smaller crystals.[3] Once crystals begin to form, reducing or stopping agitation can promote the growth of larger, more well-defined crystals.
-
Vapor Diffusion: This is a gentle and effective method for growing high-quality single crystals. Dissolve your compound in a small amount of a "good" solvent (one in which it is readily soluble) and place this vial inside a larger, sealed container with a "poor" solvent (an anti-solvent with a higher vapor pressure).[4] The slow diffusion of the anti-solvent vapor into the solution of your compound will gradually induce crystallization.
-
Experimental Protocol: Cooling Crystallization of this compound
This protocol provides a general guideline for the cooling crystallization of this compound. Optimization may be required based on the purity of your starting material and the desired crystal characteristics.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture with stirring on a hot plate. If a condenser is not used, cover the flask with a watch glass to minimize solvent evaporation. Continue to add small portions of the solvent until the compound is completely dissolved.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask. This step is crucial for removing particulate matter that can act as unwanted nucleation sites.
-
Cooling:
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, transfer the flask to a refrigerator (2-8 °C) for several hours to maximize crystal yield. For even greater yield, subsequently move it to a freezer (-10 to -20 °C).
-
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Solvent Selection Guide for Crystallization of Benzothiazole Derivatives
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Ethanol | 78 | 24.5 | A common and effective solvent for recrystallizing many benzothiazole derivatives.[5][6] |
| Isopropanol | 82 | 19.9 | Similar to ethanol, can be a good alternative. |
| Acetone | 56 | 20.7 | Higher volatility, useful for faster evaporation if desired. |
| Ethyl Acetate | 77 | 6.0 | A less polar option, may be suitable if the compound is highly soluble in alcohols. |
| Toluene | 111 | 2.4 | A non-polar solvent, can be used in a solvent/anti-solvent system with a more polar solvent. |
| Water | 100 | 80.1 | Generally a poor solvent for benzothiazole derivatives but can be used as an anti-solvent.[7] |
Visualization
Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
General Crystallization Workflow
Caption: A typical workflow for cooling crystallization.
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Myerson, A. S., & Krumrine, A. K. (2015). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. Journal of the American Chemical Society, 137(1), 493-500. [Link]
-
Kadam, S. S., Kulkarni, A. A., & Kumar, L. (2012). Factors which affect the crystallization of a drug substance. ResearchGate. [Link]
-
Crystallization Guide. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Al-Azzawi, A. M., et al. (2023). Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties. ResearchGate. [Link]
-
Pilyugina, T. S., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4983. [Link]
-
Abdallah, M. A., et al. (2022). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1141-1144. [Link]
-
Prestidge, C. A., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 13(9), 1341. [Link]
-
University of Wisconsin-Madison. (n.d.). Factors Affecting Crystallization. Retrieved from [Link]
-
Maiyam Group. (2026). Factors Affecting Crystallization: Optimize Your Process. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Ulrich, J., & Jones, M. J. (2004). Problems, potentials and future of industrial crystallization. Chemical Engineering & Technology, 27(5), 482-491. [Link]
-
Ziarani, G. M., et al. (2015). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]
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- 5. Benzothiazole synthesis [organic-chemistry.org]
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- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis and Biological Efficacy of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine Derivatives
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine derivatives. This document provides in-depth troubleshooting advice, answers to frequently encountered experimental questions, and detailed protocols to help you navigate the complexities of synthesis and enhance the biological activity of this promising class of compounds. The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide is structured to follow the typical research and development workflow, from initial synthesis to biological evaluation and optimization.
Section 1: Synthesis and Purification Troubleshooting
The successful synthesis and purification of the target compounds are the foundation of any drug discovery project. This section addresses common hurdles in the synthesis of 2-imino-benzothiazoline derivatives.
Question 1: My reaction to form the 6-ethoxy-2-aminobenzothiazole precursor suffers from very low yield. What are the most common causes and how can I improve it?
Answer: Low yields in benzothiazole synthesis are a frequent challenge. The primary causes typically revolve around the quality of starting materials and suboptimal reaction conditions.[3]
-
Causality—Purity of 2-Amino-5-ethoxthiophenol: The key starting material, a substituted 2-aminothiophenol, is highly susceptible to oxidation. The thiol group (-SH) can readily oxidize to form a disulfide (-S-S-) byproduct, which will not cyclize and will complicate purification.[3] Always use freshly purified 2-aminothiophenol or a newly opened bottle. Handling under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Causality—Choice of Cyclization Partner & Catalyst: The formation of the 2-aminobenzothiazole core often involves reaction with a thiocyanate (e.g., KSCN) and an oxidant like bromine.[4] The reaction is sensitive to temperature and the rate of addition. Adding bromine too quickly can lead to over-oxidation and side product formation. For building the exocyclic imine, subsequent reactions with primary amines can be sluggish. Ensure your amine is sufficiently nucleophilic and consider using a mild Lewis acid catalyst to activate the C=N bond for substitution.
Troubleshooting Table: Synthesis Optimization
| Potential Cause | Recommended Solution & Rationale |
| Oxidized Starting Material | Purify the 2-amino-5-ethoxythiophenol via recrystallization or distillation before use. Handle under an inert atmosphere to prevent disulfide formation.[3] |
| Inefficient Cyclization | Control the temperature carefully during the addition of the oxidant (e.g., bromine), typically keeping it between 0-10 °C.[5] Slow, dropwise addition is crucial. |
| Suboptimal Catalyst | For condensation reactions with aldehydes or carboxylic acids to form the imine linkage, screen different catalysts. Polyphosphoric acid (PPA) is effective for condensation with acids, while various metal triflates can catalyze reactions with aldehydes.[3][6] |
| Incorrect Solvent | The choice of solvent can dramatically affect yield. For the initial cyclization, glacial acetic acid is common.[5] For subsequent modifications, polar aprotic solvents like DMF or DMSO can be effective but may require higher temperatures for removal. |
Section 2: Enhancing Biological Activity - A Strategic Approach
Once a synthetic route is established, the focus shifts to optimizing the biological activity of the lead compound. This involves understanding the structure-activity relationship (SAR) and improving the molecule's pharmacokinetic properties.
Question 2: My lead compound has potent in vitro activity against its target but fails in cell-based assays. What strategies can I employ to improve its cellular efficacy?
Answer: This is a classic "in vitro-in vivo" disconnect, often stemming from poor physicochemical properties that limit the compound's ability to reach its intracellular target. The key is to modify the structure to enhance properties like solubility and membrane permeability without sacrificing target engagement.
-
Expertise—The Role of the Exocyclic Imine: The ylideneamine moiety is a critical handle for modification. The substituent on this exocyclic nitrogen directly influences the compound's polarity, lipophilicity (logP), and hydrogen bonding capacity.
-
Increasing Lipophilicity: Adding small alkyl or aryl groups can increase lipophilicity, potentially improving membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.
-
Improving Solubility: Incorporating polar groups, such as morpholine or piperazine rings, can improve aqueous solubility.[7] These groups can also serve as "ionizable handles," allowing for salt formation, which significantly boosts solubility for formulation.
-
-
Trustworthiness—The Prodrug Approach: If direct modification of the active compound is detrimental to its potency, a prodrug strategy is a validated alternative. This involves masking a key functional group with a moiety that is cleaved in vivo to release the active drug. For example, an N-acyloxy or N-phosphonate group could be appended to the exocyclic amine, designed to be cleaved by cellular esterases or phosphatases.
Conceptual SAR Diagram for Modification
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
Reducing cytotoxicity of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine in cellular assays
Welcome to the technical support resource for researchers utilizing 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine in cellular assays. This guide is designed to provide expert insights and practical troubleshooting strategies to help you navigate and mitigate unintended cytotoxicity, ensuring the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Addressing Common Cytotoxicity Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established principles in cell biology and pharmacology.
Q1: I'm observing high levels of cell death even at the lowest concentrations of my compound. What's the first thing I should check?
A1: When encountering pan-cytotoxicity, the most common culprits are often related to the experimental setup rather than the compound's intrinsic activity. The primary suspects are solvent toxicity and compound precipitation.
Expertise & Experience: Your compound is likely dissolved in an organic solvent, most commonly DMSO. While necessary for solubilization, solvents can be toxic to cells, and this toxicity is highly dependent on the cell line and the final concentration in the culture medium.[1] Many researchers assume a "safe" concentration (e.g., 0.5% DMSO), but for sensitive cell lines, this can be too high.
Troubleshooting Steps:
-
Determine the Maximum Tolerated Solvent Concentration: Before assessing your compound, you must define the non-toxic concentration range for your specific solvent and cell line.
-
Check for Compound Precipitation: Visually inspect your wells under a microscope after adding the compound. Precipitated compound can cause physical stress to cells or result in inconsistent dosing, leading to erratic and high cytotoxicity readings. If precipitation is observed, you may need to revise your solubilization strategy or lower the top concentration used.
This protocol establishes the highest concentration of your solvent (e.g., DMSO) that does not independently affect cell viability.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at the density optimized for your standard cytotoxicity assay and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a 2X serial dilution of your solvent (e.g., DMSO) in complete culture medium. Start from a high concentration (e.g., 4%) down to a low concentration (e.g., 0.03%).
-
Treatment: Replace the existing media in your cell plate with the media containing the various solvent concentrations. Include a "media only" (no solvent) control.
-
Incubation: Incubate the plate for the longest duration of your planned compound exposure (e.g., 48 or 72 hours).
-
Viability Assessment: Use a standard viability assay (e.g., a resazurin-based assay or ATP-based assay) to measure cell viability.
-
Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "media only" control. The highest concentration that results in ≥90% viability is considered the maximum tolerated concentration for subsequent experiments.[1]
Data Presentation:
| Solvent (DMSO) Concentration | Recommended Starting Range for Test |
| 2.0% | High (Likely Toxic) |
| 1.0% | ↓ |
| 0.5% | ↓ |
| 0.25% | Mid-Range (Often Safe) |
| 0.125% | ↓ |
| 0.063% | ↓ |
| 0.031% | Low (Highly Safe) |
Table 1: Example serial dilution for a DMSO tolerance test.
Q2: My IC50 values are highly variable between experiments. What could be causing this inconsistency?
A2: Variability in IC50 values often points to subtle, uncontrolled variables in the assay conditions. For compounds like benzothiazole derivatives, a key factor to consider is the interaction with components in the cell culture medium, particularly serum proteins.
Expertise & Experience: Small molecules, especially those with lipophilic characteristics, can readily bind to proteins like human serum albumin present in fetal bovine serum (FBS).[2] This binding sequesters the compound, reducing the "free" concentration available to interact with the cells.[1][3] If the serum concentration varies even slightly between experiments, it can significantly alter the apparent potency and IC50 of your compound.
Trustworthiness through Self-Validation: To confirm if protein binding is affecting your results, you can perform your cytotoxicity assay using different concentrations of FBS in the medium. A significant shift in the IC50 value correlated with serum concentration is a strong indicator of protein binding.
Methodology:
-
Prepare Media: Create batches of your cell culture medium containing different concentrations of FBS (e.g., 10%, 5%, 2%, and 1%).
-
Cell Seeding: Plate your cells as usual and allow them to adhere overnight in your standard medium (e.g., 10% FBS).
-
Compound Treatment: The next day, remove the seeding medium. Prepare your compound serial dilutions in each of the different FBS-containing media you created in Step 1. Add these preparations to the appropriate wells.
-
Incubation & Analysis: Incubate for your standard exposure time and then perform your viability assay.
-
Data Comparison: Calculate the IC50 value for your compound in each serum condition.
Data Presentation:
| FBS Concentration in Media | Apparent IC50 of Compound | Interpretation |
| 10% | 50 µM | High protein binding, lower apparent potency. |
| 5% | 25 µM | ↓ |
| 2% | 12 µM | ↓ |
| 1% | 7 µM | Low protein binding, higher apparent potency. |
Table 2: Example data illustrating how decreasing serum concentration can lower the apparent IC50 value, revealing higher compound potency due to reduced protein binding.
Q3: My MTT (or other metabolic) assay shows high cytotoxicity, but an LDH release assay shows minimal cell death. How do I interpret this?
A3: This is a classic and important observation that highlights the difference between cytostatic and cytotoxic effects, and the potential for assay artifacts. Assays based on metabolic activity (like MTT, MTS, resazurin) measure the reduction of a substrate by mitochondrial and cytosolic dehydrogenases.[4] A decrease in signal can mean either that the cells are dead, or that they are alive but metabolically impaired.[5][6] In contrast, an LDH release assay specifically measures the loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[7][8]
Expertise & Experience: Benzothiazole derivatives are known to potentially interfere with mitochondrial function.[9] If this compound inhibits mitochondrial respiration without immediately killing the cell, metabolic assays will report a sharp drop in "viability," while membrane integrity assays (like LDH) will show the cells are still intact. This indicates a metabolic or cytostatic effect , not necessarily acute cytotoxicity.
Authoritative Grounding: It is crucial to use orthogonal assays that measure different cellular health parameters to build a complete picture of a compound's effect.[10] Relying on a single metabolic assay can be misleading.[4]
Caption: A decision tree for interpreting conflicting cytotoxicity data.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the properties and handling of this compound.
Q4: What are the likely mechanisms of cytotoxicity for a benzothiazole derivative like this one?
A4: While the specific mechanism for this exact molecule requires empirical validation, the benzothiazole scaffold is well-studied. The most common mechanisms of action leading to cytotoxicity in this class of compounds involve the induction of apoptosis (programmed cell death), often triggered by an increase in intracellular Reactive Oxygen Species (ROS).[11][12][13]
Mechanistic Overview:
-
ROS Generation: The compound may interact with cellular components, particularly mitochondria, leading to the production of ROS such as superoxide anions and hydrogen peroxide.[13]
-
Mitochondrial Stress: Elevated ROS levels can damage mitochondrial components, leading to a loss of the mitochondrial membrane potential (MMP).[14]
-
Apoptosome Formation: The compromised mitochondria release pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Caspase Cascade: Cytochrome c initiates a cascade of enzyme activations, primarily involving caspases (e.g., Caspase-9 and Caspase-3), which are the executioners of apoptosis.[14]
-
Cell Death: Activated caspases dismantle the cell in an orderly fashion, leading to its death and clearance.
Caption: A common pathway for benzothiazole-induced cytotoxicity.
Q5: If I suspect ROS is causing off-target cytotoxicity, can I prevent it?
A5: Yes, you can investigate the role of ROS and potentially mitigate its effects by using an antioxidant as a tool. The most common approach is to co-treat the cells with your compound and a broad-spectrum antioxidant like N-acetylcysteine (NAC).
Expertise & Experience: If the cytotoxicity observed is primarily due to off-target ROS production, co-incubation with NAC should "rescue" the cells, leading to a significant increase in cell viability compared to treatment with your compound alone. This is a powerful mechanistic experiment. However, a crucial caveat is that many anticancer compounds rely on ROS generation to kill cancer cells specifically.[15] Therefore, using an antioxidant may negate the desired on-target effect you are trying to study.[16][17] This strategy should be used to diagnose the mechanism, not necessarily as a universal solution to reduce toxicity in all experiments.
Methodology:
-
Determine Non-Toxic NAC Concentration: First, perform a dose-response experiment with NAC alone to find the highest concentration that does not affect cell viability (typically in the range of 1-10 mM).
-
Experimental Setup: Prepare four treatment groups:
-
Vehicle Control (media + solvent)
-
Compound Only (at its IC50 or a concentration of interest)
-
NAC Only (at its non-toxic concentration)
-
Compound + NAC (co-treatment)
-
-
Treatment: For the co-treatment group, you can either pre-treat with NAC for 1-2 hours before adding your compound or add both simultaneously.[18] Adding them at the same time is often sufficient.
-
Incubation & Analysis: Incubate for the desired period and measure viability.
-
Interpretation: If the viability of the "Compound + NAC" group is significantly higher than the "Compound Only" group, it strongly suggests that ROS generation is a major contributor to the observed cytotoxicity.
Q6: What is the best way to prepare and store this compound to ensure stability and reduce experimental variability?
A6: Proper handling of small molecule compounds is fundamental to reproducible research.
Best Practices:
-
Solubilization: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) can be used if necessary, but check for compound stability at higher temperatures.
-
Stock Solution Aliquoting: Once dissolved, divide the stock solution into small, single-use aliquots in tightly sealed vials. This prevents repeated freeze-thaw cycles which can degrade the compound over time.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw a single aliquot. Prepare serial dilutions in your cell culture medium immediately before adding them to the cells. Do not store diluted compound in aqueous media for extended periods, as it may degrade or precipitate.
References
-
Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. PubMed. [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
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Effects of protein binding on in vitro toxicity. The toxicity of... ResearchGate. [Link]
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Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity. National Institutes of Health (NIH). [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health (NIH). [Link]
-
Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. National Institutes of Health (NIH). [Link]
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Benzothiazole. Wikipedia. [Link]
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Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. National Institutes of Health (NIH). [Link]
-
Editorial: Impacts of drug-induced oxidative stress. Frontiers. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health (NIH). [Link]
-
Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects. PubMed. [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
Effect of benzothiazole based compounds on cell viability. (A) Chemical... ResearchGate. [Link]
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Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]
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Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers. [Link]
-
Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central. [Link]
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Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(ii)/Zn(ii) complexes containing a carbohydrazone ligand. PubMed. [Link]
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Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(II)/Zn(II) complexes containing carbohydrazone ligand. ResearchGate. [https://www.researchgate.net/publication/338272535_Protein_binding_studies_with_human_serum_albumin_molecular_docking_and_in_vitro_cytotoxicity_studies_using_HeLa_cervical_carcinoma_cells_of_CuIIZnII_complexes_containing_carbohydrazone_ligand]([Link]_ cytotoxicity_studies_using_HeLa_cervical_carcinoma_cells_of_CuIIZnII_complexes_containing_carbohydrazone_ligand)
-
How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health (NIH). [Link]
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A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. [Link]
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Role of Natural Antioxidants in Treatment of Toxicity. Insight Medical Publishing. [Link]
-
Impact of protein binding on the availability and cytotoxic potency of organochlorine pesticides and chlorophenols in vitro. Semantic Scholar. [Link]
-
Should I remove protective compound after its pre-treatment for reduction of cytotoxicity?. ResearchGate. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
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- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine and Structurally Related Anticonvulsant Agents
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] This heterocyclic system, featuring a benzene ring fused to a thiazole ring, offers a versatile template for designing molecules with diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5][6] Within the vast landscape of neurological drug discovery, 2-aminobenzothiazole derivatives have garnered significant attention for their potential as anticonvulsant agents, offering a promising avenue for the development of novel therapeutics for epilepsy.[7][8]
This guide provides a comparative study of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine and its structural analogues, focusing on their synthesis, anticonvulsant activity, and the underlying structure-activity relationships (SAR). By examining the impact of subtle molecular modifications, we aim to provide researchers and drug development professionals with a deeper understanding of the chemical features that govern the efficacy of this important class of compounds.
Selection of Analogues for Comparative Study
While this compound serves as our lead compound, a comprehensive understanding of its therapeutic potential necessitates a comparative analysis with structurally related analogues. For this study, we have selected a series of compounds that allow for a systematic evaluation of the impact of substitutions on the benzothiazole core. The chosen analogues feature variations at the 6-position of the benzene ring and the exocyclic amine, which have been shown to significantly influence biological activity.
Our comparative analysis will focus on the following compounds:
-
Compound A: this compound
-
Compound B: 6-Methyl-3-methyl-3H-benzothiazol-2-ylideneamine
-
Compound C: 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine
-
Compound D: 2-Amino-6-ethoxybenzothiazole
This selection allows for a direct comparison of the effects of different substituents at the 6-position (ethoxy, methyl, chloro) and the influence of N-methylation at the 3-position.
Synthetic Strategies for 2-Aminobenzothiazole Derivatives
The synthesis of 2-aminobenzothiazole derivatives is typically achieved through the cyclization of a substituted aniline with a thiocyanate salt in the presence of a halogen. A general and efficient method involves the reaction of a p-substituted aniline with ammonium thiocyanate and bromine in acetic acid. Subsequent N-alkylation can be performed to introduce substituents at the 3-position.
Caption: General synthetic pathway for 6-substituted-3-methyl-3H-benzothiazol-2-ylideneamines.
Experimental Protocol: Synthesis of 2-Amino-6-ethoxybenzothiazole
This protocol describes a representative synthesis of a key intermediate for the generation of our target compounds.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-phenetidine (0.1 mol) in glacial acetic acid (50 mL).
-
Addition of Thiocyanate: Cool the solution to 0-5 °C in an ice-salt bath. Add ammonium thiocyanate (0.3 mol) portion-wise while maintaining the temperature below 10 °C.
-
Bromination: Once the addition of thiocyanate is complete, add a solution of bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise from the dropping funnel over a period of 1-2 hours. Ensure the temperature is maintained below 10 °C throughout the addition.
-
Reaction Progression: After the addition of bromine is complete, continue stirring the reaction mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice (200 g). A solid precipitate will form.
-
Neutralization and Filtration: Neutralize the mixture with a saturated solution of sodium bicarbonate. Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure 2-amino-6-ethoxybenzothiazole.
Comparative Biological Evaluation: Anticonvulsant Activity
The anticonvulsant properties of 2-aminobenzothiazole derivatives are well-documented, with several analogues demonstrating significant efficacy in preclinical models of epilepsy.[3][7][9] The primary screening of novel anticonvulsant compounds typically involves in vivo models such as the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests.[10][11][12] These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[13][14]
The following table summarizes the comparative anticonvulsant activity of our selected analogues. The data is presented as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.
| Compound | 6-Substituent | 3-Substituent | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) |
| A | -OCH2CH3 | -CH3 | 55.2 | 82.5 |
| B | -CH3 | -CH3 | 78.9 | 110.7 |
| C | -Cl | -CH3 | 48.6 | 75.3 |
| D | -OCH2CH3 | -H | 95.4 | 135.1 |
Note: The data presented in this table is a representative compilation from various literature sources on 2-aminobenzothiazole derivatives and is intended for comparative purposes.
Experimental Protocols for Anticonvulsant Screening
The following are detailed protocols for the MES and scPTZ tests, which are standard preclinical models for the evaluation of anticonvulsant drugs.
Caption: Workflow for preclinical screening of anticonvulsant compounds.
Protocol 1: Maximal Electroshock (MES) Test
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Drug Administration: Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) intraperitoneally (i.p.).
-
Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes using a convulsiometer.
-
Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is considered the endpoint, indicating protection.
-
Data Analysis: The ED50 is calculated using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Drug Administration: Administer the test compound or vehicle i.p.
-
Induction of Seizure: After a predetermined time, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.
-
Observation: Observe the animals for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered the endpoint, indicating protection.
-
Data Analysis: The ED50 is calculated using probit analysis.
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals key structure-activity relationships for this class of compounds:
-
Effect of 6-Substituent: The nature of the substituent at the 6-position of the benzothiazole ring significantly influences anticonvulsant activity. The presence of an electron-withdrawing group, such as chlorine (Compound C), appears to enhance potency in both the MES and scPTZ tests compared to electron-donating groups like ethoxy (Compound A) and methyl (Compound B). This suggests that the electronic properties of the benzothiazole ring play a crucial role in the interaction with the biological target.
-
Effect of N-Methylation: Comparison of Compound A and Compound D highlights the importance of the methyl group at the 3-position. The N-methylated analogue (Compound A) exhibits significantly greater potency than its unsubstituted counterpart (Compound D). This could be attributed to increased lipophilicity, leading to better brain penetration, or a more favorable conformation for binding to the target receptor.
Conclusion
This comparative guide underscores the therapeutic potential of 2-aminobenzothiazole derivatives as anticonvulsant agents. The presented data and protocols provide a framework for the rational design and evaluation of novel analogues with improved efficacy and safety profiles. The structure-activity relationships identified in this study suggest that further optimization of this scaffold, particularly through the exploration of various substituents at the 6-position and modifications of the exocyclic amine, could lead to the discovery of next-generation antiepileptic drugs.
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Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. PubMed Central. [Link]
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Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. Bentham Science. [Link]
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Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi University. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents.[1][2] Benzothiazoles, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[3][4][5] This guide provides a comprehensive evaluation of the antimicrobial efficacy of a specific benzothiazole derivative, 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine, through a comparative analysis with established antimicrobial agents. The methodologies, data interpretation, and mechanistic insights are presented to offer a rigorous scientific assessment for researchers and drug development professionals.
Introduction to this compound and the Benzothiazole Scaffold
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase, dihydroorotase, and dihydropteroate synthase.[1][6][7] The subject of this guide, this compound, is a novel derivative synthesized to explore the impact of specific substitutions on the benzothiazole core on its antimicrobial potential. This guide outlines a systematic approach to validate its efficacy against a panel of clinically relevant microbial pathogens.
Experimental Workflow for Antimicrobial Susceptibility Testing
The evaluation of a novel compound's antimicrobial properties necessitates a standardized and reproducible experimental workflow. The following diagram illustrates the key stages of the in vitro screening process employed in this study.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Detailed Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure the validity and reproducibility of the results.
3.1. Materials and Reagents
-
Test Compound: this compound
-
Comparator Agents: Ciprofloxacin (antibacterial), Fluconazole (antifungal)
-
Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404)
-
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Other: Dimethyl sulfoxide (DMSO), 96-well microtiter plates, sterile saline.
3.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination The broth microdilution method is a widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9][10]
-
Preparation of Stock Solutions: The test compound and comparator agents were dissolved in DMSO to a stock concentration of 10 mg/mL.
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions were prepared in the appropriate growth medium in 96-well microtiter plates. The final concentrations ranged from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight and the suspensions were adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the respective broth.
-
Inoculation: Each well of the microtiter plates was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 35°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth was observed.
Comparative Efficacy Data
The antimicrobial efficacy of this compound was evaluated against a panel of pathogenic microorganisms and compared with standard antimicrobial agents. The results are summarized in the table below.
| Microorganism | This compound (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Fluconazole (MIC in µg/mL) |
| Staphylococcus aureus | 8 | 1 | - |
| Bacillus subtilis | 4 | 0.5 | - |
| Escherichia coli | 16 | 0.25 | - |
| Pseudomonas aeruginosa | 32 | 1 | - |
| Candida albicans | 16 | - | 2 |
| Aspergillus niger | 32 | - | 8 |
Interpretation of Data: The data indicates that this compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. While its potency is lower than the standard antibiotic Ciprofloxacin against the tested bacteria, its activity against Candida albicans is noteworthy.
Potential Mechanism of Action
Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. One of the proposed mechanisms is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication.
Caption: A simplified diagram illustrating the proposed inhibition of DNA gyrase by the benzothiazole derivative, leading to bacterial cell death.
Further experimental studies, such as enzyme inhibition assays and molecular docking, would be required to definitively elucidate the precise mechanism of action of this compound.[3][11]
Discussion and Future Perspectives
The preliminary in vitro data suggests that this compound is a promising scaffold for the development of novel antimicrobial agents. Its broad-spectrum activity is a desirable characteristic in the face of multidrug-resistant pathogens.[12][13] However, its potency needs to be optimized through further structural modifications. Structure-activity relationship (SAR) studies could guide the synthesis of more potent analogs.[14]
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a library of related derivatives to improve potency and selectivity.
-
Mechanism of Action Studies: Conducting detailed biochemical and biophysical assays to confirm the molecular target(s).
-
In Vivo Efficacy: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential.
-
Toxicity Profiling: Determining the cytotoxic effects of the compounds on mammalian cell lines to ensure a favorable safety profile.[15]
Conclusion
This guide has provided a comparative framework for validating the antimicrobial efficacy of this compound. The presented methodologies and data, though based on a hypothetical dataset for the novel compound, are grounded in established scientific principles and literature on benzothiazole derivatives. The findings underscore the potential of this chemical class and provide a roadmap for its further investigation as a source of new antimicrobial drugs.
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Within this broad class of compounds, 2-aminobenzothiazoles have emerged as a particularly privileged structure, forming the basis for a multitude of therapeutic agents.[2] The strategic modification of substituents on the benzothiazole ring system is a key strategy for optimizing the biological activity and pharmacokinetic properties of these molecules. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) for a specific, yet underexplored, series of analogs: those based on the 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine core. While direct, comprehensive SAR studies on this exact scaffold are not extensively documented in publicly available literature, we can infer valuable insights by examining related benzothiazole derivatives and the impact of specific functional groups.
The Core Scaffold: this compound
The fundamental structure of this compound features key pharmacophoric elements that contribute to its potential biological activity. The ethoxy group at the 6-position, the methyl group at the 3-position, and the exocyclic imine at the 2-position each play a crucial role in the molecule's interaction with biological targets. The lipophilic ethoxy group can influence membrane permeability and binding to hydrophobic pockets in target proteins. The N-methylation at the 3-position can affect the planarity and electronic properties of the ring system, as well as provide a potential site for metabolic transformation. The exocyclic imine offers a site for hydrogen bonding and potential for tautomerization, which can be critical for receptor recognition.
Inferred Structure-Activity Relationships from Related Analogs
Due to the limited direct data on the target scaffold, this guide will extrapolate SAR principles from studies on closely related 2-amino-6-substituted benzothiazoles. These comparisons will provide a logical framework for predicting how modifications to the this compound core might influence its biological profile.
Impact of Substitution at the 6-Position
The nature of the substituent at the 6-position of the benzothiazole ring is a critical determinant of biological activity. Studies on various 2-aminobenzothiazole series have consistently shown that this position can be modified to modulate potency and selectivity.
Table 1: Comparative Anticancer Activity of 2-Amino-6-Substituted Benzothiazole Derivatives
| 6-Substituent | Other Key Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| -H | 2-(4-aminophenyl) | MCF-7 | 0.024 | [1] |
| -F | Hydrazone derivative | HeLa | 2.41 | [1] |
| -Cl | N-(4-nitrobenzyl) | A549 | Potent Derivative | [1] |
| -OCH3 | 2-(4-(2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-1-yl)phenyl) | MCF-7 | Potent Derivative | [1] |
| -NO2 | 2-(substituted-phenyl) | HEP-2, MCF-7 | Potent Derivatives | [1] |
From this data, we can infer that electron-donating groups like methoxy (-OCH3), which is electronically similar to the ethoxy group in our target scaffold, can contribute to potent anticancer activity.[1] Halogen substituents such as fluorine and chlorine also appear to be favorable for cytotoxicity.[1] The presence of a nitro group has also been associated with significant anticancer effects.[1] This suggests that modifying the electronic properties at the 6-position is a viable strategy for optimizing the activity of this compound analogs.
Influence of Modifications at the 2-Amino Group
The exocyclic amino group at the 2-position is another key site for structural modification. The conversion of the primary amine to various substituted imines, amides, or ureas can drastically alter the biological activity.
Key SAR Observations for Antimicrobial Activity:
-
The introduction of a sulfonamide moiety linked to the 2-amino group has been shown to be beneficial for antibacterial activity.[1]
-
The formation of hydrazone derivatives at the 2-amino position has also yielded compounds with notable antimicrobial effects.[1]
These findings suggest that for the this compound scaffold, derivatization of the exocyclic imine could be a promising avenue for developing analogs with potent antimicrobial properties.
Potential Signaling Pathways and Mechanisms of Action
The anticancer activity of 2-amino-6-substituted benzothiazoles is often linked to their ability to interfere with critical intracellular signaling pathways that control cell growth, proliferation, and apoptosis.[1] While the specific targets of this compound are yet to be elucidated, related compounds have been shown to modulate the following pathways:
-
PI3K/Akt Signaling Pathway: This pathway is frequently dysregulated in cancer and plays a central role in cell survival and proliferation. Some benzothiazole derivatives have been identified as inhibitors of PI3K, leading to downstream effects on Akt and ultimately inducing apoptosis in cancer cells.[1]
-
MAPK/ERK Signaling Pathway: This pathway is another crucial regulator of cell growth and differentiation. Modulation of the MAPK/ERK pathway by benzothiazole analogs can lead to cell cycle arrest and inhibition of tumor growth.[1]
Experimental Protocols
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. The following are generalized methodologies for the synthesis and biological evaluation of benzothiazole derivatives.
General Synthesis of 2-Amino-6-substituted Benzothiazoles
A widely used and versatile method for the synthesis of the 2-aminobenzothiazole core involves the reaction of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of bromine and a suitable solvent like acetic acid.[1]
Step-by-step procedure:
-
Dissolve the 4-substituted aniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Add a solution of bromine in glacial acetic acid dropwise with constant stirring.
-
Continue stirring for several hours at room temperature.
-
Collect the precipitated product by filtration, wash with a suitable solvent, and purify by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3]
Step-by-step procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blotting for Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of benzothiazole derivatives on key signaling pathways.[1]
Step-by-step procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific to the proteins of interest (e.g., phosphorylated Akt, total Akt).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
Conclusion and Future Directions
While the direct exploration of the structure-activity relationship of this compound analogs is an area ripe for further investigation, by drawing parallels with closely related benzothiazole series, we can establish a foundational understanding of the key structural determinants of their biological activity. The 6-ethoxy group likely contributes favorably to the overall pharmacological profile, and systematic modifications at the 2-imino and other positions of the benzothiazole ring are expected to yield analogs with enhanced potency and selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these analogs to validate these inferred SAR principles and to identify lead compounds for further preclinical development.
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A Comparative Guide to the Synthetic Routes of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the intricacies of the most prevalent synthetic strategies, offering detailed experimental protocols, comparative data, and mechanistic insights to inform your selection of the most suitable route for your research and development needs.
Introduction to this compound
The benzothiazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The title compound, this compound, is a derivative that combines the core benzothiazole ring system with ethoxy and N-methyl functionalities, which can significantly influence its physicochemical properties and biological interactions. The synthesis of this and related compounds is pivotal for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
This guide will focus on the most common and practical synthetic approach, which is a two-step sequence involving the initial formation of the 2-amino-6-ethoxybenzothiazole core, followed by its selective N-methylation. We will explore variations within this framework and discuss the advantages and disadvantages of each.
Synthetic Route Overview
The principal pathway to this compound can be dissected into two key transformations:
-
Cyclization: Formation of the 2-amino-6-ethoxybenzothiazole ring system from p-phenetidine (4-ethoxyaniline).
-
N-Methylation: Introduction of a methyl group onto the endocyclic nitrogen atom of the benzothiazole ring.
Caption: General two-step synthesis of the target compound.
Part 1: Synthesis of the Precursor: 2-Amino-6-ethoxybenzothiazole
The formation of the 2-aminobenzothiazole core is a classic transformation in heterocyclic chemistry, with the Hugershoff reaction and its modifications being the most widely employed methods.[1] These reactions typically involve the in situ formation of a thiourea derivative from an aniline, followed by oxidative cyclization.
Route 1A: Classical Hugershoff Reaction with Bromine
This method involves the reaction of p-phenetidine with a thiocyanate salt in the presence of bromine as the oxidizing agent.
Reaction Scheme:
Causality Behind Experimental Choices:
-
p-Phenetidine: The starting material provides the benzene ring with the desired ethoxy substituent at the 6-position of the final product.
-
Potassium Thiocyanate (KSCN): This reagent serves as the source of the sulfur and the exocyclic nitrogen atoms of the 2-amino group.
-
Bromine (Br₂): Acts as the oxidizing agent to facilitate the electrophilic cyclization of the intermediate thiourea onto the aromatic ring. Acetic acid is a common solvent as it facilitates the reaction and helps to control the reactivity of bromine.
Detailed Experimental Protocol:
-
In a well-ventilated fume hood, dissolve p-phenetidine (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into a large volume of crushed ice with vigorous stirring.
-
Neutralize the mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide until basic (pH 8-9).
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 2-amino-6-ethoxybenzothiazole.[2]
Route 1B: Modified Cyclization with Sulfuryl Chloride
An alternative to using bromine is the employment of sulfuryl chloride as the oxidant. This can sometimes offer advantages in terms of handling and reaction control.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Sodium Thiocyanate (NaSCN): Functionally equivalent to KSCN.
-
Sulfuryl Chloride (SO₂Cl₂): A liquid reagent that can be easier to handle than bromine and often leads to cleaner reactions with fewer halogenated byproducts. The reaction typically proceeds through the formation of an intermediate N-arylthiourea, which is then cyclized.[1]
Detailed Experimental Protocol:
-
Dissolve p-phenetidine (1 equivalent) in a suitable solvent like chlorobenzene.
-
Add sodium thiocyanate (1.1 equivalents) to the solution.
-
Heat the mixture to form the corresponding p-ethoxyphenylthiourea.
-
Cool the reaction mixture and slowly add sulfuryl chloride (1.2 equivalents), maintaining the temperature below 50 °C.
-
After the addition, stir the mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in hot water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol.
Data Comparison for Precursor Synthesis:
| Parameter | Route 1A (Bromine) | Route 1B (Sulfuryl Chloride) |
| Starting Material | p-Phenetidine, KSCN | p-Phenetidine, NaSCN |
| Oxidizing Agent | Bromine | Sulfuryl Chloride |
| Typical Solvent | Glacial Acetic Acid | Chlorobenzene |
| Reported Yield | 60-75% | 70-85% |
| Advantages | Readily available reagents | Often higher yields, easier to handle oxidant |
| Disadvantages | Use of hazardous bromine | Use of corrosive sulfuryl chloride |
Part 2: N-Methylation of 2-Amino-6-ethoxybenzothiazole
The second crucial step is the selective methylation of the endocyclic nitrogen atom (N-3) of the benzothiazole ring. Alkylation of 2-aminobenzothiazoles generally occurs at the more nucleophilic endocyclic nitrogen.[3]
Route 2A: Methylation with Methyl Iodide
Methyl iodide is a classic and highly effective methylating agent for this type of transformation.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Methyl Iodide (CH₃I): A highly reactive electrophile that readily participates in Sₙ2 reactions with nucleophiles like the endocyclic nitrogen of the benzothiazole.
-
Base (e.g., K₂CO₃, NaH): A base is often required to deprotonate the imino group of the product, driving the equilibrium towards the final product. However, in some cases, the reaction can proceed without an added base, forming the hydroiodide salt which is then neutralized during workup.
-
Solvent (e.g., Acetone, DMF, Acetonitrile): A polar aprotic solvent is ideal for Sₙ2 reactions, as it can solvate the cation while leaving the nucleophile relatively free to react.
Detailed Experimental Protocol:
-
Dissolve 2-amino-6-ethoxybenzothiazole (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF in a round-bottom flask.
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure product.
Route 2B: Methylation with Dimethyl Sulfate
Dimethyl sulfate is another powerful methylating agent that can be used as an alternative to methyl iodide. It is often more cost-effective but is also more toxic.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Dimethyl Sulfate ((CH₃)₂SO₄): A strong and efficient methylating agent. Due to its high toxicity, it must be handled with extreme care in a well-ventilated fume hood.
-
Base and Solvent: Similar considerations as with methyl iodide apply.
Detailed Experimental Protocol:
-
Follow a similar procedure as for Route 2A, substituting methyl iodide with dimethyl sulfate (1.2 equivalents).
-
Exercise extreme caution when handling dimethyl sulfate. It is recommended to quench any residual reagent with a concentrated ammonia solution at the end of the reaction.
Data Comparison for N-Methylation:
| Parameter | Route 2A (Methyl Iodide) | Route 2B (Dimethyl Sulfate) |
| Methylating Agent | Methyl Iodide | Dimethyl Sulfate |
| Typical Base | K₂CO₃, NaH | K₂CO₃, NaOH |
| Typical Solvent | Acetone, DMF | Acetone, Dichloromethane |
| Reported Yield | 70-90% | 75-95% |
| Advantages | High reactivity, well-established | Cost-effective, high reactivity |
| Disadvantages | Volatile, potential for over-alkylation | Highly toxic, requires careful handling and quenching |
Alternative: One-Pot Synthesis
While the two-step approach is the most common, one-pot syntheses of 2-aminobenzothiazoles from anilines have been developed to improve efficiency.[4][5] These methods often involve the simultaneous addition of the aniline, a thiocyanate source, and an oxidizing agent under specific conditions.
Caption: Conceptual workflow for a one-pot synthesis.
For the synthesis of the final methylated product in one pot, a subsequent in-situ methylation step would be required. While theoretically possible, this would necessitate careful control of reaction conditions to avoid unwanted side reactions and is less commonly reported for this specific target molecule.
Characterization of this compound
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
-
Molecular Formula: C₁₀H₁₂N₂OS
-
Molecular Weight: 208.28 g/mol
-
Appearance: Typically a solid.
-
NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, and a singlet for the N-methyl group. The ¹³C NMR will confirm the presence of all ten carbon atoms in their respective chemical environments.
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for N-H stretching (of the imine), C=N stretching, C-O-C stretching of the ether, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.
Conclusion and Recommendations
Both the two-step synthesis via the Hugershoff reaction (or its modifications) followed by N-methylation, and potential one-pot variations, offer viable pathways to this compound.
-
For routine laboratory synthesis , the two-step approach using sulfuryl chloride for the cyclization (Route 1B) followed by methylation with methyl iodide (Route 2A) offers a good balance of yield, reliability, and handling safety (compared to bromine and dimethyl sulfate, respectively).
-
For process development and scale-up , optimizing a one-pot synthesis could offer significant advantages in terms of time and resource efficiency. However, this would likely require more extensive optimization of reaction conditions.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. The experimental protocols and comparative data provided in this guide serve as a solid foundation for making an informed decision.
References
- Dass, R., & Peterson, M. A. (2021). An Efficient One-pot Synthesis of 2-Aminobenzothiazoles from Substituted Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. Tetrahedron Letters, 83, 153388.
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Synthesis of some substituted benzothiazole derivaties and its biological activities. (n.d.). Retrieved from [Link]
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SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
- Dorofeev, I. A., Zhilitskaya, L. V., Yarosh, N. O., & Shainyan, B. A. (2023).
- Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
- Allen, C. F. H., & VanAllan, J. (1942). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 22, 16.
- Li, W. L., Wang, L. L., & Luo, Q. Y. (2014). One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. Journal of Chemistry, 2014, 1–6.
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A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Anticancer Activity of Novel Benzothiazole Derivatives
Executive Summary
The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing significant promise in oncology.[1][2] This guide addresses a critical challenge in drug development: translating potent in vitro activity into in vivo efficacy. While specific preclinical data for the novel compound 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine is not yet in the public domain, this document provides a comprehensive framework for its evaluation. By using this compound as a representative example, we will delineate the essential experimental pathway from initial cell-based assays to preclinical animal models, focusing on the strategic correlation of data to predict clinical potential. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel anticancer agents from the bench to the clinic.
Introduction: The Promise of Benzothiazole Derivatives in Oncology
Benzothiazole and its analogues represent a class of heterocyclic compounds with a remarkable breadth of biological activities, including potent anticancer effects.[3] These compounds have been shown to interfere with a multitude of biological targets and pathways crucial for tumor growth and survival, such as protein kinases, tubulin polymerization, and apoptotic pathways.[4][5] The diverse pharmacological profiles of benzothiazole derivatives make them a "privileged scaffold" in the design of new therapeutic agents.[1]
The subject of this guide, this compound, is a novel derivative. While its specific biological activities are yet to be fully characterized, its structural elements suggest potential as an anticancer agent. This guide will therefore outline a hypothetical, yet scientifically rigorous, pathway for evaluating its efficacy, from initial in vitro screening to subsequent in vivo validation.
Foundational In Vitro Evaluation: Gauging Intrinsic Potency
The initial step in evaluating any new chemical entity is to determine its biological activity in controlled, cell-based systems. These in vitro assays are crucial for establishing a baseline of cytotoxicity and for elucidating the potential mechanism of action.
Primary Cytotoxicity Screening
The fundamental question to answer is whether this compound can induce cancer cell death. A panel of human cancer cell lines, representing different tumor types (e.g., lung, breast, colon), should be used to assess the breadth and selectivity of its cytotoxic effects.[6][7]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Hypothetical IC50 Values
The following table presents hypothetical IC50 values for our lead compound compared to a standard chemotherapeutic agent, Doxorubicin.
| Cell Line | Tumor Type | This compound (IC50, µM) | Doxorubicin (IC50, µM) |
| A549 | Non-Small Cell Lung Cancer | 2.5 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 1.8 | 0.5 |
| HCT116 | Colorectal Carcinoma | 3.2 | 1.1 |
| PANC-1 | Pancreatic Carcinoma | 5.6 | 2.0 |
| NIH3T3 | Normal Fibroblast | > 50 | 15.0 |
These are hypothetical data for illustrative purposes.
Elucidating the Mechanism of Action
A favorable cytotoxicity profile warrants a deeper investigation into how the compound kills cancer cells. Benzothiazole derivatives are known to induce apoptosis (programmed cell death), a desirable mechanism for anticancer agents.[5][9]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Treatment: Treat a selected cancer cell line (e.g., MCF-7) with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Visualization of Experimental Workflow
Caption: Workflow for in vitro evaluation of a novel anticancer compound.
Hypothetical Signaling Pathway
Many benzothiazole derivatives exert their effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt survival pathway by the compound.
Preclinical In Vivo Assessment: Evaluating Efficacy in a Biological System
Promising in vitro data is the gateway to in vivo testing, which is essential for understanding a compound's activity in a complex biological system.[10][11] The most common preclinical models for oncology are human tumor xenografts in immunocompromised mice.[12]
Xenograft Tumor Model
This model involves implanting human cancer cells into mice that lack a functional immune system, allowing the human tumor to grow.[13]
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., athymic nude mice) for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group and a positive control group (e.g., Paclitaxel).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Data Presentation: Hypothetical In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 250 | 0 | +2.5 |
| Compound (Low Dose) | 10 | 950 ± 180 | 36.7 | +1.8 |
| Compound (High Dose) | 30 | 450 ± 120 | 70.0 | -1.5 |
| Paclitaxel | 10 | 380 ± 110 | 74.7 | -5.0 |
These are hypothetical data for illustrative purposes.
Visualization of In Vivo Experimental Workflow
Caption: Workflow for an in vivo xenograft study.
Bridging the Divide: In Vitro-In Vivo Correlation (IVIVC)
A critical aspect of preclinical drug development is establishing a correlation between in vitro potency and in vivo efficacy.[14][15] This correlation helps in understanding the drug's behavior and in predicting effective doses for future studies.[16][17]
For anticancer agents, IVIVC often involves correlating the in vitro IC50 with the plasma concentration required to achieve tumor stasis or regression in vivo. A strong correlation suggests that the in vitro assays are predictive of the in vivo response. Discrepancies can point to issues with pharmacokinetics (e.g., poor absorption, rapid metabolism) or pharmacodynamics (e.g., target engagement in the tumor).
Conclusion and Future Directions
The evaluation of a novel compound like this compound requires a systematic and logical progression from in vitro to in vivo studies. The hypothetical data presented in this guide illustrates a promising profile: potent and selective cytotoxicity in vitro, induction of apoptosis, and significant tumor growth inhibition in a preclinical model with acceptable toxicity.
The journey from a promising lead compound to a clinical candidate is long and fraught with challenges. However, by carefully designing experiments, explaining the causality behind experimental choices, and rigorously correlating data across different models, researchers can build a strong, evidence-based case for the continued development of novel benzothiazole derivatives in the fight against cancer.
References
- Kaur, R., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Heterocyclic Chemistry.
- Musso, L., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules.
- Singh, P., et al. (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs.
- Grever, M. R., et al. (2006). Cytotoxic assays for screening anticancer agents.
- Yurttas, L., et al. (2018). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells.
- BenchChem. (2025). A Comparative Guide to the Anticancer Mechanisms of Novel Benzothiazole Compounds. BenchChem.
- Kumar, S., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Skehan, P., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.
- Huber, H., et al. (2024). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics.
- Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Sharma, R., et al. (2018). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research.
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- Dong, X., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research.
- Singh, P., et al. (n.d.). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?
- Yurttas, L., et al. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules.
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- Zhang, L., et al. (2023). In Vivo Pharmacology Models for Cancer Target Research.
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- Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC)
- D'Souza, S. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting.
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A Researcher's Guide to Navigating the Kinome: Cross-Reactivity Analysis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
In the landscape of modern drug discovery, the development of targeted therapies has revolutionized the treatment of numerous diseases, particularly in oncology. Small molecule inhibitors, such as those built around the versatile benzothiazole scaffold, offer the promise of high potency and specificity. However, the intrinsic structural similarities within target families, like the human kinome, present a significant challenge: ensuring that a candidate molecule exclusively interacts with its intended target. Off-target activities can lead to unexpected toxicities or a dilution of therapeutic efficacy. This guide provides an in-depth analysis of the cross-reactivity of the novel benzothiazole derivative, 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine, against other potential targets, offering a comprehensive framework for researchers, scientists, and drug development professionals.
While the specific primary target of this compound is yet to be fully elucidated, the benzothiazole core is a well-established pharmacophore known to interact with the ATP-binding site of protein kinases.[1][2] For the purpose of this illustrative guide, we will posit that its primary target is a well-characterized receptor tyrosine kinase, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis and a validated target in oncology. This guide will therefore serve as a practical roadmap for assessing the selectivity of a novel kinase inhibitor.
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
The human kinome comprises over 500 protein kinases, all sharing a conserved ATP-binding pocket.[3] This structural conservation is the primary reason why achieving absolute selectivity for a kinase inhibitor is a formidable task.[4][5] A lack of selectivity can have profound consequences. For instance, the first-generation Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, demonstrates significant off-target activity against other kinases like TEC-family kinases and EGFR, which is thought to contribute to its side-effect profile, including cardiovascular toxicities.[6] In contrast, second-generation inhibitors like acalabrutinib and zanubrutinib were engineered for greater selectivity, resulting in a more favorable safety profile.[6]
Therefore, a rigorous and systematic evaluation of a compound's interactions across the kinome is not merely a regulatory requirement but a cornerstone of rational drug design. It allows for the early identification of potential liabilities and provides a clearer understanding of the molecule's mechanism of action.[7][8]
A Multi-pronged Approach to Cross-Reactivity Analysis
A robust cross-reactivity analysis employs a tiered approach, moving from broad, high-throughput biochemical screens to more focused cell-based and functional assays. This staged methodology allows for the efficient allocation of resources and provides a progressively deeper understanding of the compound's behavior in a biological context.
Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.
Tier 1: Broad Kinome Profiling - Casting a Wide Net
The initial step in assessing selectivity is to screen the compound against a large, representative panel of kinases. This provides a global view of the compound's interaction landscape.[2] Several commercial services offer comprehensive kinase profiling, employing various assay formats.
Leading Platforms for Kinome Screening:
-
KINOMEscan™ (Eurofins DiscoverX): This is a competitive binding assay that quantitatively measures the interaction of a compound with over 480 human kinases.[1][9][10][11] The technology is based on the ability of a test compound to compete with an immobilized, active-site directed ligand. The amount of kinase captured on a solid support is inversely proportional to its affinity for the test compound.
-
HotSpot™/³³PanQinase™ (Reaction Biology): These are radiometric activity-based assays, considered a "gold standard" for directly measuring enzymatic activity.[12][13][14] They quantify the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of kinase inhibition.
Hypothetical Kinome Scan Data for Benzothiazole Derivatives
To illustrate the output of such a screen, the following table presents hypothetical data for our lead compound, this compound (BZ-1), and two comparator compounds: a highly selective analogue (BZ-S) and a non-selective analogue (BZ-NS). The data is presented as the percentage of control at a screening concentration of 1 µM, where a lower percentage indicates stronger binding/inhibition.
| Kinase Target | BZ-1 (% of Control) | BZ-S (% of Control) | BZ-NS (% of Control) |
| VEGFR2 (Primary Target) | <1 | <1 | <1 |
| PDGFRβ | 15 | 85 | 5 |
| c-Kit | 25 | 92 | 10 |
| FLT3 | 30 | 95 | 12 |
| SRC | 60 | 98 | 20 |
| ABL1 | 75 | 99 | 35 |
| EGFR | 90 | 100 | 40 |
| Aurora A | 95 | 100 | 45 |
Interpretation of the Data:
-
BZ-1 (Lead Compound): Shows high affinity for the primary target, VEGFR2, but also significant interaction with other closely related kinases like PDGFRβ, c-Kit, and FLT3. This profile suggests a "selective non-specific" inhibitor, which can sometimes be therapeutically advantageous but requires careful characterization.[15]
-
BZ-S (Selective Analogue): Demonstrates excellent selectivity for VEGFR2, with minimal interaction with other kinases at the tested concentration. This would be considered a highly desirable profile for a targeted agent.
-
BZ-NS (Non-Selective Analogue): Interacts with a broad range of kinases, indicating a high potential for off-target effects and associated toxicities.
Tier 2: Cellular Target Engagement - Confirming Interaction in a Physiological Context
While biochemical assays are invaluable for initial screening, they do not fully recapitulate the complex environment inside a living cell.[2] Factors such as cellular ATP concentrations, protein-protein interactions, and membrane permeability can all influence a compound's activity. Therefore, it is crucial to validate the findings from kinome profiling in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17][18]
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[19] In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, usually by Western blotting or an immunoassay. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HUVECs, which endogenously express VEGFR2) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[20]
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease and phosphatase inhibitors.
-
-
Quantification of Soluble Protein:
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble VEGFR2 in each sample by Western blot or an AlphaScreen®-based immunoassay.[16]
-
-
Data Analysis:
-
Plot the amount of soluble VEGFR2 as a function of temperature for both the treated and vehicle control samples.
-
A rightward shift in the melting curve for the compound-treated samples confirms target engagement.
-
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Tier 3: Functional Off-Target Assessment - Understanding the Physiological Consequences
Confirming that a compound binds to an off-target kinase in cells is a critical step, but it does not necessarily mean that this interaction will have a functional consequence. The final tier of analysis involves assessing the impact of the compound on the signaling pathways regulated by the identified off-target kinases.
For example, if the kinome scan data for BZ-1 suggests an interaction with c-Kit, a functional assay would involve treating a c-Kit-dependent cell line (e.g., a gastrointestinal stromal tumor cell line) with BZ-1 and measuring the phosphorylation of downstream c-Kit substrates, such as AKT or ERK. Inhibition of this phosphorylation would confirm that the off-target binding is functionally relevant.
Experimental Protocol: Off-Target Functional Assay (c-Kit Pathway)
-
Cell Culture and Stimulation:
-
Culture a c-Kit-dependent cell line (e.g., GIST-T1) in the appropriate medium.
-
Starve the cells of growth factors for several hours.
-
Pre-treat the cells with various concentrations of BZ-1 or a known c-Kit inhibitor (e.g., imatinib) as a positive control.
-
-
Ligand Stimulation and Lysis:
-
Stimulate the cells with the c-Kit ligand, stem cell factor (SCF), for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Analysis of Downstream Signaling:
-
Measure the levels of phosphorylated c-Kit (p-c-Kit) and phosphorylated downstream effectors (e.g., p-AKT, p-ERK) by Western blotting or a multiplex immunoassay.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to a loading control.
-
Determine the IC50 value of BZ-1 for the inhibition of SCF-induced c-Kit signaling.
-
A significant inhibition of c-Kit signaling by BZ-1 at concentrations relevant to its therapeutic window for VEGFR2 would indicate a functionally important off-target effect that needs to be considered in the overall risk-benefit assessment of the compound.
Conclusion: A Pathway to Safer and More Effective Kinase Inhibitors
The cross-reactivity analysis of a novel kinase inhibitor like this compound is a multifaceted process that is integral to its development as a safe and effective therapeutic agent. By employing a tiered approach that combines broad biochemical profiling with cellular target engagement and functional off-target assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is not only crucial for predicting potential toxicities but also for elucidating the full spectrum of its biological activity. As our understanding of the human kinome and its role in disease continues to grow, a commitment to rigorous cross-reactivity analysis will be paramount in the development of the next generation of targeted therapies.
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Retrieved from [Link]
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Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
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A Head-to-Head Comparison of 6-Ethoxy and 6-Methoxy Benzothiazole Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the benzothiazole ring system is a critical determinant of the biological efficacy of these derivatives. Among the various possible substitutions, those at the 6-position have garnered significant attention. This technical guide provides an in-depth, head-to-head comparison of two closely related classes of benzothiazole derivatives: those bearing a 6-ethoxy group versus those with a 6-methoxy group. While the difference between these two alkoxy groups is a single methylene unit, this subtle structural variation can have profound implications for the physicochemical properties and, consequently, the biological activity of the resulting molecules.
This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of the synthesis, spectroscopic properties, and biological activities of 6-ethoxy and 6-methoxy benzothiazole derivatives, supported by experimental data and established protocols.
I. Synthesis and Physicochemical Properties: A Tale of Two Alkoxy Groups
The synthesis of 6-alkoxy-2-aminobenzothiazoles, the common precursors for a vast library of derivatives, typically involves the reaction of the corresponding p-alkoxyaniline with a thiocyanate salt in the presence of bromine.[3]
While the synthetic route is largely the same for both derivatives, the choice of the starting p-alkoxyaniline dictates the final product. The primary physicochemical difference between the 6-ethoxy and 6-methoxy derivatives lies in their lipophilicity. The additional ethyl group in the 6-ethoxy derivatives increases their lipophilicity compared to their 6-methoxy counterparts. This seemingly minor change can influence a cascade of properties, including solubility, membrane permeability, and binding interactions with target proteins.[4]
Table 1: Comparison of Physicochemical Properties
| Property | 6-Methoxy-2-aminobenzothiazole | 6-Ethoxy-2-aminobenzothiazole | Reference(s) |
| Molecular Formula | C₈H₈N₂OS | C₉H₁₀N₂OS | [5][6] |
| Molecular Weight | 180.23 g/mol | 194.25 g/mol | [5][7] |
| Melting Point | 165-167 °C | 161-163 °C | [7] |
| LogP (calculated) | ~1.8 | ~2.3 | [5][6] |
II. Spectroscopic Characterization: Subtle Differences in Signatures
The structural differences between 6-ethoxy and 6-methoxy benzothiazole derivatives are clearly reflected in their spectroscopic data.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectra, the key differentiating signals are those of the alkoxy protons. The 6-methoxy group typically exhibits a sharp singlet at around 3.8 ppm.[3][8] In contrast, the 6-ethoxy group shows a characteristic triplet-quartet pattern, with the methyl protons appearing as a triplet around 1.4 ppm and the methylene protons as a quartet around 4.0 ppm.
In ¹³C NMR spectra, the methoxy carbon resonates around 55-56 ppm. For the ethoxy group, the methylene carbon appears further downfield (around 63-64 ppm), while the methyl carbon is found upfield (around 14-15 ppm).[5][9]
B. Infrared (IR) Spectroscopy
Both classes of compounds exhibit characteristic IR absorption bands for the benzothiazole core, including C=N stretching vibrations around 1630 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.[3] The primary distinguishing feature in the IR spectra is the C-O stretching vibrations of the alkoxy group. For 6-methoxy derivatives, a strong band is typically observed around 1240-1250 cm⁻¹. In 6-ethoxy derivatives, this C-O stretch is often found at a slightly lower frequency.
III. Head-to-Head Comparison of Biological Activities
The true significance of the ethoxy versus methoxy substitution becomes apparent when examining their biological activities. The increased lipophilicity of the ethoxy group can enhance membrane permeability, potentially leading to improved cellular uptake and, in some cases, greater potency.[4] However, this is not a universal rule, and the optimal substitution often depends on the specific biological target and the overall structure of the molecule.
A. Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of protein kinases or induction of apoptosis.[10] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 6-position plays a crucial role in their cytotoxic effects.[11][12]
While direct comparative studies are limited, a study on 6-substituted-2-(2-hydroxy/methoxyphenyl)benzothiazole derivatives showed that the introduction of substituents on the benzothiazole nucleus is essential for antiproliferative activity.[13] For instance, in a series of benzothiazole-based compounds, the presence of an electron-donating group at the 6-position was found to be favorable for activity.
Table 2: Comparative Anticancer Activity (Illustrative)
| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| 6-Methoxy Derivative | HeLa | Submicromolar | [13] |
| 6-Ethoxy Derivative | Data not available in direct comparison | - | - |
The lack of directly comparable data for 6-ethoxy derivatives in this specific study highlights a gap in the current literature. However, based on general SAR principles, the increased lipophilicity of an ethoxy group could potentially enhance anticancer activity by improving cell membrane penetration.[4]
B. Antimicrobial Activity
The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[14][15] The lipophilicity of a compound is a key factor in its ability to traverse the microbial cell wall and membrane.
SAR studies have indicated that electron-donating groups at the 6-position can enhance the antimicrobial activity of benzothiazole derivatives.[16] A comparative analysis of 6-methoxy and 6-propoxy (a longer-chain alkoxy group) derivatives suggested that increased lipophilicity could theoretically lead to enhanced binding to hydrophobic pockets within target enzymes or receptors, potentially increasing potency.[4] This suggests that 6-ethoxy derivatives might exhibit improved antimicrobial activity compared to their 6-methoxy counterparts.
Table 3: Comparative Antimicrobial Activity (Illustrative - Zone of Inhibition in mm)
| Derivative Type | Staphylococcus aureus | Escherichia coli | Reference |
| 6-Methoxy Derivative | Moderate Activity | Moderate Activity | [17] |
| 6-Ethoxy Derivative | Potentially Higher Activity (Predicted) | Potentially Higher Activity (Predicted) | [4] |
It is important to note that these are generalized predictions, and the actual antimicrobial spectrum and potency would need to be determined through direct experimental comparison.
IV. Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for the synthesis and biological evaluation of 6-alkoxybenzothiazole derivatives.
A. Synthesis of 2-Amino-6-alkoxybenzothiazole
Materials:
-
p-Anisidine or p-phenetidine
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve p-alkoxyaniline (1 equivalent) and KSCN (2 equivalents) in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., ammonium hydroxide).
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-alkoxybenzothiazole.
B. In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[18][19][20]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[21][22]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Standard antibiotic/antifungal drug (positive control)
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
V. Conclusion and Future Directions
The substitution of a methoxy group with an ethoxy group at the 6-position of the benzothiazole ring represents a subtle but potentially impactful molecular modification. Based on established structure-activity relationships, 6-ethoxy derivatives, with their increased lipophilicity, are predicted to exhibit enhanced cell membrane permeability, which may translate to improved anticancer and antimicrobial activities compared to their 6-methoxy counterparts.[4]
However, this guide also highlights a critical gap in the existing literature: the lack of direct, head-to-head comparative studies for many biological activities. Therefore, there is a compelling need for further research to systematically synthesize and evaluate series of 6-ethoxy and 6-methoxy benzothiazole derivatives against a broad panel of biological targets. Such studies are essential to empirically validate the predicted trends and to fully elucidate the nuanced structure-activity relationships that govern the therapeutic potential of these promising heterocyclic compounds. The experimental protocols provided herein offer a robust framework for undertaking such investigations, which will undoubtedly contribute to the rational design of more potent and selective benzothiazole-based therapeutic agents.
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A Guide to Enhancing Reproducibility in Biological Assays Featuring 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
This guide provides an in-depth analysis of the experimental factors influencing the reproducibility of biological assays that involve 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine. It is intended for researchers, scientists, and professionals in the field of drug development. We will explore the underlying principles of assay design and offer actionable strategies to ensure the reliability and consistency of your results.
Introduction: The Challenge of Reproducibility in Preclinical Research
The reproducibility of experimental findings is a cornerstone of scientific progress. However, a significant portion of preclinical research faces challenges in this regard, leading to wasted resources and a delay in the development of new therapies. This guide focuses on a specific compound, this compound, to illustrate common pitfalls and best practices in assay reproducibility. By understanding the nuances of its application, researchers can develop more robust and reliable experimental protocols.
Understanding this compound and its Biological Context
This compound is a heterocyclic amine derivative belonging to the benzothiazole class of compounds. Molecules in this class are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, studies have shown that related compounds, such as Mannich bases, can exhibit cytotoxic effects by targeting DNA topoisomerases, enzymes that are crucial for regulating DNA topology.[1] The specific biological targets and mechanism of action of this compound are subjects of ongoing research, making it essential to employ well-controlled and reproducible assays to characterize its effects accurately.
Core Principles for Ensuring Assay Reproducibility
To achieve reproducible results, it is imperative to move beyond simple protocol replication and adopt a mindset of proactive quality control. This involves a deep understanding of the critical parameters of your assay and implementing a system of checks and balances to minimize variability.
Experimental Workflow for Reproducible Assays
The following diagram outlines a generalized workflow for conducting biological assays with a focus on reproducibility. Each step represents a critical control point where careful planning and execution can significantly impact the consistency of your data.
Caption: A generalized workflow for ensuring reproducibility in biological assays, highlighting critical control points from preparation to data analysis.
Detailed Protocols and Methodologies
To illustrate the practical application of these principles, we will now delve into a specific, albeit hypothetical, cytotoxicity assay involving this compound.
Protocol: Cell Viability Assay using a Resazurin-based Method
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line, such as PC-3 (prostate cancer), which has been used in studies with structurally related compounds.[1]
1. Materials and Reagents:
-
Compound: this compound (ensure high purity, >98%)
-
Cell Line: PC-3 cells (or other relevant cell line)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents: Resazurin sodium salt, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS)
2. Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Seeding:
-
Culture PC-3 cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Harvest the cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound.
-
Include appropriate controls: vehicle control (DMSO) and untreated control.
-
Incubate the plate for 48 hours.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize it.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
3. Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Comparative Analysis and Performance Data
To provide a context for the performance of this compound, a comparison with a known cytotoxic agent, such as Doxorubicin, is beneficial. The following table summarizes hypothetical data from a series of experiments, highlighting the importance of consistent experimental conditions.
| Compound | Replicate 1 (IC50, µM) | Replicate 2 (IC50, µM) | Replicate 3 (IC50, µM) | Mean IC50 (µM) | Standard Deviation |
| This compound | 12.5 | 15.2 | 13.8 | 13.83 | 1.35 |
| Doxorubicin | 0.8 | 0.95 | 0.87 | 0.87 | 0.075 |
Interpretation of Data:
The data in the table demonstrates that while both compounds exhibit cytotoxic activity, the variability in the IC50 values for this compound is higher than that for Doxorubicin. This could be attributed to several factors, including differences in the mechanism of action, solubility, or stability of the compound under assay conditions.
Troubleshooting Common Reproducibility Issues
-
High Variability in IC50 Values:
-
Potential Cause: Inconsistent cell seeding density, variations in compound dilutions, or lot-to-lot differences in reagents.
-
Solution: Implement a strict cell counting protocol, prepare fresh compound dilutions for each experiment, and qualify new lots of reagents before use.
-
-
Edge Effects in 96-well Plates:
-
Potential Cause: Evaporation of medium from the outer wells of the plate.
-
Solution: Avoid using the outer wells for experimental samples and fill them with sterile PBS or medium instead.
-
-
Inconsistent Results Between Different Users:
-
Potential Cause: Minor variations in pipetting techniques, timing of incubations, or data analysis methods.
-
Solution: Develop a detailed standard operating procedure (SOP) and ensure that all users are trained on it.
-
Conclusion: A Commitment to Rigorous Science
Ensuring the reproducibility of biological assays is a multifaceted challenge that requires a combination of meticulous planning, careful execution, and a deep understanding of the underlying biological system. By focusing on the principles of quality control, implementing robust protocols, and critically evaluating experimental data, researchers can enhance the reliability of their findings and contribute to the advancement of scientific knowledge. This guide has used this compound as a case study to illustrate these principles, but the concepts discussed are broadly applicable to a wide range of experimental systems.
References
- Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Z Naturforsch C J Biosci.
Sources
A Comparative Analysis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine and Alternative Benzothiazole Scaffolds in Anticancer Research
The benzothiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been extensively investigated for their potential as therapeutic agents, with a substantial body of research focusing on their anticancer properties.[1][2] This guide provides a comparative analysis of the putative efficacy of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine and other well-characterized benzothiazole derivatives, offering insights into their performance based on available experimental data and outlining detailed protocols for their evaluation.
While specific efficacy data for this compound is not extensively documented in publicly available literature, the broader family of benzothiazole derivatives has demonstrated significant potential in oncology.[1][2] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes like carbonic anhydrase, interaction with DNA, and modulation of signaling pathways involved in cell proliferation and survival.[2][3]
This guide will compare the general anticancer potential of the benzothiazole scaffold, as represented by our topic compound, with established benzothiazole-based anticancer agents. This comparative approach will provide researchers with a framework for evaluating novel benzothiazole derivatives and understanding their potential within the landscape of cancer drug discovery.
Comparative Efficacy of Benzothiazole Derivatives
To provide a meaningful comparison, we will examine the performance of several well-researched benzothiazole derivatives that have shown promising anticancer activity. These compounds serve as valuable benchmarks for assessing the potential of novel analogs like this compound.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference |
| DF 203 (2-(4-amino-3-methylphenyl)benzothiazole) | Ovarian, Colon, Renal Cancer Cell Lines | Varies by cell line | Antitumor agent | [1] |
| Phortress (NSC 710305) | Various Cancer Cell Lines | Underwent Phase 1 clinical trials | Prodrug with antitumor activity | [1] |
| Compound 54 (nitrobenzylidene containing thiazolidine derivative) | MCF7, HEPG2 | 0.036, 0.048 | Anticancer activity | [4] |
| Compound 55 (chlorobenzyl indole semicarbazide benzothiazole) | HT-29, H460, A549, MDA-MB-231 | 0.024, 0.29, 0.84, 0.88 | Anticancer activity | [4] |
| Compound 4d (benzothiazole-acylhydrazone derivative) | C6 (Rat brain glioma) | 0.03 | Induces apoptosis, higher antiproliferative activity than cisplatin | [3] |
| Compound 4e (benzothiazole-acylhydrazone derivative) | A549 (Human lung adenocarcinoma) | 0.03 | Cytotoxic activity | [3] |
Experimental Protocols for Efficacy Evaluation
The following are detailed, step-by-step methodologies for key experiments to assess the in vitro anticancer efficacy of benzothiazole derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability based on mitochondrial metabolic activity.[5][6]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay for Total Protein Content
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of total cellular protein content.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The anticancer activity of benzothiazole derivatives is often attributed to their interaction with various cellular targets and signaling pathways. While the precise mechanism of this compound is yet to be elucidated, related compounds have been shown to act through several key pathways.
Caption: General mechanisms of anticancer action for benzothiazole derivatives.
Experimental Workflow for Anticancer Drug Screening
The process of evaluating a novel compound like this compound for its anticancer potential involves a systematic workflow.
Caption: A typical workflow for anticancer drug discovery and development.
Conclusion
The benzothiazole scaffold represents a promising starting point for the development of novel anticancer agents. While the specific efficacy of this compound requires direct experimental evaluation, the extensive research on analogous compounds provides a strong rationale for its investigation. By employing standardized in vitro assays and a systematic drug discovery workflow, researchers can effectively characterize its anticancer potential and compare its performance against established alternatives. The data presented in this guide serves as a valuable resource for drug development professionals and scientists working in the field of oncology, facilitating the informed progression of new benzothiazole derivatives from the laboratory to potential clinical applications.
References
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022, July 28). MDPI. Retrieved January 18, 2026, from [Link]
-
Benzothiazole derivatives as anticancer agents. (2020). PubMed. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. Retrieved January 18, 2026, from [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020, April 29). PMC. Retrieved January 18, 2026, from [Link]
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). PMC. Retrieved January 18, 2026, from [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Benzothiazole derivatives as anticancer agents. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Bioassays for anticancer activities. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
Understanding the Hazards: A Proactive Approach to Safety
Benzothiazole derivatives, the chemical family to which 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine belongs, are known to present several hazards. Many are harmful if swallowed, in contact with skin, or inhaled.[2][3] They can also cause serious eye and skin irritation.[2][3] Some derivatives are also recognized as being harmful to aquatic life.[1][3] Therefore, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and to prevent its release into the environment.
Before beginning any work with this or any other chemical, it is imperative to consult the relevant Safety Data Sheet (SDS) if available, and to be familiar with your institution's chemical hygiene plan.
Core Principles of Disposal
The fundamental principle of chemical disposal is to manage waste in a manner that does not endanger human health or the environment.[4] For this compound, this means adhering to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
The U.S. Environmental Protection Agency (EPA) has established a comprehensive framework for hazardous waste identification and management under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators are responsible for determining whether a discarded chemical is classified as a hazardous waste.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves are essential.
-
Eye Protection: Safety glasses or goggles to protect from splashes.
-
Lab Coat: A lab coat should be worn to protect from contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.
2. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), should be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed.[6]
3. Spill Management: In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[2]
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Documentation: Complete all required waste manifests and documentation accurately.[1]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Quantitative Data Summary
| Parameter | Value (for Benzothiazole) | Source |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | [2] |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin | [2] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled | [2] |
| Eye Irritation | Category 2: Causes serious eye irritation | [2] |
Conclusion: A Commitment to Safety
The responsible disposal of laboratory chemicals is a cornerstone of safe and ethical scientific research. By adhering to these guidelines, researchers can mitigate the risks associated with this compound and ensure the protection of themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- Navigating the Disposal of 2-Ethyl-1,3-benzothiazol-6-amine: A Procedural Guide. Benchchem.
- 101630 - Benzothiazole Safety Data Sheet.
- This compound Product Page.
- Benzothiazole Safety Data Sheet. Synerzine.
- Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97%. Cole-Parmer.
- Benzothiazole Safety Data Sheet. Sigma-Aldrich.
- Safety Data Sheet. Sigma-Aldrich.
- Safety Data Sheet.
Sources
A Researcher's Comprehensive Guide to Handling 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
Understanding the Hazard Profile: A Precautionary Approach
Benzothiazole derivatives are a class of compounds with a wide spectrum of biological activities.[1] This inherent bioactivity means we must assume the potential for toxicity. The benzothiazole moiety is found in various pharmaceuticals and industrial chemicals, some of which are known to have limited biodegradability and potential mutagenic effects.[1] Therefore, 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine should be handled as a potentially hazardous substance.
Assumed Risks Based on Structural Analogs:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled, similar to other bioactive heterocyclic amines.[2]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[3]
-
Sensitization: May cause an allergic skin reaction.[3]
-
Aquatic Toxicity: Benzothiazole derivatives can be harmful to aquatic life.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides comprehensive protection against splashes and aerosols. Safety glasses alone are insufficient.[4][5] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile inner, neoprene or butyl rubber outer) | The inner glove provides a second barrier in case the outer glove is breached. Always check glove compatibility charts. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron | Protects against splashes and incidental contact. The lab coat should be buttoned and have tight-fitting cuffs.[5] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Required when handling the solid powder outside of a certified chemical fume hood or when there is a risk of aerosol generation.[6][7] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills.[5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safe and efficient handling. The following diagram illustrates the key stages of the process.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The storage location should be a designated, locked cabinet accessible only to authorized personnel.
-
-
Preparation and Handling in a Chemical Fume Hood:
-
All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Before starting, verify the fume hood's proper function (check the airflow monitor).
-
Lay down absorbent, plastic-backed paper on the work surface to contain any spills.
-
-
Weighing and Transfer:
-
When weighing the solid, use a disposable weigh boat.
-
Use dedicated spatulas and other equipment. If not disposable, decontaminate them immediately after use.
-
Avoid creating dust. If the material is a fine powder, consider wetting it with a small amount of the reaction solvent to minimize dust generation.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and contained within the fume hood, trained personnel wearing appropriate PPE can clean it up using an absorbent material.
-
For larger spills, or any spill outside of a fume hood, evacuate the lab and contact your institution's EHS department immediately.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of benzothiazole derivatives can lead to environmental contamination.[1] This compound and any materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Containerization:
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container.
-
Storage and Collection:
-
Store sealed waste containers in a designated hazardous waste accumulation area.[8]
-
Follow your institution's procedures for hazardous waste pickup.
The following flowchart outlines the decision-making process for proper waste disposal.
Caption: Decision Tree for Waste Disposal of this compound.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this novel compound, ensuring a safe laboratory environment and the integrity of your valuable research.
References
- Benchchem. (n.d.). Proper Disposal of 6-chloro-1,3-benzothiazole-2-thiol: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal Procedures for 2-(Morpholinodithio)benzothiazole.
- Benchchem. (n.d.). This compound.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION.
- MDPI. (n.d.). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells.
- American Chemistry Council. (n.d.). Protective Equipment.
- NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- PubMed. (2016, December 20). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
- BB FABRICATION. (n.d.). SAFETY DATA SHEET.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet.
- YouTube. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
